Technical Documentation Center

4-chloro-1-ethyl-3-nitro-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-1-ethyl-3-nitro-1H-pyrazole
  • CAS: 1006993-51-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-chloro-1-ethyl-3-nitro-1H-pyrazole

This guide provides an in-depth technical analysis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole , a functionalized heterocyclic building block essential in medicinal chemistry and agrochemical synthesis. Executive Summary 4-C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole , a functionalized heterocyclic building block essential in medicinal chemistry and agrochemical synthesis.

Executive Summary

4-Chloro-1-ethyl-3-nitro-1H-pyrazole is a trisubstituted pyrazole derivative characterized by an electron-deficient aromatic core. Its structural triad—a nitro group at C3, a chlorine atom at C4, and an ethyl chain at N1—imparts unique electronic and physicochemical properties. This molecule serves as a critical intermediate (scaffold) for " scaffold hopping" in drug discovery, particularly for kinase inhibitors (e.g., JAK, LRRK2) and fungicides where the pyrazole ring acts as a bioisostere for imidazole or triazole moieties.

Property Data
IUPAC Name 4-chloro-1-ethyl-3-nitro-1H-pyrazole
Molecular Formula C₅H₆ClN₃O₂
Molecular Weight 175.57 g/mol
Core Scaffold 1H-Pyrazole
Key Functionality Electrophilic aromatic core, reducible nitro group, lipophilic halogen

Chemical Structure & Electronic Properties

Structural Analysis

The pyrazole ring is a 5-membered heteroaromatic system containing two adjacent nitrogen atoms.

  • N1 Position (Ethyl): The ethyl group acts as a lipophilic anchor, improving solubility in organic solvents (DCM, EtOAc) and influencing the molecule's binding affinity in hydrophobic pockets of enzymes.

  • C3 Position (Nitro): The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). It significantly decreases the electron density of the pyrazole ring, making the C5 proton more acidic and the ring less susceptible to further oxidative degradation.
    
  • C4 Position (Chloro): The chlorine atom provides steric bulk and lipophilicity. Electronically, it exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). In this specific scaffold, the strong withdrawal from the 3-nitro group dominates, rendering the C4-Cl bond relatively stable against nucleophilic attack unless activated by specific catalysts.

Electronic Distribution

The interplay between the 3-nitro and 4-chloro substituents creates a "push-pull" electronic system, although both are generally deactivating.

  • Dipole Moment: High, due to the nitro group and the asymmetric N-substitution.

  • Basicity: The N2 nitrogen is weakly basic. The electron-withdrawing nature of the nitro group at C3 drastically reduces the pKa of the conjugate acid compared to unsubstituted pyrazole (pKa ~2.5 vs 14).

Synthesis & Manufacturing Protocols

The synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole is typically achieved through a convergent route involving regioselective alkylation followed by electrophilic halogenation .

Synthetic Route Diagram

Synthesis Start 3-Nitro-1H-pyrazole (CAS 26621-44-3) Step1 Reaction: N-Alkylation Start->Step1 Et-I, K2CO3 DMF, 60°C Inter 1-Ethyl-3-nitro-1H-pyrazole Step1->Inter Regioselective (N1 vs N2) Step2 Reaction: C4-Chlorination Inter->Step2 NCS or Cl2 CCl4/AcOH Final 4-Chloro-1-ethyl- 3-nitro-1H-pyrazole Step2->Final EAS Mechanism

Figure 1: Step-wise synthesis pathway starting from commercially available 3-nitropyrazole.

Detailed Methodology
Step 1: N-Alkylation of 3-Nitro-1H-pyrazole

Direct alkylation of 3-nitropyrazole can yield two isomers: 1-ethyl-3-nitro (Target) and 1-ethyl-5-nitro (Byproduct). The 1,3-isomer is thermodynamically favored under basic conditions due to the "lone pair repulsion" effect being minimized.

  • Reagents: 3-Nitro-1H-pyrazole (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or Acetonitrile (Polar aprotic solvents favor

    
    ).
    
  • Protocol:

    • Dissolve 3-nitro-1H-pyrazole in DMF.

    • Add

      
       and stir for 30 min to generate the pyrazolate anion.
      
    • Add Ethyl Iodide dropwise at 0°C, then warm to 60°C.

    • Purification: The isomers have significantly different polarities. The 1-ethyl-3-nitro isomer is typically less polar and can be separated via silica gel chromatography (Hexane/EtOAc).

Step 2: Electrophilic Chlorination (C4 Functionalization)

The 4-position of the pyrazole ring is the most electron-rich carbon, even with the deactivating nitro group present.

  • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Solvent: Acetonitrile or Acetic Acid.

  • Protocol:

    • Dissolve 1-ethyl-3-nitro-1H-pyrazole in Acetonitrile.

    • Add NCS (1.1 eq) in portions.

    • Reflux at 80°C for 4–6 hours.

    • Workup: Remove solvent, wash with water/brine to remove succinimide. Recrystallize from Ethanol/Water.

Reactivity & Applications

Functionalization Map

This molecule is a "linchpin" intermediate. The nitro group can be reduced to an amine, enabling amide coupling or urea formation. The chlorine atom allows for potential cross-coupling, although it is deactivated.

Reactivity Core 4-Chloro-1-ethyl- 3-nitro-1H-pyrazole Red Reduction (Fe/HCl or H2/Pd) Core->Red Suzuki Suzuki Coupling (Pd catalyst) Core->Suzuki Difficult due to sterics/deactivation Deprot C5-Lithiation (n-BuLi) Core->Deprot Amine 4-Chloro-1-ethyl- 1H-pyrazol-3-amine Red->Amine Key for Kinase Inhibitors Aryl 4-Aryl-1-ethyl- 3-nitro-1H-pyrazole Suzuki->Aryl Func C5-Functionalized Derivatives Deprot->Func Electrophile Quench

Figure 2: Divergent synthesis capabilities from the core scaffold.

Key Applications
  • Kinase Inhibitors: The 3-aminopyrazole motif (derived from reduction of the 3-nitro group) is a privileged structure in ATP-competitive inhibitors. The 4-chloro group often occupies a small hydrophobic pocket (gatekeeper residue) in enzymes like JAK2 or LRRK2 .

  • Agrochemicals: 4-halo-3-nitropyrazoles are precursors to succinate dehydrogenase inhibitor (SDHI) fungicides.

  • Energetic Materials: While less energetic than trinitropyrazoles, the nitro-pyrazole core is studied for insensitive munitions formulations due to its thermal stability.

Safety & Handling (SDS Summary)

  • Hazards:

    • GHS07: Harmful if swallowed or inhaled.

    • Nitro Compounds: Potential for energetic decomposition if heated under confinement.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle NOx and HCl emissions).

References

  • Synthesis of 3-Nitro-1H-pyrazole

    • Source: ChemicalBook / GuideChem.
    • Reaction Context: Nitration of pyrazole followed by thermal rearrangement or synthesis
    • URL:

  • Regioselective Alkylation of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1]

    • Source: Journal of Organic Chemistry (ACS).
    • Context: Explains the preference for N1 alkyl
    • URL:[1]

  • Chlorination of Pyrazoles

    • Title: Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.[2][3]

    • Source: Russian Journal of Electrochemistry / ResearchG
    • Context: Validates the chlorination of 3-nitropyrazole and 1-alkylpyrazoles at the 4-position using electrophilic chlorine sources.
    • URL:

  • Analogous Structure Properties (4-Chloro-3-ethyl-1-methyl...)

    • Source: PubChem CID 45081914.
    • Context: Used for estimating physicochemical properties (LogP, solubility) of the target molecule.
    • URL:

Sources

Exploratory

4-chloro-1-ethyl-3-nitro-1H-pyrazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-chloro-1-ethyl-3-nitro-1H-pyrazole, a substituted pyrazole of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-1-ethyl-3-nitro-1H-pyrazole, a substituted pyrazole of significant interest in medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this compound is not widely commercially available and lacks a dedicated CAS number in major chemical databases. However, its structural motifs are present in a variety of biologically active molecules, making a thorough understanding of its synthesis, properties, and reactivity crucial for researchers in the field. This document will, therefore, leverage data from closely related analogs to provide a robust technical profile.

Physicochemical Properties and Structural Elucidation

The foundational step in understanding a novel or sparsely documented compound is to establish its fundamental physicochemical properties. For 4-chloro-1-ethyl-3-nitro-1H-pyrazole, these have been calculated based on its molecular formula.

Table 1: Physicochemical Properties of 4-chloro-1-ethyl-3-nitro-1H-pyrazole

PropertyValue
Molecular Formula C₅H₆ClN₃O₂
Molecular Weight 175.57 g/mol
CAS Number Not Assigned

The molecular weight is calculated from the atomic weights of its constituent elements: Carbon (5 x 12.011), Hydrogen (6 x 1.008), Chlorine (1 x 35.453), Nitrogen (3 x 14.007), and Oxygen (2 x 15.999).

Synthesis and Mechanistic Insights

The synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole can be approached through a multi-step pathway, drawing from established pyrazole chemistry. A logical synthetic route would involve the initial formation of the pyrazole core, followed by sequential nitration and chlorination.

Proposed Synthetic Pathway

A plausible synthetic route, based on known pyrazole chemistry, is outlined below. This pathway begins with the construction of the 1-ethyl-1H-pyrazole core, followed by electrophilic substitution reactions.

Synthesis_of_4-chloro-1-ethyl-3-nitro-1H-pyrazole start 1-ethyl-1H-pyrazole step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 1-ethyl-3-nitro-1H-pyrazole step1->intermediate1 step2 Chlorination (N-Chlorosuccinimide) intermediate1->step2 product 4-chloro-1-ethyl-3-nitro-1H-pyrazole step2->product

Caption: Proposed synthetic workflow for 4-chloro-1-ethyl-3-nitro-1H-pyrazole.

Experimental Protocol: A Step-by-Step Guide

Step 1: Nitration of 1-ethyl-1H-pyrazole

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1-ethyl-1H-pyrazole to a mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 1-ethyl-3-nitro-1H-pyrazole.

Step 2: Chlorination of 1-ethyl-3-nitro-1H-pyrazole

  • Dissolve the 1-ethyl-3-nitro-1H-pyrazole obtained from the previous step in a suitable solvent such as acetonitrile or glacial acetic acid.

  • Add N-Chlorosuccinimide (NCS) to the solution in stoichiometric amounts.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-chloro-1-ethyl-3-nitro-1H-pyrazole.

Causality Behind Experimental Choices:

  • Nitration: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic and heteroaromatic rings. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Chlorination: N-Chlorosuccinimide is a mild and selective chlorinating agent, which is often preferred over harsher reagents like chlorine gas to avoid over-chlorination and side reactions.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR - Triplet and quartet signals corresponding to the ethyl group protons.- A singlet for the proton at the 5-position of the pyrazole ring.
¹³C NMR - Resonances for the two carbons of the ethyl group.- Three distinct signals for the pyrazole ring carbons, with the carbon bearing the nitro group being the most downfield.
IR Spectroscopy - Strong absorption bands characteristic of the nitro group (NO₂) asymmetric and symmetric stretching (approx. 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).- C-Cl stretching vibration (approx. 800-600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (175.57 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Reactivity and Potential Applications

The reactivity of 4-chloro-1-ethyl-3-nitro-1H-pyrazole is dictated by the interplay of its substituents on the pyrazole ring.

Reactivity_of_4-chloro-1-ethyl-3-nitro-1H-pyrazole compound 4-chloro-1-ethyl-3-nitro-1H-pyrazole nitro Nitro Group (C3) - Electron-withdrawing - Directs nucleophilic attack compound->nitro chloro Chloro Group (C4) - Good leaving group in nucleophilic aromatic substitution compound->chloro ethyl Ethyl Group (N1) - Modulates solubility and steric hindrance compound->ethyl

Caption: Logical relationship of substituents influencing the reactivity of the core molecule.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is activated by the electron-withdrawing nitro group at the 3-position, making it a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position, providing a pathway to a diverse range of derivatives.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 4-chloro-1-ethyl-1H-pyrazol-3-amine is a valuable building block for the synthesis of fused heterocyclic systems and other complex molecules.

Potential Applications:

The substituted pyrazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of 4-chloro-1-ethyl-3-nitro-1H-pyrazole could be investigated for a range of biological activities, including:

  • Antimicrobial agents

  • Anticancer therapeutics

  • Agrochemicals

Safety and Handling

Given the presence of a nitro group, 4-chloro-1-ethyl-3-nitro-1H-pyrazole should be handled with care. Nitro compounds can be energetic and may be sensitive to heat, shock, or friction.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.

References

No direct references for 4-chloro-1-ethyl-3-nitro-1H-pyrazole are available. The information presented is based on established principles of organic chemistry and data from analogous compounds.

Foundational

The Ascendant Pharmacological Profile of 4-Chloro-1-ethyl-3-nitro-1H-pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazole nucleus stands as a cornerstone in medicinal chemistry, renowned for its vast therapeutic potential.[1][2] This technical guide delves into the pharmacological significance of a specifically substit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus stands as a cornerstone in medicinal chemistry, renowned for its vast therapeutic potential.[1][2] This technical guide delves into the pharmacological significance of a specifically substituted scaffold: the 4-chloro-1-ethyl-3-nitro-1H-pyrazole framework. We will explore the nuanced interplay of its constituent functional groups—the 4-chloro, 1-ethyl, and 3-nitro moieties—and their collective contribution to the molecule's bioactivity. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential mechanisms of action, and methodologies for evaluating the pharmacological profile of this promising class of compounds.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in drug design, forming the core of numerous approved drugs with diverse therapeutic applications.[2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This guide focuses on the 4-chloro-1-ethyl-3-nitro-1H-pyrazole scaffold, a substitution pattern poised for significant pharmacological impact.

Synthesis and Characterization of the 4-Chloro-1-ethyl-3-nitro-1H-pyrazole Core

A feasible approach could start from the corresponding ethyl pyrazole carboxylate. For instance, the synthesis of a related compound, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, has been achieved through electrochemical chlorination, which offers a safer and more environmentally friendly alternative to traditional chlorinating agents.[5]

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic workflow for 4-chloro-1-ethyl-3-nitro-1H-pyrazole.

Characterization:

Upon successful synthesis, the structural elucidation of the target compound would be imperative. A combination of spectroscopic techniques would be employed:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the successful incorporation of the ethyl group.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitro group (typically strong absorptions around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).

Pharmacological Significance: A Trifecta of Functional Groups

The pharmacological potential of 4-chloro-1-ethyl-3-nitro-1H-pyrazole derivatives is hypothesized to arise from the synergistic effects of its three key substituents.

The 4-Chloro Group: Enhancing Lipophilicity and Bioactivity

The presence of a chlorine atom at the 4-position of the pyrazole ring is anticipated to significantly influence the compound's biological activity. Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with intracellular targets.[6] Several studies have demonstrated that chloro-substituted pyrazole derivatives exhibit potent anticancer and antimicrobial activities.[6][7] For instance, a compound with a 4-chloro substitution has shown excellent anticancer activity against HeLa human cervix carcinoma cell lines.[6]

The 1-Ethyl Group: Modulating Solubility and Receptor Interaction

The N-alkylation of the pyrazole ring, in this case with an ethyl group, can modulate the compound's solubility and steric profile. This can influence how the molecule interacts with biological targets, potentially leading to altered potency and selectivity.

The 3-Nitro Group: A Key Player in Cytotoxicity

The nitro group is a strong electron-withdrawing group that is often associated with significant biological activity, including antimicrobial and anticancer effects.[7] Nitropyrazole derivatives have been investigated for their cytotoxic and genotoxic effects.[8] The presence of nitro groups on a pyrrole ring has been shown to enhance antibacterial activity.[7] It is plausible that the 3-nitro group in the target scaffold contributes to its pharmacological profile through mechanisms such as the production of reactive oxygen species (ROS) and DNA damage.[8]

Potential Therapeutic Applications

Based on the structure-activity relationships of related compounds, 4-chloro-1-ethyl-3-nitro-1H-pyrazole derivatives are promising candidates for investigation in several therapeutic areas.

Anticancer Activity

The combination of a chloro and a nitro group on the pyrazole scaffold strongly suggests potential as an anticancer agent. Numerous pyrazole derivatives have been evaluated for their cytotoxicity against various cancer cell lines, with some showing potent activity.[4][9][10] The proposed mechanism of action for many anticancer pyrazoles involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[10]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Chalcone with 4-chloro substitutionHeLa4.94[6]
Thiazolyl-pyrazoline with 4-chlorophenylA5498.493 ± 0.667[11]
Thiazolyl-pyrazoline with phenylA5491.537 ± 0.097[11]
Pyrazole derivative with 4-bromophenylMCF-75.8[10]
Pyrazole derivative with 4-bromophenylA5498.0[10]
Antimicrobial Activity

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[2][12] The presence of both chloro and nitro functionalities in the target scaffold suggests a high probability of significant antibacterial and antifungal properties.[7][13] Chloro-substituted pyrazoles have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Similarly, nitro-aromatic compounds are known for their antimicrobial effects.[7]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeMicroorganismActivity (MIC/Zone of Inhibition)Reference
4-chloro-5-(2-nitrovinyl)-1H-imidazolesBacteria/FungiHigh bactericidal and fungicidal effect[13]
Pyrazolyl 1,3,4-thiadiazinesS. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. nigerConsiderable antimicrobial activity[14]
Pyrazole-4-carbaldehyde with 2,4-dichloro phenylB. subtilis, P. aeruginosa, E. coli, S. aureus, C. albicans, A. nigerModerate to significant activity

Experimental Protocols

To empirically validate the pharmacological significance of 4-chloro-1-ethyl-3-nitro-1H-pyrazole derivatives, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][11]

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-chloro-1-ethyl-3-nitro-1H-pyrazole derivative and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[14][15]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

  • Well Preparation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume of the 4-chloro-1-ethyl-3-nitro-1H-pyrazole derivative solution (at various concentrations) into the wells. Include a negative control (solvent) and a positive control (standard antibiotic/antifungal).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Caption: Workflow for the agar well diffusion method.

Conclusion and Future Directions

The 4-chloro-1-ethyl-3-nitro-1H-pyrazole scaffold represents a compelling starting point for the development of novel therapeutic agents. The confluence of the chloro, ethyl, and nitro substituents on the robust pyrazole core suggests a high potential for significant anticancer and antimicrobial activities. This technical guide provides a foundational understanding of the synthesis, characterization, and pharmacological evaluation of this class of compounds.

Future research should focus on the definitive synthesis and rigorous biological evaluation of 4-chloro-1-ethyl-3-nitro-1H-pyrazole and its analogues. Elucidation of their precise mechanisms of action, along with in vivo efficacy and toxicity studies, will be crucial in translating the promise of this scaffold into tangible clinical applications.

References

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. (2019). Toxicology and Applied Pharmacology, 381, 114712. [Link]

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences.
  • Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. (2014). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Molecules. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[8]-benzopyran-2-one. (n.d.). Asian Journal of Chemistry.

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Scientific Reports. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry.
  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022). ACS Omega. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). Molecules. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2025). ResearchGate. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PLoS ONE. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy and Bioallied Sciences. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Journal of Fluorescence. [Link]

  • Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. (2014). International Journal of Scientific and Research Publications. [Link]

Sources

Exploratory

Nitro-Pyrazole Scaffolds in Medicinal Chemistry: Synthetic Architectures, Therapeutic Utility, and Safety Profiling

The following technical guide provides an in-depth review of nitro-pyrazole scaffolds, designed for researchers and drug development professionals. Executive Summary: The "Nitro" Warhead The nitro-pyrazole scaffold repre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of nitro-pyrazole scaffolds, designed for researchers and drug development professionals.

Executive Summary: The "Nitro" Warhead

The nitro-pyrazole scaffold represents a unique intersection of high-energy density chemistry and pharmacological precision. While historically overshadowed by their nitro-imidazole cousins (e.g., metronidazole), nitro-pyrazoles have emerged as privileged structures in oncology—specifically as Hypoxia-Activated Prodrugs (HAPs)—and as potent antimicrobials.

For the medicinal chemist, the nitro group on a pyrazole ring acts as an electronic "tuner," significantly lowering the pKa of the pyrazole NH (making it a better hydrogen bond donor) and serving as a metabolic trigger. However, this utility comes with the "Nitro Paradox": the same reduction potential that drives efficacy can lead to mutagenicity. This guide dissects the synthesis, application, and de-risking of this powerful scaffold.[1]

Synthetic Strategies: Constructing the Core

The synthesis of nitro-pyrazoles is non-trivial due to the electron-deficient nature of the pyrazole ring, which resists electrophilic aromatic substitution. Two primary pathways dominate the literature: Direct Nitration (often requiring forcing conditions) and Rearrangement (the "Kinetic vs. Thermodynamic" dance).

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways to access 3-nitro and 4-nitro isomers.

NitroPyrazoleSynthesis Start Pyrazole Core NNitro N-Nitropyrazole (Kinetic Product) Start->NNitro HNO3/Ac2O, <10°C Nitro4 4-Nitropyrazole (Direct Electrophilic Sub.) Start->Nitro4 Mixed Acid (HNO3/H2SO4) 90-100°C Nitro3 3-Nitropyrazole (Thermodynamic Rearrangement) NNitro->Nitro3 Thermal Rearrangement (PhCN, 180°C) Cyclization De Novo Cyclization (Nitro-enamines + Hydrazines) Cyclization->Nitro4 Condensation

Figure 1: Divergent synthetic pathways for nitro-pyrazole isomers. N-nitration followed by rearrangement yields the 3-isomer, while forcing mixed-acid conditions yields the 4-isomer.

Validated Protocol: Optimized Synthesis of 4-Nitropyrazole

Context: Direct nitration of pyrazole is often low-yielding due to the formation of pyrazolium salts which deactivate the ring. The following "One-Pot, Two-Step" method is superior for scale-up.

Reagents:

  • Pyrazole (1.0 eq)

  • Fuming Nitric Acid (98%)[2]

  • Fuming Sulfuric Acid (20% oleum)

Protocol:

  • Sulfonation (Activation/Protection): Dissolve pyrazole in concentrated sulfuric acid. This forms pyrazole sulfate in situ, managing the exotherm.

  • Nitration: Add a mixture of fuming HNO₃ and fuming H₂SO₄ dropwise at 50°C.

    • Critical Step: Maintain temperature between 50–60°C. Higher temperatures promote oxidative degradation; lower temperatures stall the reaction.

  • Quenching: Pour the reaction mixture onto crushed ice. The 4-nitropyrazole precipitates as a white solid.

  • Purification: Recrystallize from ethanol/water.

    • Yield Expectations: 80–85% (compared to ~56% with standard mixed acids) [1, 2].[3]

Therapeutic Utility: Mechanisms & Applications[4]

Oncology: The Hypoxia-Activated Prodrug (HAP) Concept

Solid tumors often contain hypoxic cores (<0.1% O₂) resistant to radiation and chemotherapy.[4][5] Nitro-pyrazoles serve as "logic gates" that only activate in these zones.

  • Mechanism:

    • Normoxia (Healthy Tissue): One-electron reduction of the nitro group by reductases (e.g., POR) creates a nitro-radical anion. In the presence of oxygen, this radical is rapidly re-oxidized to the parent compound (Futile Cycle), preventing toxicity.

    • Hypoxia (Tumor): The futile cycle is blocked. The radical anion undergoes further reduction (3e⁻/5e⁻) to hydroxylamines and amines.

    • Effect: These reduced species are potent DNA alkylators or kinase inhibitors [3, 4].

HAP_Mechanism Prodrug Nitro-Pyrazole Prodrug (Inactive) Radical Nitro-Radical Anion Prodrug->Radical 1e- Reduction (Reductases) Futile Futile Cycle (Re-oxidation) Radical->Futile O2 Present (Normoxia) Amine Amino-Pyrazole / Hydroxylamine (Cytotoxic Effector) Radical->Amine Hypoxia (No O2) Further Reduction Futile->Prodrug Superoxide generated DNA DNA Alkylation / Crosslinking (Cell Death) Amine->DNA Covalent Binding

Figure 2: The Hypoxia-Selective 'Logic Gate' of Nitro-Pyrazoles. Specific activation occurs only in low-oxygen tumor microenvironments.

Infectious Disease: Antibacterial Activity

Unlike the 5-nitroimidazoles (Metronidazole), 3-nitropyrazoles have shown distinct activity profiles against resistant Gram-negative bacteria.

  • Key Insight: N-alkylation of 3-nitropyrazoles with bulky lipophilic groups (e.g., piperidin-4-ol derivatives) significantly enhances membrane permeability and antibacterial potency [5].

Structure-Activity Relationships (SAR) Data

The following table summarizes key SAR findings for nitro-pyrazole derivatives in antibacterial and anticancer assays.

Compound ClassStructure FeatureTarget / AssayActivity (Metric)Ref
3-Nitropyrazole N-1 substituted with morpholino-acetateS. aureusMIC: 12.5 µg/mL[6]
4-Nitropyrazole 3,5-dimethyl substitutionE. coli (DNA Gyrase)MIC: 16 µg/mL[7]
HAP Analog 9-aza-anthrapyrazole N-oxideHypoxic Tumor CellsIC50: <1 µM (Hypoxia) vs >50 µM (Normoxia)[8]
Aminopyrazole Reduced 4-nitro precursorVEGFR-2 KinaseIC50: 26 nM[9]

Technical Insight: The position of the nitro group is critical.

  • 3-Nitro: Generally more susceptible to reduction; higher redox potential. Preferred for antibacterial agents where rapid activation is needed.

  • 4-Nitro: More stable; often used as a precursor for amino-pyrazole kinase inhibitors or as a "tuner" in more complex HAPs to prevent premature activation.

Safety Profiling: The Mutagenicity Challenge

The Problem: Nitroaromatics are structural alerts for mutagenicity (Ames positive). The reduction intermediates (hydroxylamines) can react with DNA guanine residues.

Mitigation Strategies for Drug Design:

  • Steric Hindrance: Placing bulky groups (e.g., methyl, isopropyl) adjacent to the nitro group (positions 3 or 5 for a 4-nitro scaffold) twists the nitro group out of planarity. This decouples the π-system, lowering the reduction potential and reducing mutagenicity without abolishing cytotoxicity [10].

  • Electronic Tuning: Adding electron-donating groups (EDGs) like methoxy or amino groups to the ring makes the nitro group harder to reduce, increasing selectivity for highly hypoxic regions over normal tissue.

  • Solubility: High lipophilicity correlates with higher CNS toxicity. Introducing polar tails (e.g., morpholine, piperazine) at N-1 improves the safety profile.

References

  • Guidechem. (2025). How to Synthesize 4-Nitropyrazole Efficiently? Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes. Retrieved from

  • Hunter, F. W., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.[4][5] Pharmaceuticals, 15(2), 187. Retrieved from

  • Guven, H., & Székely, Z. (2025).[6] Leveraging the Tumor Microenvironment as a Target for Cancer Therapeutics.[6] ResearchGate.[7] Retrieved from

  • Al-Hazmi, G. H., et al. (2024).[8] Studies on Photophysical and Biological Activity of Newly Synthesized 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Pol. J. Environ.[8] Stud., 33(5), 5557-5565.[8] Retrieved from

  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones. Retrieved from

  • NIH. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. Retrieved from

  • Ashoor, A., et al. (2022). Hypoxia activated prodrugs of a 9-aza-anthrapyrazole derivative.[9] PubMed. Retrieved from

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.[8][10][11] Retrieved from

  • Wang, C. J., et al. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds.[12] Food Chem Toxicol.[12] Retrieved from

Sources

Foundational

Solubility Profile of 4-Chloro-1-Ethyl-3-Nitro-1H-Pyrazole in Organic Solvents

The Solubility Profile of 4-Chloro-1-Ethyl-3-Nitro-1H-Pyrazole is a critical physicochemical parameter set for the development of high-purity agrochemical and pharmaceutical intermediates. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility Profile of 4-Chloro-1-Ethyl-3-Nitro-1H-Pyrazole is a critical physicochemical parameter set for the development of high-purity agrochemical and pharmaceutical intermediates. As a Senior Application Scientist, I have structured this guide to serve as both a predictive framework and a definitive experimental protocol.

While specific thermodynamic data for 4-chloro-1-ethyl-3-nitro-1H-pyrazole (CAS 1006993-51-6) is not currently indexed in major public thermodynamic databases (as of 2024), this guide provides the Standard Operating Procedure (SOP) for its determination, theoretical modeling, and process application. The methodologies detailed below are based on validated protocols for homologous pyrazole derivatives.

Executive Summary & Compound Profile

4-Chloro-1-ethyl-3-nitro-1H-pyrazole is a functionalized heterocyclic building block, characterized by a distinct electron-deficient pyrazole core due to the nitro group at position 3 and the chlorine atom at position 4. Understanding its solubility landscape is essential for optimizing recrystallization yields, designing reaction media, and formulating stable delivery systems.

Physicochemical Characteristics
PropertyValue / DescriptionImpact on Solubility
CAS Number 1006993-51-6Unique Identifier
Molecular Formula

MW: 175.57 g/mol
Nitro Group (

)
Position 3Strong H-bond acceptor; increases polarity and solubility in polar aprotic solvents (DMSO, DMF).
Chloro Group (

)
Position 4Lipophilic; enhances solubility in chlorinated solvents and modifies crystal lattice energy.
Ethyl Group (

)
Position 1 (N-linked)Increases lipophilicity compared to methyl analogs; improves solubility in alcohols and esters.
Predicted LogP ~1.8 - 2.2Moderate lipophilicity; suggests poor water solubility but good organic solvent affinity.

Predictive Solubility Landscape (SAR Analysis)

Based on Structure-Activity Relationship (SAR) analysis of homologous pyrazoles (e.g., 1-methyl-3-nitro-pyrazole), the expected solubility profile follows a "like-dissolves-like" trend modulated by the nitro group's polarity.

Solvent Class Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, NMPVery High Dipole-dipole interactions with the nitro group.
Polar Aprotic Acetone, AcetonitrileHigh Strong solvation of the pyrazole core.
Esters Ethyl AcetateModerate-High Good balance of polarity for the ethyl/chloro motifs.
Alcohols Methanol, Ethanol, IPAModerate H-bonding capability; solubility increases significantly with temperature (

).
Chlorinated Chloroform, DCMModerate Interaction with the 4-chloro substituent.
Non-Polar Hexane, TolueneLow Lack of polar interactions to overcome crystal lattice energy.
Aqueous WaterInsoluble Hydrophobic ethyl/chloro groups dominate.

Experimental Protocol: Laser Monitoring Observation Technique

To generate precise solubility data (mole fraction


) vs. temperature (

), the Laser Monitoring Observation Technique is the industry standard. This dynamic method minimizes supersaturation errors common in gravimetric analysis.
Apparatus Setup
  • Vessel: Double-jacketed glass vessel (50 mL) with a programmable circulating water bath (precision

    
     K).
    
  • Agitation: Magnetic stirrer (constant rate, e.g., 400 rpm).

  • Detection: Laser transmissometer system (e.g., He-Ne laser at 632.8 nm) coupled with a photodetector.

  • Atmosphere: Inert

    
     purge to prevent moisture absorption (critical for hygroscopic solvents like EtOH).
    
Step-by-Step Methodology

SolubilityProtocol Start Start: Preparation Weigh 1. Gravimetric Addition (Solvent + Excess Solute) Start->Weigh Equilibrate 2. Initial Heating (Dissolve completely > T_sat) Weigh->Equilibrate Cool 3. Controlled Cooling (Rate: 0.1 K/min) Equilibrate->Cool Laser 4. Laser Monitoring (Detect Transmittance Drop) Cool->Laser Nucleation 5. Nucleation Point (Record T_cloud) Laser->Nucleation Transmittance < Threshold Repeat 6. Re-heating & Equilibrium (Verify T_clear) Nucleation->Repeat Repeat->Cool Next Concentration Calc 7. Calculate Mole Fraction (x) Repeat->Calc

Figure 1: Workflow for the Laser Monitoring Solubility Determination. This dynamic method ensures accurate detection of the saturation point (


) by correlating laser transmittance with crystal nucleation.
Data Calculation

The mole fraction solubility (


) is calculated as:


Where:
  • 
    : Mass of solute and solvent (g).
    
  • 
    : Molecular weight of solute (175.57  g/mol ) and solvent.
    

Thermodynamic Modeling & Analysis

Once experimental data is collected, it must be correlated using thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).

Modified Apelblat Equation

This is the most accurate model for pyrazole derivatives, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
Van't Hoff Equation (Thermodynamic Functions)

To understand the dissolution mechanism, calculate the apparent thermodynamic functions:



  • 
     : Enthalpy of dissolution (typically positive, indicating an endothermic process).
    
  • 
     : Entropy of dissolution.
    
  • 
     : Gibbs free energy ($ \Delta G_d = \Delta H_d - T\Delta S_d $).
    

Interpretation:

  • If

    
    : Solubility increases with temperature (Endothermic).
    
  • If

    
    : The dissolution is non-spontaneous (requires energy/mixing), typical for solid-liquid equilibrium.
    

Process Application: Crystallization Strategy

The solubility profile directly informs the purification strategy for 4-chloro-1-ethyl-3-nitro-1H-pyrazole.

Recommended Solvent Systems (Theoretical)
  • Recrystallization (Cooling):

    • Ethanol: Likely exhibits a steep solubility curve (high at boiling, low at

      
      ), making it ideal for cooling crystallization with high recovery.
      
    • Isopropanol (IPA): Similar to ethanol but with slightly lower solubility, potentially offering higher yields but lower impurity rejection.

  • Anti-Solvent Crystallization:

    • Solvent: Acetone or Ethyl Acetate (High solubility).

    • Anti-Solvent: Water or Hexane (Low solubility).

    • Protocol: Dissolve crude material in minimal Acetone at RT; slowly add Water until turbidity persists; cool to

      
      .
      
Process Flow Diagram

ProcessFlow Crude Crude Synthesis Product Dissolution Dissolution (Solvent: EtOH @ 70°C) Crude->Dissolution Filter Hot Filtration (Remove Insolubles) Dissolution->Filter Crystallize Cooling Crystallization (Ram to 5°C) Filter->Crystallize Isolate Filtration & Drying Crystallize->Isolate Pure Pure Product (>99% HPLC) Isolate->Pure

Figure 2: Standard Recrystallization Process Flow based on predicted solubility differentials.

References

Since specific solubility data for this CAS is not published, the following references provide the authoritative methodology and comparative data for homologous pyrazole compounds used to construct this guide.

  • Methodology (Laser Monitoring)

    • Zhu, M., et al. "Solubility and thermodynamic properties of 1-methyl-4-nitropyrazole in various organic solvents." Journal of Chemical & Engineering Data, 2018.

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 1999.

  • Compound Synthesis & Context

    • "Synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole (CAS 1006993-51-6)."[1][2][3][4] ChemicalBook / BLD Pharm Product Database, 2024.

  • General Pyrazole Solubility

    • Liu, S., et al. "Solubility measurement and thermodynamic modeling of 3-nitro-1H-pyrazole in different pure solvents." Journal of Molecular Liquids, 2020.

Disclaimer: This guide is a theoretical framework based on chemical principles and homologous series data. Experimental validation using the described protocols is required for critical process safety and design.

Sources

Exploratory

Thermodynamic Stability &amp; Regioselective Synthesis of 1-Ethyl-3-Nitro-Pyrazole Compounds

Executive Summary The 1-ethyl-3-nitro-pyrazole scaffold represents a critical structural motif in both high-energy density materials (HEDMs) and pharmaceutical bioisosteres. Its thermodynamic profile is defined by a deli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-ethyl-3-nitro-pyrazole scaffold represents a critical structural motif in both high-energy density materials (HEDMs) and pharmaceutical bioisosteres. Its thermodynamic profile is defined by a delicate balance between the high positive enthalpy of formation (


) characteristic of the nitro-pyrazole ring and the steric stability conferred by the N1-ethyl substitution pattern.

This guide addresses the primary challenge in working with this scaffold: the thermodynamic versus kinetic control of the N-alkylation process. Specifically, distinguishing and selectively synthesizing the thermodynamically stable 1,3-isomer over the sterically hindered 1,5-isomer is paramount for safety and efficacy. We provide a mechanistic breakdown of stability, regioselective synthesis protocols, and self-validating thermal analysis workflows.

Part 1: Structural Dynamics & Isomerism

The thermodynamic stability of 1-ethyl-3-nitro-pyrazole is dictated by the interaction between the ethyl group at position N1 and the nitro group on the carbon ring.

The Steric Imperative (1,3 vs. 1,5)

Upon alkylation of 3-nitropyrazole (which exists in tautomeric equilibrium), two isomers are possible. The thermodynamic stability difference is substantial:

  • 1-Ethyl-3-Nitropyrazole (Thermodynamic Product): The nitro group at C3 is remote from the ethyl group at N1. There is minimal steric repulsion, allowing the ring to maintain planarity and optimal

    
    -conjugation.
    
  • 1-Ethyl-5-Nitropyrazole (Kinetic/Unstable Product): The nitro group at C5 is adjacent to the N1-ethyl group. This creates significant steric clash (Van der Waals repulsion) between the oxygen of the nitro group and the methylene protons of the ethyl chain. This often forces the nitro group to rotate out of the plane, reducing conjugation and raising the ground-state energy (lower stability).

Isomerization Pathway Visualization

The following diagram illustrates the alkylation bifurcation and the energy gap between isomers.

Isomerism Tautomer 3-Nitropyrazole (Tautomeric Equilibrium) TS_13 TS: N1 Attack (Lower Barrier) Tautomer->TS_13 + Et-X / Base TS_15 TS: N2 Attack (Steric Hindrance) Tautomer->TS_15 + Et-X / Base Prod_13 1-Ethyl-3-Nitropyrazole (Thermodynamic Product) Low Steric Strain TS_13->Prod_13 Major Path Prod_15 1-Ethyl-5-Nitropyrazole (Kinetic/Unstable) High Steric Clash TS_15->Prod_15 Minor Path Prod_15->Prod_13 Isomerization (Thermal/Acid)

Part 2: Thermodynamic Parameters & Stability Data[1][2]

Nitropyrazoles are inherently energetic due to the N-N bond and the nitro group. Stability is assessed via Decomposition Temperature (


) and Enthalpy of Formation.
Comparative Stability Data

Note: Values below are representative of the N-alkyl-nitropyrazole class based on homologous series trends.

Parameter1-Ethyl-3-Nitropyrazole1-Ethyl-5-NitropyrazoleImplication
Relative Energy 0.0 kcal/mol (Reference)+3.5 to 5.0 kcal/mol1,3-isomer is significantly more stable.
Melting Point Low-melting solid or OilOil (typically)Impurities (isomers) depress MP significantly.

(Onset)
~210°C - 230°C~180°C - 200°C1,3-isomer offers a wider safety window.
Impact Sensitivity Low (Insensitive)Moderate1,5-isomer strain increases sensitivity.
Density ~1.3 - 1.4 g/cm³< 1.3 g/cm³Higher density in 1,3 correlates with better packing.
Enthalpy of Formation ( )

The 1-ethyl-3-nitro-pyrazole compound exhibits a positive


 (typically +100 to +200 kJ/mol range depending on exact substituents). This endothermic nature is desirable for energetic materials (release of energy upon decomposition) but requires careful thermal management during scale-up to prevent runaway decomposition.

Part 3: Synthesis & Regiocontrol Protocols

To ensure thermodynamic stability in the final product, the synthesis must avoid the "kinetic trap" of the 1,5-isomer.

Protocol: Regioselective N-Alkylation

Objective: Synthesize 1-ethyl-3-nitropyrazole with >95% regioselectivity.

Reagents:

  • 3-Nitropyrazole (1.0 eq)[1]

  • Ethyl Iodide (1.2 eq)[1]

  • Cesium Carbonate (

    
    ) (1.5 eq) - Preferred over NaH for milder thermodynamic control.[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-nitropyrazole in anhydrous ACN under

    
     atmosphere.
    
  • Base Addition: Add

    
    . Stir at room temperature for 30 mins to form the pyrazolate anion.
    
  • Alkylation: Add Ethyl Iodide dropwise.

  • Thermodynamic Equilibration: Heat the reaction to 60°C for 12 hours. Crucial Step: Elevated temperature favors the thermodynamic product (1,3-isomer) and allows any kinetically formed 1,5-isomer to potentially rearrange or degrade.

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc). The 1-ethyl-3-nitro isomer is typically less polar (higher

    
    ) than the 1,5-isomer due to better shielding of the dipole.
    
Self-Validating Check (NOE NMR)

Do not rely solely on yield. Validate structure via 1D NOE (Nuclear Overhauser Effect) NMR :

  • Irradiate N-CH2 protons.

  • Observation:

    • 1,3-Isomer: NOE signal observed at H5 (ring proton) and H4.

    • 1,5-Isomer: NOE signal observed strongly at H5 but also interaction with the Nitro group (if observable via N15) or distinct shift in H5 due to deshielding by the adjacent Nitro. Simplest check: The 1,3-isomer H5 proton is typically upfield relative to the 1,5-isomer H5 proton.

Part 4: Thermal Analysis & Decomposition[4][5][6]

Understanding the failure mode is critical for safety.

Decomposition Mechanism

The thermal decomposition of 1-ethyl-3-nitropyrazole follows a radical mechanism, initiated by the homolytic scission of the


 bond.

Decomposition Start 1-Ethyl-3-Nitropyrazole (Input Heat) Step1 C-NO2 Homolysis (Rate Limiting Step) Start->Step1 T > 210°C Radicals Pyrazolyl Radical + •NO2 Step1->Radicals RingOpen Ring Opening / Fragmentation (N2 Release) Radicals->RingOpen Exothermic Cascade Products Gaseous Products (CO2, H2O, N2, NOx) RingOpen->Products

Experimental Protocol: DSC Analysis

Objective: Determine


 (safe limit) and 

(runaway).[1]
  • Sample Prep: Weigh 1-2 mg of 1-ethyl-3-nitropyrazole into a high-pressure gold-plated crucible (to prevent evaporation before decomp).

  • Parameters:

    • Heating Rate: 5°C/min (Standard) and 10°C/min.

    • Range: 30°C to 400°C.

    • Atmosphere: Nitrogen (50 mL/min).[1]

  • Data Interpretation:

    • Endotherm: Melting point (sharp peak).[1][2] If broad, purity is low (likely isomer mix).

    • Exotherm: Decomposition.[3][4][5]

    • Rule of Thumb: Safe operating temperature =

      
      .
      

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023). Detailed protocols on N-alkylation and thermal stability of nitropyrazole derivatives. [1]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. (2024). Comparative analysis of 3-nitro vs 5-nitro isomer stability and sensitivity. [1][6]

  • Thermal Decomposition of Nitropyrazoles. ResearchGate / Russian Chemical Bulletin. (2015). Kinetic mechanisms of nitropyrazole ring degradation.

  • Regioselective Synthesis of Polysubstituted Pyrazoles. Journal of Organic Chemistry. (2001). Fundamental strategies for controlling regiochemistry in pyrazole synthesis. [1]

  • Volatility and Thermodynamic Properties of Nitro-Pyrazoles. Journal of Chemical & Engineering Data. (2024). Vapor pressure and enthalpy data for nitropyrazole systems. [1][7]

Sources

Foundational

Electronic Properties and Reactivity of the C-Cl Bond in Nitro-Pyrazoles

Executive Summary The functionalization of pyrazoles is a cornerstone of modern medicinal chemistry and energetic materials science. While the pyrazole ring is inherently electron-rich, the introduction of a nitro ( ) gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of pyrazoles is a cornerstone of modern medicinal chemistry and energetic materials science. While the pyrazole ring is inherently electron-rich, the introduction of a nitro (


) group dramatically alters its electronic landscape, converting the scaffold from a nucleophile to an electrophile. This guide focuses specifically on the C-Cl bond  within nitro-pyrazoles, analyzing how the nitro group activates this bond toward Nucleophilic Aromatic Substitution (

). We provide a mechanistic breakdown, comparative reactivity data, and validated experimental protocols for leveraging this reactivity in drug discovery and high-energy density material (HEDM) synthesis.

The Electronic Landscape

To predict reactivity, one must understand the perturbation of the pyrazole


-system by the nitro group. The reactivity of the C-Cl bond is not intrinsic; it is induced by the specific placement of the nitro group relative to the halogen.[1]
Orbital Perturbation and Activation

The pyrazole ring contains two nitrogen atoms:

  • N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet; acts as a hydrogen bond donor (in NH-pyrazoles).[2]

  • N2 (Pyridine-like): Contributes one electron; acts as a hydrogen bond acceptor and is inherently electron-withdrawing.[2]

When a nitro group is introduced, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring susceptible to nucleophilic attack.

Position of C-ClPosition of

Electronic EffectReactivity Status
C4 C3 / C5 Ortho-like resonance withdrawal.[2] Stabilizes Meisenheimer complex.[3]High
C3 / C5 C4 Ortho-like resonance withdrawal.[2] Strong inductive effect from adjacent N2.Very High
C4 N1 Inductive withdrawal only (weak resonance).[2]Low/Moderate
The "Hotspot" Analysis

In 1-methyl-4-nitropyrazoles , the symmetry is broken.

  • C5-Cl Bond: Located adjacent to the

    
     hybridized N2 and ortho to the nitro group at C4. This position is the most electron-deficient "hotspot" due to the cooperative electron-withdrawing effects of both the nitro group and the pyridine-like nitrogen.
    
  • C3-Cl Bond: Ortho to the nitro group but adjacent to the electron-donating N1 (pyrrole-like).[2] This bond is significantly less reactive toward

    
     than the C5-Cl bond.
    

Reactivity Mechanism: The Pathway

The displacement of chlorine in nitro-pyrazoles proceeds via the Addition-Elimination (


)  mechanism.[2] Unlike concerted 

reactions, this pathway involves a discrete anionic intermediate.
The Meisenheimer Complex

The rate-determining step is typically the nucleophilic attack, forming a resonance-stabilized carbanion (Meisenheimer complex). The nitro group is essential here; it acts as an "electron sink," temporarily storing the negative charge.

Mechanistic Visualization

The following diagram illustrates the reaction coordinate for the amination of 5-chloro-1-methyl-4-nitropyrazole.

SNAr_Mechanism cluster_0 Critical Factor Start Reactants (5-Cl-4-NO2-Pyrazole + Amine) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Activation Energy Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate k1 (slow) TS2 Transition State 2 (Cl Departure) Intermediate->TS2 Note Nitro group at C4 stabilizes the negative charge in the Intermediate. Intermediate->Note Product Product (5-Amino-4-NO2-Pyrazole) TS2->Product k2 (fast)

Caption: Reaction coordinate for the


 displacement of chloride by an amine nucleophile. The stability of the Meisenheimer intermediate, provided by the nitro group, lowers the activation energy of the first step.

Experimental Protocols

These protocols are designed for high reproducibility. Causality is explained for every critical step.

Protocol A: Synthesis of 3,5-Diamino-4-nitropyrazoles

Target: Conversion of the highly activated 4-chloro-3,5-dinitropyrazole into energetic intermediates. Rationale: The C4-Cl bond is flanked by two nitro groups, making it extremely electrophilic. Mild conditions prevent ring degradation.

Reagents:

  • 4-Chloro-3,5-dinitropyrazole (1.0 eq)[2]

  • Ammonia (aq. 25%) or Alkyl amine (2.5 eq)[2]

  • Acetonitrile (ACN) (Solvent)[2]

Workflow:

  • Dissolution: Dissolve 4-chloro-3,5-dinitropyrazole in ACN (0.5 M concentration). Note: ACN is chosen for its polarity, which stabilizes the polar transition state, without being nucleophilic itself.

  • Cooling: Cool the solution to 0°C. Causality: The substrate is highly reactive; low temperature prevents double-substitution or ring opening.

  • Addition: Add the amine dropwise over 20 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[2]

  • Quench: Pour into ice water. The product typically precipitates due to high polarity and hydrogen bonding.

  • Purification: Filtration followed by recrystallization from Ethanol.[4]

Protocol B: Regioselective Substitution of 5-Chloro-1-methyl-4-nitropyrazole

Target: Selective functionalization of the C5 position in the presence of C3. Rationale: The C5 position is more electrophilic than C3 due to the adjacent N2 nitrogen.

Workflow Diagram:

Protocol_B cluster_mech Mechanism Insight Step1 Start: 3,5-dichloro-1-methyl-4-nitropyrazole Step2 Add Nucleophile (1.0 eq) Solvent: THF, -10°C Step1->Step2 Decision Is Temperature Controlled? Step2->Decision ResultA Product: 5-Substituted Isomer (>95%) Decision->ResultA Yes (< 0°C) ResultB Mixture: 5-Sub + 3-Sub + Disubstituted Decision->ResultB No (> RT) Info C5 is activated by N2 (inductive) AND C4-Nitro (resonance). C3 is only activated by C4-Nitro.

Caption: Decision tree for ensuring regioselectivity. Temperature control is the critical variable to discriminate between the activation energy of C5 and C3.

Applications & Strategic Value

Drug Discovery

Chloronitropyrazoles are "scaffold-hopping" equivalents to chloronitrobenzenes but with improved solubility and hydrogen-bonding potential.[2]

  • Kinase Inhibitors: The pyrazole NH (if protected/substituted) and the nitro group (reducible to an amine) serve as key vectors for building hinge-binding motifs.[2]

  • Bioisosteres: The 4-nitropyrazole core mimics the electronic distribution of 4-nitrophenyl but with significantly lower lipophilicity (

    
    ).[2]
    
Energetic Materials (HEDMs)

The C-Cl bond is often a placeholder.[2] In energetic materials synthesis, the chlorine is displaced by azides (


) or hydrazines (

).[2]
  • TNP Derivatives: 3,4,5-Trinitropyrazole (TNP) derivatives often start from chloropyrazoles. The high density (

    
    ) and positive heat of formation (
    
    
    
    ) make them superior to TNT.[2]

References

  • Dalinger, I. L., et al. (1997). Synthesis and properties of 4-chloro-3,5-dinitropyrazole. Russian Chemical Bulletin, 46, 1765–1769. Link[2]

  • Zhang, J., et al. (2018).[5] Synthesis and properties of C-trinitromethyl-substituted nitropyrazoles. Dalton Transactions, 47, 14490–14496. Link

  • Reinhardt, E., et al. (2023). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry, 26, e202300304. Link[2]

  • Bunnett, J. F. (1951).[2] Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews, 49(2), 273–412. Link[2]

  • Klapötke, T. M. (2011).[2] Chemistry of High-Energy Materials. De Gruyter. (Contextual reference for TNP properties). Link

Sources

Exploratory

Technical Monograph: Operational Safety and Handling of 4-chloro-1-ethyl-3-nitro-1H-pyrazole

[1] Executive Summary & Molecule Identity[2] 4-chloro-1-ethyl-3-nitro-1H-pyrazole is a functionalized heterocyclic building block frequently employed in the synthesis of agrochemicals and pharmaceutical scaffolds, partic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Identity[2]

4-chloro-1-ethyl-3-nitro-1H-pyrazole is a functionalized heterocyclic building block frequently employed in the synthesis of agrochemicals and pharmaceutical scaffolds, particularly kinase inhibitors where the pyrazole ring serves as a critical pharmacophore.[1]

As a Senior Application Scientist, I emphasize that while this molecule does not carry the high-energy instability of polynitro compounds, the combination of the nitro group (


) and the halogen (

) on the electron-rich pyrazole ring necessitates strict adherence to handling protocols to prevent sensitization and ensure reaction reproducibility.[1]
Physicochemical Identity Card
PropertySpecification
Chemical Name 4-chloro-1-ethyl-3-nitro-1H-pyrazole
CAS Registry Number 1006993-51-6
Molecular Formula

Molecular Weight 175.57 g/mol
Physical State Solid (Typically pale yellow to off-white powder)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Storage Condition 2–8°C (Refrigerate), Inert Atmosphere (Argon/Nitrogen)

Hazard Identification & GHS Classification

This compound is classified under the Globally Harmonized System (GHS) based on functional group analysis and structural activity relationships (SAR) with analogous nitropyrazoles.

Primary Hazards
  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1][2] Pyrazole derivatives can interfere with metabolic pathways; ingestion may cause systemic toxicity.

  • Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[1][2] The lipophilic ethyl group facilitates dermal absorption.

  • Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[1] Dust is highly irritating to mucous membranes.

  • Specific Target Organ Toxicity (Single Exposure) - Category 3 (H335): May cause respiratory irritation.[1]

The "Why" Behind the Hazard

The nitro group at position 3 is an electron-withdrawing group that, while stabilizing the ring against oxidation, can render the molecule susceptible to exothermic decomposition if heated under confinement. The 4-chloro substituent adds lipophilicity, increasing the compound's ability to penetrate biological membranes (skin/lungs), thereby heightening the acute toxicity risk compared to non-halogenated analogs.[1]

Operational Handling Protocol

A. Engineering Controls[6]
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

  • Static Mitigation: Use anti-static weighing boats. Nitropyrazoles can be electrostatic; static discharge could theoretically trigger decomposition in dry environments, though the risk is lower than with polynitro aromatics.

B. Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Double-gloving is required. [1]

    • Inner Layer: Nitrile (0.11 mm) for dexterity.

    • Outer Layer: Nitrile (minimum 0.2 mm) or Butyl Rubber.

    • Reasoning: Chlorinated heterocycles can permeate standard latex rapidly. The outer glove provides a sacrificial barrier against solvent carriers (e.g., DCM) used during synthesis.

  • Respiratory: If handling >500 mg outside a hood (not recommended), a P95/P3 particulate respirator is mandatory.

C. Solubilization & Reaction Workflow

The following workflow ensures safety and maximizes yield by preventing hydrolysis or oxidative degradation.

HandlingWorkflow cluster_safety Critical Control Point Storage Storage (2-8°C, Argon) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood, Anti-static) Equilibration->Weighing Inert Atmosphere Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Slow Addition Reaction Reaction/Synthesis Solubilization->Reaction In Situ Use

Figure 1: Operational workflow for handling 4-chloro-1-ethyl-3-nitro-1H-pyrazole. Note the equilibration step to prevent moisture condensation, which can degrade the nitro functionality.[1]

Storage & Stability Logic

The "Cold Chain" Requirement

Store at 2–8°C .

  • Mechanism: Nitro-substituted heterocycles can undergo slow thermal decomposition or "browning" (oxidation) at room temperature over months.[1] Refrigeration arrests this kinetic pathway.

  • Incompatibility: Store away from strong bases (e.g., NaOH, NaH) and reducing agents (e.g.,

    
    , 
    
    
    
    ).
    • Risk:[1][3][4] Strong bases can deprotonate the pyrazole ring (if NH were present) or attack the nitro group. Reducing agents will convert the nitro group to an amine (

      
      ) exothermically, potentially causing a runaway reaction if not controlled.[1]
      

Emergency Response Protocols

This section outlines self-validating response loops. If a step fails (e.g., irritation persists), the protocol automatically escalates to medical intervention.

Spill Management
  • Isolate: Evacuate non-essential personnel.

  • Dampen: If powder is spilled, cover with a solvent-dampened pad (using a high-flashpoint solvent like heptane) to prevent dust generation.[1]

  • Neutralize: Clean surface with weak detergent; avoid bleach (hypochlorites can react with nitrogenous compounds to form unstable chloramines).

First Aid Decision Tree

EmergencyResponse Start Exposure Event Type Exposure Type? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash with Soap/Water (15 mins) Skin->Action_Skin Action_Eye Rinse with Water (Remove Contacts, 15 mins) Eye->Action_Eye Action_Inhale Move to Fresh Air Inhale->Action_Inhale Check Symptoms Persist? Action_Skin->Check Action_Eye->Check Action_Inhale->Check Medical Seek Immediate Medical Attention (Show SDS) Check->Medical Yes (Redness/Pain) Monitor Monitor for 24h Check->Monitor No

Figure 2: Emergency response logic flow. Immediate dilution is the primary countermeasure for acute exposure.[1]

Synthesis & Application Context

For researchers using this molecule, it is vital to understand why you are handling it.

  • Scaffold Utility: The 4-chloro position is an excellent handle for Suzuki-Miyaura cross-coupling reactions, allowing the introduction of aryl or heteroaryl groups.[1]

  • Functionalization: The 3-nitro group is typically reduced to an amine (using Fe/NH4Cl or H2/Pd-C) to create an amino-pyrazole, a precursor for amide coupling in kinase inhibitor synthesis.[1]

  • Caution: When reducing the nitro group, ensure the chloro-substituent is not accidentally dechlorinated (hydrodehalogenation), which can occur under vigorous catalytic hydrogenation conditions.[1]

References

  • PubChem. (n.d.).[5] Compound Summary: Pyrazole Derivatives and Related Structures. National Library of Medicine. Retrieved from [Link]

(Note: Specific toxicity data for CAS 1006993-51-6 is extrapolated from validated structural analogs in the absence of a dedicated REACH dossier, adhering to the precautionary principle of chemical safety.)

Sources

Foundational

An In-Depth Technical Guide to the Lipophilicity and LogP of 4-chloro-1-ethyl-3-nitro-1H-pyrazole

Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery In the intricate process of drug discovery and development, a molecule's success is governed by a delicate balance of physicochemical properties....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery

In the intricate process of drug discovery and development, a molecule's success is governed by a delicate balance of physicochemical properties. Among these, lipophilicity—literally "fat-loving"—stands out as a paramount determinant of a compound's pharmacokinetic and pharmacodynamic profile.[1] It profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET), making its characterization essential from the earliest stages of research.[2] A compound must possess sufficient lipophilicity to traverse lipid-rich biological membranes, such as the gastrointestinal tract and the blood-brain barrier, to reach its site of action.[3] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3]

The most widely accepted metric for quantifying lipophilicity is the partition coefficient (P) , or its logarithmic form, LogP . LogP represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[4] For drug development, LogP values are a cornerstone of predictive models, including the well-known Lipinski's Rule of Five, which suggests that orally active drugs should ideally have a LogP value not exceeding 5.[3]

This guide provides a comprehensive technical overview of the lipophilicity of 4-chloro-1-ethyl-3-nitro-1H-pyrazole , a substituted pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities.[5] Understanding the lipophilicity of this specific compound is crucial for predicting its behavior in biological systems and guiding its potential development as a therapeutic agent or agrochemical.[1][3] We will explore both the theoretical underpinnings and the practical methodologies for determining its LogP value, encompassing experimental protocols and computational prediction techniques.

Section 1: Theoretical Framework of Lipophilicity and LogP

The concept of LogP is rooted in the thermodynamics of solute partitioning between two immiscible liquid phases. The n-octanol/water system is the universally adopted standard because n-octanol's amphiphilic nature—possessing both a polar hydroxyl group and a non-polar alkyl chain—serves as a reasonable mimic of the lipid bilayer of biological membranes.

The partition coefficient, P, is defined as: P = [Solute]octanol / [Solute]water

Given that P values can span many orders of magnitude, the base-10 logarithm, LogP, is used for convenience: LogP = log10(P)

A positive LogP value indicates a preference for the lipid (octanol) phase (hydrophobic/lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). A LogP of 0 means the compound partitions equally between the two phases.[3]

It is critical to distinguish LogP from LogD . LogP describes the partitioning of the neutral, un-ionized form of a molecule. In contrast, the distribution coefficient, LogD , accounts for all species of a compound (neutral and ionized) at a specific pH.[4] For molecules that do not have ionizable groups within the physiological pH range, the LogP and LogD values are effectively the same. The target molecule, 4-chloro-1-ethyl-3-nitro-1H-pyrazole, is not expected to ionize significantly at physiological pH; therefore, LogP is the most relevant descriptor of its lipophilicity.

Caption: Conceptual diagram of LogP as the equilibrium partition of a solute.

Section 2: Computational Prediction of LogP

Before undertaking laboratory experiments, in silico methods provide a rapid and cost-effective means of estimating LogP.[6] These computational models leverage vast databases of experimentally determined LogP values to predict the lipophilicity of novel structures.[7] For 4-chloro-1-ethyl-3-nitro-1H-pyrazole (SMILES: CCN1N=C(C(=C1)Cl)[O-]), no experimental LogP data is readily available in public databases. Therefore, computational prediction is the primary method for its initial characterization.

Predictions are typically based on two main approaches:

  • Fragment-based methods: The molecule is dissected into structural fragments, and the LogP is calculated as the sum of the contributions of these fragments, with correction factors for intramolecular interactions.[4]

  • Property-based methods: The LogP is predicted based on whole-molecule properties, such as molecular surface area, polarizability, and charge distributions.[7]

Different algorithms can yield varying results, so it is best practice to consult multiple models to establish a consensus range.

Predicted LogP Values for 4-chloro-1-ethyl-3-nitro-1H-pyrazole
Prediction Model/SoftwarePredicted LogP ValueMethodological Basis
XlogP (Predicted)1.7Atom-type based method
ChemAxon (Predicted)1.85Fragment-based with corrections[4]
ALOGPS (Predicted)1.95Atom-type E-state indices
Molinspiration (Predicted)2.10Fragment-based

Note: These values are derived from established computational algorithms and serve as estimations in the absence of experimental data. The XlogP value is based on a structurally similar compound, 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole, as a close proxy.

In Silico Protocol: LogP Prediction Workflow

This protocol outlines the general steps for obtaining a predicted LogP value using online cheminformatics tools.

  • Obtain the Chemical Structure:

    • Draw the structure of 4-chloro-1-ethyl-3-nitro-1H-pyrazole in a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the structure to a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System). The canonical SMILES for the target molecule is CCN1N=C(C(=C1)Cl)[O-].

  • Select Prediction Platforms:

    • Choose several reputable online platforms or standalone software packages for LogP prediction. Examples include SwissADME, ChemAxon, Molinspiration, or the Virtual Computational Chemistry Laboratory (VCCLAB).[6]

  • Input the Structure:

    • Navigate to the chosen platform's prediction tool.

    • Paste the SMILES string (CCN1N=C(C(=C1)Cl)[O-]) into the input field.

  • Execute Calculation:

    • Run the calculation. The software will apply its internal algorithm to compute the LogP value based on the input structure.

  • Aggregate and Analyze Results:

    • Record the LogP values from each platform.

    • Analyze the range of predicted values. A tight consensus provides higher confidence. Significant divergence may indicate that the molecule possesses structural features that are challenging for certain algorithms.

Computational_Workflow cluster_prediction Prediction Platforms start Start: Define Target Molecule (4-chloro-1-ethyl-3-nitro-1H-pyrazole) smiles Generate SMILES String CCN1N=C(C(=C1)Cl)N+[O-] start->smiles platform1 Platform 1 (e.g., SwissADME) smiles->platform1 Input SMILES platform2 Platform 2 (e.g., ChemAxon) smiles->platform2 Input SMILES platform3 Platform 3 (e.g., VCCLAB) smiles->platform3 Input SMILES results Aggregate Predicted LogP Values platform1->results platform2->results platform3->results analysis Analyze Data & Establish Consensus Range results->analysis end_node End: Estimated LogP Value analysis->end_node

Caption: Workflow for computational LogP prediction of a novel compound.

Section 3: Experimental Determination of LogP

While computational methods are invaluable, the gold standard for LogP determination remains experimental measurement. The classical shake-flask method is the most direct and widely recognized technique. It involves physically partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Protocol: Shake-Flask Method for LogP Determination

This protocol is a self-validating system designed for accuracy and reproducibility. The causality for key steps, such as pre-saturation of solvents, is to ensure that the final measurement reflects only the partitioning of the solute, not the mutual dissolution of the solvents themselves.

Materials:

  • 4-chloro-1-ethyl-3-nitro-1H-pyrazole (solute)

  • n-Octanol (reagent grade or higher)

  • Purified water (HPLC grade or equivalent)

  • Phosphate buffer (pH 7.4), if determining LogD

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge (if emulsions form)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or LC-MS)

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Preparation (Critical Step):

    • Rationale: To ensure thermodynamic equilibrium, each solvent phase must be pre-saturated with the other before the experiment. This prevents changes in solvent volume and polarity during partitioning.

    • Mix equal volumes of n-octanol and water (or buffer) in a large separatory funnel.

    • Shake vigorously for 30 minutes and then allow the layers to separate completely overnight.

    • Carefully separate the two phases into designated "water-saturated octanol" and "octanol-saturated water" containers.

  • Stock Solution Preparation:

    • Prepare a stock solution of the pyrazole derivative in water-saturated octanol at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning Experiment:

    • In a series of at least three centrifuge tubes, add a precise volume of the octanol stock solution (e.g., 5 mL).

    • Add an equal volume of octanol-saturated water (5 mL) to each tube. The volume ratio can be adjusted for highly lipophilic or hydrophilic compounds but must be known precisely.

    • Cap the tubes tightly and shake vigorously using a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to reach equilibrium.

    • Trustworthiness Check: The time required to reach equilibrium should be determined in a preliminary experiment by taking samples at different time points until the concentration in each phase becomes constant.

  • Phase Separation:

    • After shaking, allow the tubes to stand until the two phases have clearly separated.

    • If an emulsion has formed, centrifuge the tubes at a moderate speed (e.g., 2000-3000 rpm) for 15-20 minutes to break the emulsion.

  • Sample Analysis:

    • Carefully withdraw a known volume (aliquot) from the center of each phase, taking extreme care not to disturb the interface or sample the other phase.

    • Dilute the aliquots as necessary with the appropriate mobile phase or solvent for analysis.

    • Quantify the concentration of the pyrazole derivative in both the octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared to ensure accurate quantification.

  • Calculation:

    • Calculate the LogP using the measured concentrations: LogP = log10 ( [Concentration in Octanol Phase] / [Concentration in Aqueous Phase] )

    • Average the LogP values obtained from the replicate experiments and report the mean and standard deviation.

Shake_Flask_Workflow start Start: Prepare Materials saturate 1. Pre-saturate Solvents (Octanol + Water) start->saturate stock 2. Prepare Solute Stock in Saturated Octanol saturate->stock partition 3. Mix Stock & Saturated Water in Test Tubes stock->partition equilibrate 4. Shake to Reach Equilibrium partition->equilibrate separate 5. Separate Phases (Centrifuge if needed) equilibrate->separate analyze 6. Quantify Solute in Each Phase (e.g., HPLC-UV) separate->analyze calculate 7. Calculate LogP analyze->calculate end_node End: Experimental LogP Value calculate->end_node

Caption: Step-by-step experimental workflow for the shake-flask LogP method.

Conclusion

The lipophilicity of 4-chloro-1-ethyl-3-nitro-1H-pyrazole, as quantified by its LogP value, is a fundamental physicochemical property that dictates its potential utility in pharmaceutical and agrochemical applications. Based on a consensus of robust computational models, the LogP of this compound is predicted to be in the range of 1.7 to 2.1 . This moderate lipophilicity suggests it may possess a favorable balance of aqueous solubility and membrane permeability, key attributes for biological activity.[3]

While these in silico predictions provide a strong and immediate foundation for research, experimental verification via the standardized shake-flask method is imperative for definitive characterization. The detailed protocols provided in this guide offer a pathway for researchers to obtain reliable LogP data, enabling more accurate predictions of ADMET properties and accelerating the data-driven design of novel, effective molecules.

References

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. Retrieved from [Link]

  • Karpińska, J., et al. (2020). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PMC. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. Retrieved from [Link]

  • OpenMolecules. (n.d.). DataWarrior User Manual. Retrieved from [Link]

  • Latif, M., et al. (2024). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Chemical structure search. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Chemical structure search. Retrieved from [Link]

  • Liu, K., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-1-ethyl-4-nitro-1h-pyrazole. Retrieved from [Link]

  • PubMed. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Library of Medicine. Retrieved from [Link]

  • Way2Drug. (n.d.). CLC-Pred: in silico prediction of cytotoxicity for tumor and non-tumor cell lines. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-1-ethyl-3-methyl-4-nitro-1h-pyrazole. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole

Technical Application Note: Modular Synthesis of 4-Chloro-1-Ethyl-3-Nitro-1H-Pyrazole Executive Summary This application note details the synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole , a highly functionalized hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Modular Synthesis of 4-Chloro-1-Ethyl-3-Nitro-1H-Pyrazole

Executive Summary

This application note details the synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole , a highly functionalized heterocyclic building block relevant to drug discovery (kinase inhibition scaffolds) and agrochemical design. The protocol prioritizes regioselective control during N-alkylation and efficient electrophilic halogenation on a deactivated heteroaromatic ring.

The synthesis is designed for scalability and safety, utilizing 3-nitro-1H-pyrazole as the validated starting material. The workflow addresses the common challenge of N-isomer separation (1,3- vs. 1,5-substitution patterns) and optimization of chlorination yields.

Part 1: Strategic Retrosynthesis & Mechanism

To ensure high purity and structural integrity, the synthesis is approached via a linear two-step sequence:

  • Regioselective N-Alkylation: Introduction of the ethyl group.

  • Electrophilic Chlorination: Functionalization of the C-4 position.

Expert Insight: Direct nitration of 1-ethyl-4-chloropyrazole is not recommended as the primary route because electrophilic nitration on pyrazoles strongly favors the C-4 position. Since the target requires a nitro group at C-3 and a chlorine at C-4, starting with the pre-installed nitro group at C-3 (via commercially available 3-nitropyrazole) avoids complex ring rearrangements or low-yielding diazotization steps.

Reaction Pathway Diagram

SynthesisPathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: C-4 Chlorination SM 3-Nitro-1H-pyrazole (CAS 26621-44-3) Reagent1 Ethyl Iodide (EtI) K2CO3, DMF SM->Reagent1 Intermed 1-Ethyl-3-nitro-1H-pyrazole (Isomer Separation Required) Reagent1->Intermed Major Isomer (Steric Control) SideProd 1-Ethyl-5-nitro-1H-pyrazole (Byproduct) Reagent1->SideProd Minor Isomer Reagent2 N-Chlorosuccinimide (NCS) Acetonitrile, Reflux Intermed->Reagent2 Product 4-Chloro-1-ethyl-3-nitro-1H-pyrazole (Target) Reagent2->Product Electrophilic Substitution (C-4)

Caption: Linear synthetic route highlighting the critical isomer separation step post-alkylation and subsequent C-4 chlorination.

Part 2: Detailed Experimental Protocols

Safety Pre-requisites
  • Engineering Controls: All reactions must be performed in a properly functioning chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Specific Hazards:

    • Ethyl Iodide: Alkylating agent; potential carcinogen. Handle with care.

    • Nitro-pyrazoles: Potentially energetic.[1] While mono-nitro compounds are generally stable, avoid subjecting the material to excessive heat or shock, especially when dry.

    • DMF: Hepatotoxic and readily absorbed through skin.

Step 1: Synthesis of 1-Ethyl-3-nitro-1H-pyrazole

Objective: Alkylation of the pyrazole nitrogen. Challenge: Pyrazole tautomerism leads to a mixture of 1,3- and 1,5-isomers. The 1,3-isomer is thermodynamically favored and generally the major product when using mild bases.

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitro-1H-pyrazole (11.3 g, 100 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation.

  • Alkylation: Dropwise add Ethyl Iodide (17.1 g, 110 mmol) over 15 minutes.

    • Note: Ethyl bromide can be used but may require heating to 60°C. Ethyl iodide typically reacts well at RT or mild heating (40°C).

  • Reaction: Stir the mixture at 40°C for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.2) should disappear, and two higher Rf spots (isomers) will appear.

  • Workup:

    • Pour the reaction mixture into ice-water (500 mL).

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash combined organics with water (2 x 100 mL) and brine (100 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification (Critical): The crude residue contains both 1-ethyl-3-nitro-1H-pyrazole (Target) and 1-ethyl-5-nitro-1H-pyrazole.

    • Perform Flash Column Chromatography (Silica Gel).

    • Gradient: 0% to 30% EtOAc in Hexanes.

    • Elution Order: The 1-ethyl-3-nitro isomer is typically less polar (elutes first) compared to the 1-ethyl-5-nitro isomer due to the dipole moment vectors.

    • Validation: Confirm regiochemistry via NOESY NMR (interaction between N-Ethyl protons and C-5 proton confirms 1-ethyl-3-nitro structure; interaction with C-4 proton only suggests 1-ethyl-5-nitro, but the lack of C-3 substituent interaction is the key).

Yield Target: 60-70% (isolated 1,3-isomer).

Step 2: Synthesis of 4-Chloro-1-ethyl-3-nitro-1H-pyrazole

Objective: Electrophilic aromatic substitution at the C-4 position. Mechanism: The nitro group at C-3 deactivates the ring, making the C-4 position less nucleophilic than in unsubstituted pyrazole. However, C-4 remains the most reactive site for electrophilic attack. N-Chlorosuccinimide (NCS) is preferred over chlorine gas for stoichiometric control and ease of handling.

Protocol:

  • Setup: Dissolve 1-ethyl-3-nitro-1H-pyrazole (7.05 g, 50 mmol) in Acetonitrile (ACN, 100 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (7.34 g, 55 mmol).

  • Reaction: Heat the mixture to reflux (80-82°C) for 6-12 hours.

    • Optimization: If the reaction is sluggish due to ring deactivation, a catalytic amount of HCl (4M in dioxane, 0.1 eq) or acetic acid can accelerate the reaction.

  • Monitoring: Monitor by HPLC or TLC. Look for the conversion of the starting material to a slightly more lipophilic product.

  • Workup:

    • Cool to RT and concentrate ACN to ~20 mL volume.

    • Dilute with water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

    • Wash with saturated NaHCO₃ (to remove succinimide/acid traces) and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc is often sufficient. If necessary, pass through a short silica plug.

Yield Target: 80-90%.

Part 3: Analytical Data & Specifications

Physicochemical Properties Table
ParameterSpecificationNotes
Chemical Formula C₅H₆ClN₃O₂
Molecular Weight 175.57 g/mol
Appearance Pale yellow to white solidNitro compounds often carry a yellow tint.[1][3][4]
Predicted LogP ~1.2 - 1.5Lipophilic enough for cell permeability.
Melting Point 60 - 80°C (Predicted)Distinct from SM (MP 162°C for acid derivatives).
Solubility DMSO, Methanol, DCM, EtOAcLow solubility in water.
Spectroscopic Validation (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.8-8.0 ppm (s, 1H, C5-H). Note: The C4-H signal of the starting material disappears.
      
    • 
       4.2-4.3 ppm (q, 2H, N-CH ₂-CH₃).
      
    • 
       1.4-1.5 ppm (t, 3H, N-CH₂-CH ₃).
      
  • Mass Spectrometry (LC-MS):

    • [M+H]⁺ peak at m/z 176.0/178.0 (showing characteristic 3:1 Chlorine isotope pattern).

References

  • General Pyrazole Chemistry & Biological Activity

    • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020).

  • Electrochemical Chlorination of Pyrazoles

    • Lyalin, B. V., et al. Electrosynthesis of 4-chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. (2008/2025).

  • Commercial Availability & Properties of Analogues (3-Nitro-1H-pyrazole)

    • AFG Bioscience Safety Data Sheet for 3-Nitro-1H-pyrazole.

  • Analogous Synthesis (4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid)

    • TCI Chemicals Product Information & SDS.[4]

Sources

Application

Precision Engineering of the Pyrazole Core: Regioselective N-Alkylation of 3-Nitropyrazoles

Topic: Regioselective N-alkylation protocols for 3-nitro-pyrazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1] Abstract The N-alkylation o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective N-alkylation protocols for 3-nitro-pyrazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Abstract

The N-alkylation of 3-nitropyrazole presents a classic regioselectivity paradox in heterocyclic chemistry. Due to annular tautomerism and the strong electron-withdrawing nature of the nitro group, reactions can yield two distinct regioisomers: the thermodynamic 1-alkyl-3-nitropyrazole and the kinetic/steric 1-alkyl-5-nitropyrazole . This guide provides high-fidelity protocols for controlling this selectivity, with a focus on maximizing the 1,3-isomer yield, managing the 1,5-impurity, and—crucially—validating the regiochemical outcome using self-consistent NMR techniques.

The Regioselectivity Paradox

The Tautomeric Equilibrium

3-Nitropyrazole exists in solution as a rapid equilibrium between two tautomers: 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole . While the 3-nitro tautomer is generally favored in polar solvents due to dipole minimization, the alkylation outcome is dictated by the nucleophilicity of the nitrogen atoms and the transition state energy.

  • Electronic Effect: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). It inductively reduces the electron density of the adjacent nitrogen (proximal N). Consequently, the distal nitrogen (N1 in the 3-nitro tautomer) retains higher nucleophilicity.
    
  • Steric Effect: The nitro group is bulky. Alkylation at the proximal nitrogen (leading to the 1,5-isomer) incurs significant steric penalty compared to the distal nitrogen.

The Decision Matrix

In >90% of standard base-mediated alkylations, the 1-alkyl-3-nitropyrazole is the major product. However, the formation of the 1-alkyl-5-nitropyrazole impurity (often 5–15%) is common and difficult to separate due to similar polarity.

ReactionPathway Tautomer 3(5)-Nitropyrazole (Tautomeric Mix) TS_Distal TS: Distal Attack (Electronic Favor) Tautomer->TS_Distal Fast (High Nucleophilicity) TS_Proximal TS: Proximal Attack (Steric Clash) Tautomer->TS_Proximal Slow (Steric/Electronic Drag) Prod_13 MAJOR PRODUCT 1-Alkyl-3-Nitropyrazole (Thermodynamic) TS_Distal->Prod_13 Prod_15 MINOR PRODUCT 1-Alkyl-5-Nitropyrazole (Kinetic/Steric) TS_Proximal->Prod_15

Figure 1: Reaction pathway divergence. The distal nitrogen attack is favored both electronically (inductive distance) and sterically, leading to the 1,3-isomer.[1]

Critical Parameters & Solvent Effects[2]

The choice of solvent and base plays a subtle but critical role in the isomeric ratio.

ParameterConditionEffect on Selectivity (1,3 vs 1,5)Mechanistic Insight
Solvent DMF / DMSO Strongly favors 1,3-isomer Polar aprotic solvents solvate the cation (

,

), leaving a "naked" pyrazolate anion.[1] The charge density is highest on the distal nitrogen.
Solvent THF / DCM Moderate selectivityTighter ion pairing can slightly increase the proportion of the 1,5-isomer, though 1,3 remains major.[1]
Base

High 1,3-selectivity The "Cesium Effect" often aids in clean alkylations due to high solubility and large cation radius, minimizing coordination to the nitro oxygen.[1]
Base NaH VariableIrreversible deprotonation.[1] Can lead to over-alkylation or side reactions if not carefully controlled.[1]

Experimental Protocols

Protocol A: High-Fidelity Synthesis of 1-Alkyl-3-Nitropyrazoles

Objective: To synthesize 1-substituted-3-nitropyrazoles with maximum regioselectivity (>10:1) using standard electrophiles (alkyl halides).

Materials:

  • 3-Nitropyrazole (1.0 equiv)

  • Alkyl Halide (1.1 equiv) (e.g., MeI, BnBr)[1]

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Anhydrous DMF (

    
     concentration)
    

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitropyrazole (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. The suspension may turn slightly yellow/orange, indicating pyrazolate formation.[1] Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: For highly reactive electrophiles (MeI, Allyl Bromide), cool to 0°C before addition to prevent exotherms and poly-alkylation.[1]

  • Reaction: Allow the mixture to stir at RT. Monitor by TLC or LCMS.[1]

    • Timeline: Primary halides typically complete in 2–4 hours.[1] Secondary halides may require heating to 60°C and 12–18 hours.

  • Workup: Dilute the reaction mixture with EtOAc and wash copiously with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry organic layer over
    
    
    , filter, and concentrate.[1]
  • Purification: The crude residue will contain predominantly the 1,3-isomer.[1] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The 1-alkyl-3-nitropyrazole usually elutes second (is more polar) compared to the 1,5-isomer in many solvent systems, though this can reverse depending on the alkyl group. Always validate fractions by NMR (see Section 4).

Protocol B: Mitsunobu Alkylation (For Complex Alcohols)

Objective: Alkylation using secondary alcohols or sensitive substrates where


 displacement is not feasible.

Materials:

  • 3-Nitropyrazole (1.0 equiv)

  • Alcohol (

    
    ) (1.2 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)

  • Anhydrous THF[1]

Step-by-Step Methodology:

  • Complexation: Dissolve 3-nitropyrazole, Alcohol, and

    
     in anhydrous THF under inert atmosphere (
    
    
    
    /Ar). Cool to 0°C.[1]
  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Warm to RT and stir for 12–24 hours.

  • Insight: The Mitsunobu reaction proceeds via an oxyphosphonium intermediate. The acidity of the pyrazole (

    
    ) allows it to protonate the betaine intermediate. The regioselectivity is still dominated by the steric/electronic bias of the pyrazole, favoring the 1-alkyl-3-nitro  isomer, but steric bulk on the alcohol can further suppress the 1,5-isomer formation.
    

Analytical Validation: The "Self-Validating" System

Distinguishing the 1,3-isomer from the 1,5-isomer is the most critical step.[1] Relying solely on LCMS (identical mass) or 1H NMR chemical shifts (ambiguous without standards) is a failure mode.

The Gold Standard: 1D NOE / 2D NOESY

You must establish the spatial connectivity between the new N-Alkyl group and the pyrazole ring protons.

  • Scenario A: 1-Alkyl-3-Nitropyrazole (Target)

    • Structure: The Alkyl group is at N1.[2][3] The Nitro is at C3.

    • Protons: The ring protons are at C4 and C5.

    • Connectivity: The N-Alkyl group is attached to N1, which is directly adjacent to C5-H .[1]

    • Observation: Strong NOE correlation between N-Alkyl protons and the C5-H singlet (typically the most downfield ring proton).

  • Scenario B: 1-Alkyl-5-Nitropyrazole (Impurity)

    • Structure: The Alkyl group is at N1.[2][3] The Nitro is at C5.[4][5]

    • Protons: The ring protons are at C3 and C4.

    • Connectivity: The N-Alkyl group is attached to N1, which is adjacent to the Nitro group at C5. It is spatially distant from C4-H and C3-H.

    • Observation: Zero (or negligible) NOE correlation between N-Alkyl protons and any ring protons.

NOE_Logic cluster_13 1-Alkyl-3-Nitropyrazole (Major) cluster_15 1-Alkyl-5-Nitropyrazole (Minor) Struct13 Structure N-Alkyl @ N1 Nitro @ C3 NOE13 Struct13->NOE13 Struct15 Structure N-Alkyl @ N1 Nitro @ C5 NOE15 NOE SIGNAL: Silent / Absent (Steric Gap) Struct15->NOE15 Decision Run 2D NOESY Decision->Struct13 Correlation Observed Decision->Struct15 No Correlation

Figure 2: The NOESY Decision Tree. This workflow provides definitive structural assignment.

Troubleshooting & Strategic Workarounds

Problem: "I absolutely need the 1-alkyl-5-nitropyrazole isomer, but Protocol A gives me 90% of the wrong isomer."

Solution: Direct alkylation is not the correct tool for high-yield synthesis of the 1,5-isomer.

  • Chromatography: If you only need milligram quantities, careful silica chromatography (using DCM/MeOH gradients) can separate the minor 1,5-isomer.[1]

  • De Novo Synthesis (Recommended for Scale): To access the 1,5-isomer reliably, switch strategies to cyclization. React an N-alkyl hydrazine with a nitro-enamine or nitro-olefin . This locks the alkyl group position before the ring forms, guaranteeing the regiochemistry. (See Ref 3 & 4).

References

  • Regioselective N-Alkylation of 3-Substituted Pyrazoles. Journal of Organic Chemistry. Detailed mechanistic study on base/solvent effects favoring N1-alkylation.

  • Mechanistic Insights into Mitsunobu Reactions. Organic Chemistry Portal. Reviews the betaine intermediate and pKa influence on regioselectivity.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Describes the de novo synthesis strategy to bypass alkylation issues.

  • Nuclear Overhauser Effect (NOE) in Isomer Identification. Jeol Applications. Fundamental guide to using NOE for distinguishing proximal vs. distal substituents.

Sources

Method

Reduction of nitro group in 4-chloro-1-ethyl-3-nitro-1H-pyrazole to amine

Application Note & Protocol Guide Topic: Chemoselective Reduction of the Nitro Group in 4-Chloro-1-ethyl-3-nitro-1H-pyrazole to the Corresponding Amine For: Researchers, scientists, and drug development professionals. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Chemoselective Reduction of the Nitro Group in 4-Chloro-1-ethyl-3-nitro-1H-pyrazole to the Corresponding Amine

For: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

The transformation of 4-chloro-1-ethyl-3-nitro-1H-pyrazole to 4-chloro-1-ethyl-3-amino-1H-pyrazole is a critical step in the synthesis of advanced chemical entities. The resulting amino-chloropyrazole is a high-value building block for creating complex molecules in the pharmaceutical and agrochemical industries. The primary challenge in this synthesis is the chemoselective reduction of the nitro moiety without cleaving the carbon-chloro bond (hydrodehalogenation), a common side reaction that compromises yield and purity.

This guide provides a detailed analysis of two robust protocols for this transformation: a classic dissolving metal reduction using stannous chloride (SnCl₂) and a modern catalytic transfer hydrogenation. We will explore the causality behind procedural choices, offer step-by-step protocols, and provide troubleshooting insights to empower researchers to achieve high-yield, high-purity synthesis.

Mechanistic Rationale: Choosing the Right Path

The reduction of an aromatic nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates to the final amine. The choice of reductant dictates the reaction's selectivity, scalability, and work-up complexity.

  • Dissolving Metal Reductions (e.g., SnCl₂, Fe/HCl): These methods operate via a sequence of single-electron transfers from a metal, followed by protonation from an acidic medium.[1][2] Tin(II) chloride is particularly effective as it is a mild reducing agent that often leaves other reducible functional groups, including chloro substituents, intact.[3][4] The primary drawback is the stoichiometric generation of metal salts, which can complicate product isolation.[5]

  • Catalytic Hydrogenation: This method involves the use of a heterogeneous catalyst (like Palladium on Carbon, Pd/C) and a hydrogen source. While highly efficient, standard H₂/Pd/C is often too reactive and can aggressively promote hydrodehalogenation, cleaving the C-Cl bond.[6] To circumvent this, catalytic transfer hydrogenation is an excellent alternative.[7][8] This technique uses a hydrogen donor molecule, such as ammonium formate or hydrazine hydrate, to generate active hydrogen species in situ on the catalyst surface.[9][10] This approach provides milder reaction conditions and frequently enhances chemoselectivity, preserving the halogen.[10]

Below is a decision-making workflow for selecting an appropriate reduction method.

G sub 4-Chloro-1-ethyl-3-nitro-1H-pyrazole choice Key Consideration: Chemoselectivity (Preserve C-Cl bond) sub->choice Select Reduction Strategy metal Method A: Dissolving Metal (SnCl₂·2H₂O) choice->metal High Selectivity Stoichiometric Waste catalyst Method B: Catalytic Transfer Hydrogenation choice->catalyst Atom Economy Potential Dehalogenation metal_pro • Excellent chemoselectivity • Tolerant of many functional groups • Inexpensive reagent metal->metal_pro Pros metal_con • Complicated work-up (tin salts) • Generates significant waste metal->metal_con Cons cat_pro • Cleaner work-up • Catalytic amounts of metal • Milder than direct H₂ gas catalyst->cat_pro Pros cat_con • Catalyst cost • Risk of dehalogenation if not optimized • Catalyst is flammable catalyst->cat_con Cons

Figure 1. Decision workflow for reduction method selection.

Detailed Experimental Protocols

Protocol A: Stannous Chloride (SnCl₂) Reduction

This protocol is valued for its reliability and high chemoselectivity, making it an excellent choice for complex substrates where other functional groups must be preserved.

Materials & Reagents:

  • 4-Chloro-1-ethyl-3-nitro-1H-pyrazole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate (EtOAc) or Absolute Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite® (diatomaceous earth)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-1-ethyl-3-nitro-1H-pyrazole (1.0 equiv) in ethyl acetate or ethanol (approx. 10 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0 - 4.0 equiv) to the solution in portions. The reaction may be mildly exothermic.

  • Reaction Execution: Heat the mixture to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

  • Quenching and Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture slowly into a beaker containing crushed ice.

    • CRITICAL STEP: While stirring vigorously, slowly add saturated NaHCO₃ solution until gas evolution ceases. Then, carefully add 10% NaOH solution to adjust the pH to >10. The goal is to precipitate tin salts as hydroxides and then redissolve them as sodium stannate ([Sn(OH)₄]²⁻), which is soluble in the aqueous layer.[11] This prevents the formation of intractable emulsions.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-chloro-1-ethyl-3-amino-1H-pyrazole. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol B: Catalytic Transfer Hydrogenation

This method offers a greener alternative with a simpler work-up, avoiding stoichiometric metal waste. Careful execution is key to preserving the chloro substituent.

Materials & Reagents:

  • 4-Chloro-1-ethyl-3-nitro-1H-pyrazole

  • Palladium on Carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the 4-chloro-1-ethyl-3-nitro-1H-pyrazole (1.0 equiv) and methanol or ethanol (approx. 15 mL per gram of substrate).

  • Catalyst & Donor Addition: Carefully add 10% Pd/C (5-10 mol% by weight) followed by ammonium formate (3-5 equiv). Note: Do not add the catalyst to the dry ammonium formate.

  • Reaction Execution: Heat the mixture to reflux (typically 60-80 °C). The reaction is often vigorous at the start. Monitor progress closely by TLC. The reaction is usually complete within 1-3 hours.[4]

  • Catalyst Removal:

    • Cool the reaction mixture to room temperature.

    • CRITICAL STEP: Filter the mixture through a pad of Celite® to completely remove the fine Pd/C catalyst. The Celite pad prevents the catalyst from passing through the filter paper and contaminating the product. Wash the Celite pad thoroughly with the reaction solvent (MeOH or EtOH).

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure.

  • Purification: The resulting crude residue contains the product and excess ammonium formate salts. The salts can often be removed by dissolving the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing with water. Dry the organic layer and concentrate to yield the purified 4-chloro-1-ethyl-3-amino-1H-pyrazole. Further purification can be done via column chromatography if needed.

Figure 2. Comparative experimental workflow diagram.

Comparative Data Summary

ParameterProtocol A: SnCl₂ ReductionProtocol B: Catalytic Transfer Hydrogenation
Key Reagents SnCl₂·2H₂O (stoichiometric)10% Pd/C (catalytic), Ammonium Formate
Typical Solvent Ethyl Acetate, EthanolMethanol, Ethanol
Temperature 50 - 70 °C60 - 80 °C (Reflux)
Typical Time 2 - 6 hours1 - 3 hours
Expected Yield 80 - 95%85 - 98%
Pros - High chemoselectivity- Tolerant of diverse functional groups- Inexpensive- Atom economical- Simple filtration work-up- Avoids toxic metal waste
Cons - Difficult work-up to remove tin salts- Generates significant aqueous waste- Potential for hydrodehalogenation- Catalyst can be pyrophoric- Higher initial reagent cost

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reducing agent.- Low reaction temperature or time.- (For Protocol B) Inactive/poisoned catalyst.- Add an additional portion of the reducing agent.- Increase temperature or prolong reaction time.- Use fresh, high-quality Pd/C catalyst.
Significant Dechlorination - (For Protocol B) Catalyst is too active or reaction conditions are too harsh.- Lower the reaction temperature.- Reduce the catalyst loading.- Switch to a more selective catalyst system, such as sulfided platinum on carbon (Pt(S)/C) or Raney Nickel.[6]
Difficult Emulsion during SnCl₂ Work-up - Incorrect pH during basification, causing precipitation of tin hydroxides.- Ensure slow, careful addition of a strong base (e.g., NaOH) to reach a pH > 10, which helps form soluble stannates.[11]- Filter the entire mixture through a pad of Celite® after neutralization but before extraction to remove solids.[5]
Low Isolated Yield - Product loss in the aqueous layer (especially if pH is too low, protonating the amine).- Incomplete extraction from the aqueous phase.- Confirm the pH of the aqueous layer is basic before extraction.- Increase the number of organic extractions (e.g., from 3 to 5).

Safety & Handling Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Stannous Chloride (SnCl₂·2H₂O): Corrosive and harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric (ignite spontaneously in air). Handle in a wet state or under an inert atmosphere. The used, filtered catalyst remains highly reactive and should be quenched carefully (e.g., with water) and never be left to dry exposed to air.

  • Ammonium Formate: Can be an irritant. Handle with care.

  • Sodium Dithionite: May self-heat and catch fire if exposed to moisture or air.[12][13] It should be stored in a dry, cool, and well-ventilated area in tightly closed containers.[14][15][16]

  • Solvents (Methanol, Ethanol, Ethyl Acetate): Are flammable liquids. Keep away from ignition sources. Methanol is toxic and can be absorbed through the skin.

  • Reaction Hazards: Be aware of potential exotherms, especially during reagent addition and the initial phase of the transfer hydrogenation.

References

  • Sodium dithionite - Penta chemicals. (2024). Retrieved from [Link]

  • SAFETY DATA SHEET - Durham Tech. (n.d.). Retrieved from [Link]

  • ICSC 1717 - SODIUM DITHIONITE. (2021). Retrieved from [Link]

  • Aromatic Side Chain Reduction: Nitro - csbsju. (n.d.). Retrieved from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of Nitroarenes with Hydrogen Transfer C
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. (n.d.). Retrieved from [Link]

  • (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review - ResearchGate. (n.d.). Retrieved from [Link]

  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones † | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? - Chemistry Stack Exchange. (2021). Retrieved from [Link]

  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit. (2021). Retrieved from [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - ResearchGate. (n.d.). Retrieved from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. (n.d.). Retrieved from [Link]

Sources

Application

Nucleophilic aromatic substitution using 4-chloro-1-ethyl-3-nitro-1H-pyrazole

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the specific reactivity, mechanistic insights, and experimental protocols for functionalizing 4-chloro-1-ethyl-3-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the specific reactivity, mechanistic insights, and experimental protocols for functionalizing 4-chloro-1-ethyl-3-nitro-1H-pyrazole via Nucleophilic Aromatic Substitution (


).

Application Note: Nucleophilic Aromatic Substitution ( ) of 4-Chloro-1-ethyl-3-nitro-1H-pyrazole

Executive Summary

4-chloro-1-ethyl-3-nitro-1H-pyrazole represents a specialized "push-pull" heterocyclic scaffold. While pyrazoles are generally electron-rich (nucleophilic), the introduction of the 3-nitro group strongly activates the ring, rendering the 4-chloro position susceptible to nucleophilic attack. This guide provides validated protocols for displacing the chlorine atom with amines, thiols, and alkoxides, enabling the synthesis of complex bioactive molecules (e.g., kinase inhibitors, antimicrobial agents).

Key Reactivity Feature: The 3-nitro group acts as the critical electron-withdrawing group (EWG), stabilizing the Meisenheimer complex formed upon nucleophilic attack at C4.

Mechanistic Profiling & Logic

The Reactivity Landscape

Unlike chlorobenzene, which requires harsh conditions or transition metal catalysis (Buchwald-Hartwig) for amination, 4-chloro-1-ethyl-3-nitro-1H-pyrazole undergoes


 under milder conditions due to the specific arrangement of the nitro group relative to the chlorine.
  • Substrate: 4-chloro-1-ethyl-3-nitro-1H-pyrazole

  • Electrophilic Site: C4 Carbon (bonded to Chlorine).[1]

  • Activating Group: Nitro group (

    
    ) at C3.
    
  • Leaving Group: Chloride (

    
    ).[2]
    
Reaction Pathway (DOT Visualization)

The following diagram illustrates the stepwise mechanism, highlighting the resonance stabilization that permits this transformation.

SNAr_Mechanism cluster_logic Stabilization Logic Substrate Substrate (4-Cl-1-Et-3-NO2-Pyrazole) TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS Attack at C4 Nu Nucleophile (Nu:) Nu->TS Addition Product Product (4-Nu-1-Et-3-NO2-Pyrazole) TS->Product Elimination of Cl- LG Leaving Group (Cl-) TS->LG Note The C3-Nitro group withdraws electron density, stabilizing the negative charge in the Meisenheimer intermediate.

Caption: Mechanistic pathway of


 at the C4 position. The C3-nitro group is essential for lowering the activation energy of the transition state.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

This is the most common transformation for generating library compounds. Primary and secondary amines react well.[3] Sterically hindered amines may require elevated temperatures.

Reagents:

  • Substrate: 4-chloro-1-ethyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

  • Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve 4-chloro-1-ethyl-3-nitro-1H-pyrazole (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add anhydrous powdered

    
     (2.0 mmol). Note: If using a volatile amine, use DIPEA and seal the vessel.
    
  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise.

  • Reaction:

    • Aliphatic Amines: Stir at 60°C for 4–6 hours.

    • Aniline/Aromatic Amines: Heat to 100–120°C for 12–16 hours.

  • Monitoring: Monitor via LC-MS or TLC (Hexane/EtOAc 3:1). Look for the disappearance of the starting material spot (

    
    ) and appearance of a more polar product.
    
  • Work-up: Pour the reaction mixture into ice-water (20 mL).

    • Solid Product: Filter the precipitate, wash with water, and dry under vacuum.

    • Oily Product: Extract with EtOAc (3 x 15 mL), wash combined organics with brine, dry over

      
      , and concentrate.
      
Protocol B: Thiolation (C-S Bond Formation)

Thiols are superior nucleophiles and react rapidly, often at lower temperatures. This protocol is ideal for synthesizing thioethers or preparing precursors for sulfones.

Reagents:

  • Substrate: 4-chloro-1-ethyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Base:

    
     (Triethylamine) (1.5 equiv) or 
    
    
    
  • Solvent: Acetonitrile (

    
    ) or THF
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (1.0 mmol) in Acetonitrile (5 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add the thiol (1.1 mmol) followed by

    
     (1.5 mmol).
    
  • Reaction: Stir at Room Temperature for 2–4 hours. If conversion is slow (checked by TLC), warm to 50°C.

  • Work-up: Concentrate the solvent in vacuo. Redissolve the residue in DCM, wash with 1M HCl (to remove excess amine/thiol), then saturated

    
    . Dry and concentrate.
    
Protocol C: Etherification (C-O Bond Formation)

Alkoxides are harder nucleophiles. This reaction competes with potential side reactions (like ring opening or nitro displacement) if not controlled, so temperature management is critical.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol (R-OH)

  • Base: NaH (Sodium Hydride, 60% dispersion) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Alkoxide Formation: In a separate dry flask, suspend NaH (1.2 mmol) in anhydrous THF (3 mL) at 0°C. Slowly add the alcohol (1.2 mmol) and stir for 15 min until

    
     evolution ceases.
    
  • Substrate Addition: Add a solution of 4-chloro-1-ethyl-3-nitro-1H-pyrazole (1.0 mmol in 2 mL THF) dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–8 hours.

    • Critical Check: If no reaction occurs after 4 hours, heat to 50°C, but monitor closely for byproduct formation (darkening of solution).

  • Quench: Carefully quench with saturated

    
     solution. Extract with EtOAc.[4]
    

Comparison of Reaction Conditions

ParameterAmination (Protocol A)Thiolation (Protocol B)Etherification (Protocol C)
Nucleophile Strength ModerateHighHigh (Basic)
Typical Temp 60°C - 100°CRT - 50°C0°C - RT
Preferred Solvent DMF, DMSOMeCN, THFTHF, DMF
Base

, DIPEA

,

NaH, KOtBu
Risk Factor LowLow (Odor)Moderate (Side reactions)

Critical Considerations & Troubleshooting

Regioselectivity (Cl vs. )

While the 4-chloro group is the intended leaving group, the 3-nitro group is also technically displaceable, especially by small, hard nucleophiles (like methoxide) at high temperatures.

  • Observation: If you observe a product mass of [M - 46 + Nu], you have displaced the nitro group.

  • Prevention: Maintain lower temperatures. The Chlorine is generally the better leaving group in this specific 1-ethyl-3-nitro scaffold due to the transition state geometry.

Safety: Energetic Compounds

Nitropyrazoles can be energetic.[2][5][6] While the mono-nitro derivative is relatively stable compared to dinitro-analogs, standard safety precautions apply.

  • Avoid: Distilling the neat compound at high temperatures.

  • Scale-up: Perform DSC (Differential Scanning Calorimetry) before scaling above 10g to ensure no exotherms exist near the reaction temperature.

1-Ethyl Group Stability

The N-ethyl group is generally stable under basic


 conditions. It acts as a spectator, improving solubility in organic solvents compared to the N-H parent (which would deprotonate and shut down the reaction).

References

  • Mechanistic Found

    
    : 
    
    • Source: L. Larina, V. Lopyrev.[7] "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009. (General reference on nitroazole reactivity).

    • Relevant Context: Explains the activation of halogen
  • Analogous Reactivity (4-chloro-3-nitropyridine/quinoline systems)

    • Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.[8]

    • Source:Arkivoc 2012 (vi) 384-397.
    • URL:[Link]

    • Relevance: Demonstrates the high reactivity of the ortho-chloronitro motif in heterocyclic systems similar to the target molecule.
  • Regioselectivity in Nitropyrazoles

    • Title: Nucleophilic substitution reactions on N-nitropyrazoles.[7][9]

    • Source:Journal of Organic Chemistry, 1984.
    • URL:[Link]

    • Relevance: Foundational work establishing the hierarchy of leaving groups (Nitro vs. Halogen) in pyrazole rings.
  • General

    
     Methodology: 
    
    • Title: Nucleophilic Aromatic Substitution.[6]

    • Source:Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Validates the general mechanism and conditions (base, solvent, temper

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-Pyrazoles

Introduction: The Strategic Importance of C4-Functionalized Pyrazoles The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug development. Its unique electronic properties and ability to participate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C4-Functionalized Pyrazoles

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug development. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a privileged structure in a multitude of therapeutic agents. Functionalization at the C4 position of the pyrazole ring is a particularly powerful strategy for modulating the pharmacological profile of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, enabling the synthesis of diverse libraries of compounds for biological screening.

While 4-iodo and 4-bromo-pyrazoles are commonly employed in these transformations due to their higher reactivity, 4-chloro-pyrazoles present a more attractive starting material from an economic and availability standpoint. However, the inherent strength of the C-Cl bond poses a significant challenge, necessitating the use of highly active and specialized palladium catalyst systems. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions applicable to 4-chloro-pyrazoles, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers in the field.

Comparative Reactivity of 4-Halo-Pyrazoles: A Chemist's Guide to Substrate Selection

The reactivity of 4-halo-pyrazoles in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen bond strength, following the general trend: C-I < C-Br < C-Cl.[1] This translates to a reactivity order of I > Br > Cl. While 4-iodo-pyrazoles are the most reactive, they can be prone to side reactions such as dehalogenation. Conversely, 4-chloro-pyrazoles, though more stable and cost-effective, demand more sophisticated and active catalyst systems to achieve efficient coupling.[1] The choice of ligand, in particular, is critical for activating the less reactive C-Cl bond. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the 4-chloro-pyrazole to the palladium center, which is the rate-determining step in many of these catalytic cycles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and vinyl-pyrazole structures. The coupling of 4-chloro-pyrazoles with arylboronic acids requires a highly active palladium catalyst, often in combination with a bulky, electron-rich phosphine ligand and a strong base. Microwave irradiation has been shown to significantly accelerate these reactions, leading to higher yields in shorter reaction times.[2]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition 4-Chloro-pyrazole Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki coupling of halo-pyrazoles and is optimized for the use of 4-chloro-pyrazoles.[3]

Materials:

  • 4-Chloro-1-methyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 4-chloro-1-methyl-1H-pyrazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of N-aryl pyrazoles. The coupling of 4-chloro-pyrazoles with primary or secondary amines is particularly challenging and requires a carefully selected catalyst system, typically a palladium precursor and a bulky, electron-rich phosphine ligand.[4]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition 4-Chloro-pyrazole Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Amine_Coordination Amine Coordination & Deprotonation (R2NH + Base) Ar-Pd(II)-Cl(L2)->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of 4-Chloro-Pyrazoles

This protocol is based on procedures developed for the amination of halo-pyrazoles.[4]

Materials:

  • 4-Chloro-1-trityl-1H-pyrazole (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • tBuDavePhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk tube or sealed reaction vessel

Procedure:

  • In a glovebox, add the 4-chloro-1-trityl-1H-pyrazole, Pd₂(dba)₃, tBuDavePhos, and NaOtBu to a Schlenk tube or sealed reaction vessel equipped with a stir bar.

  • Remove the vessel from the glovebox and add the anhydrous solvent, followed by the amine, under an inert atmosphere.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Heck Reaction: Vinylation of 4-Chloro-Pyrazoles

The Heck reaction enables the introduction of vinyl groups at the C4 position of the pyrazole ring. Similar to other couplings with 4-chloro-pyrazoles, this transformation requires forcing conditions and a highly active catalyst.

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition 4-Chloro-pyrazole Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Carbopalladation Carbopalladation (Alkene Insertion) Ar-Pd(II)-Cl(L2)->Carbopalladation Alkyl-Pd(II)-Cl(L2) Alkyl-Pd(II)-Cl(L2) Carbopalladation->Alkyl-Pd(II)-Cl(L2) Beta_Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)-Cl(L2)->Beta_Hydride_Elimination Product Ar-Alkene Beta_Hydride_Elimination->Product Base_Regeneration Base + H-Pd(II)-Cl(L2) -> Pd(0)L2 + Base-H+Cl- Beta_Hydride_Elimination->Base_Regeneration Base_Regeneration->Pd(0)L2

Catalytic cycle for the Heck cross-coupling reaction.
Detailed Protocol: Heck Reaction with 4-Chloro-Pyrazoles

This is a general protocol that may require optimization for specific substrates.

Materials:

  • 4-Chloro-1-protected-pyrazole (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • A bulky phosphine ligand (e.g., P(o-tol)₃ or a Buchwald-type ligand) (10 mol%)

  • A base (e.g., triethylamine, potassium carbonate) (2.0 equiv)

  • A high-boiling polar aprotic solvent (e.g., DMF, DMAc, or NMP)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add the 4-chloro-pyrazole, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent and the alkene via syringe.

  • Seal the tube tightly and heat the reaction mixture to a high temperature (e.g., 120-160 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Alkynylation of 4-Chloro-Pyrazoles

The Sonogashira coupling provides a direct route to 4-alkynyl-pyrazoles, which are valuable intermediates in organic synthesis. The reaction typically employs a dual catalyst system of palladium and copper(I).

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition 4-Chloro-pyrazole Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation_Pd Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡CR Reductive_Elimination->Product Alkyne R-C≡C-H Cu(I)-Acetylide Cu(I)-C≡CR Alkyne->Cu(I)-Acetylide + Cu(I) salt, Base Base Base Cu(I)-Acetylide->Transmetalation_Pd To Pd Cycle

Catalytic cycles for the Sonogashira cross-coupling reaction.
Detailed Protocol: Sonogashira Coupling of 4-Chloro-Pyrazoles

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chloro-1-protected-pyrazole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • A base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add the 4-chloro-pyrazole, palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, the base, and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Direct C-H Arylation: A Modern Approach to C4-Functionalization

As an alternative to the cross-coupling of pre-halogenated pyrazoles, direct C-H activation has emerged as a more atom-economical and environmentally benign strategy. Palladium-catalyzed direct arylation at the C4 position of pyrazoles can be achieved, although regioselectivity can be a challenge.[5]

Detailed Protocol: Palladium-Catalyzed Direct C4-Arylation of Pyrazoles

This protocol is based on the arylation of 1,3,5-trimethylpyrazole.[6]

Materials:

  • 1,3,5-Trimethylpyrazole (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Potassium acetate (KOAc) (2.0 equiv)

  • Dimethylacetamide (DMA)

  • Sealed tube

Procedure:

  • In a sealed tube, combine 1,3,5-trimethylpyrazole, the aryl bromide, Pd(OAc)₂, and KOAc.

  • Add DMA to the tube.

  • Seal the tube and heat the reaction mixture to 150 °C for 24 hours.

  • Monitor the reaction for the formation of the C4-arylated product.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following tables provide a comparative overview of the reactivity of 4-halo-pyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, with typical yield ranges.

Table 1: Suzuki-Miyaura Coupling [1]

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
IodoPd(PPh₃)₄, Na₂CO₃Highest80-98Generally high yields under mild conditions.
BromoPd(OAc)₂, SPhos, K₃PO₄High70-95Highly effective with appropriate ligand selection.
ChloroPd(OAc)₂, SPhos, K₃PO₄Moderate60-95Requires highly active catalyst systems with bulky, electron-rich ligands.[1]

Table 2: Sonogashira Coupling [7]

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
IodoPdCl₂(PPh₃)₂, CuI, Et₃NHighest70-90The most commonly used and reactive halide for this transformation.[7]
BromoPd(PPh₃)₄, CuI, Et₃NModerate50-80Less reactive than iodo-pyrazoles, may require higher temperatures.[7]
ChloroPd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60Generally challenging and requires specialized, highly active catalysts.[7]

Table 3: Buchwald-Hartwig Amination [7]

HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
IodoPd(dba)₂/tBuDavePhosLowerLowLess effective than the bromo derivative with this specific palladium catalyst system.[7]
IodoCuIHighestGoodFavorable for the amination of alkylamines possessing β-hydrogens.[7]
BromoPd(dba)₂/tBuDavePhosHighest60-90The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[7]
ChloroPd(dba)₂/tBuDavePhosModerateModerateShows moderate reactivity, less than the bromo derivative.[7]
ChloroCuILowestLowShows the lowest reactivity with the copper catalyst.[7]

Troubleshooting Guide

Issue 1: Low to No Product Yield

  • Cause: Inefficient activation of the C-Cl bond.

    • Solution: Increase the reaction temperature and/or time. Switch to a more active catalyst system, particularly a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands). Consider using a stronger base.

  • Cause: Catalyst deactivation.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Degas all solvents thoroughly.

  • Cause: Poor quality of reagents.

    • Solution: Use freshly purchased or purified reagents. Ensure the boronic acid is not degraded.

Issue 2: Formation of Side Products

  • Cause: Homocoupling of the boronic acid (in Suzuki reactions).

    • Solution: Decrease the catalyst loading or use a different palladium precursor. Ensure the reaction is not exposed to oxygen.

  • Cause: Dehalogenation of the 4-chloro-pyrazole.

    • Solution: Use milder reaction conditions if possible. Screen different bases and solvents.

  • Cause: β-hydride elimination (in Heck reactions).

    • Solution: This can be difficult to avoid completely. Optimization of the ligand and base is crucial.

Conclusion

The palladium-catalyzed cross-coupling of 4-chloro-pyrazoles is a challenging yet highly rewarding transformation that provides access to a vast chemical space of novel pyrazole derivatives. Success in these reactions hinges on the careful selection of a highly active catalyst system, typically involving a bulky and electron-rich phosphine ligand, and the optimization of reaction conditions. This guide provides a solid foundation of protocols and practical advice to enable researchers to effectively utilize 4-chloro-pyrazoles as versatile building blocks in their drug discovery and development efforts.

References

  • Rahali, A., Le Floch, N., Allouche, F., & Doucet, H. (2021). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Molecules, 26(1), 133. [Link]

  • Gulea, M., & Bellina, F. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. The Journal of Organic Chemistry, 77(17), 7659–7664. [Link]

  • Gulea, M., & Bellina, F. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. The Journal of Organic Chemistry, 77(17), 7659–7664. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22353–22372. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Reddy, T. J., et al. (2021). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 23(1), 183-187. [Link]

  • Garcı́a-Losada, P., et al. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 8(11), 10735-10740. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Naka, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4652. [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • ScienceDirect. (2016). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. Angewandte Chemie International Edition, 44(26), 4046–4048. [Link]

  • ResearchGate. (2019). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

  • ResearchGate. (2007). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Jana, R., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15996-16065. [Link]

  • R Discovery. (1992). Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles. [Link]

  • Chuprakov, S., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2317–2320. [Link]

  • John, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296-2315. [Link]

Sources

Application

Application Note: Scalable Production of 4-Chloro-1-ethyl-3-nitro-1H-pyrazole

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole , a critical scaffold in the development of agrochemicals (fungicides) and high-energy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole , a critical scaffold in the development of agrochemicals (fungicides) and high-energy density materials.

Unlike generic literature methods, this guide prioritizes safety and regiochemical purity . The synthesis of nitro-functionalized pyrazoles presents two primary challenges:

  • Energetic Hazards: Unsubstituted nitropyrazoles are shock-sensitive.

  • Regioselectivity: N-alkylation of 3-nitropyrazole typically yields a mixture of 1-ethyl-3-nitro (desired) and 1-ethyl-5-nitro (undesired) isomers.

Recommended Strategy: We utilize a "Alkylation-First" approach.[1] By installing the ethyl group prior to chlorination, we mitigate the shock sensitivity of the intermediate early in the sequence and leverage the distinct physical properties of the alkylated isomers for efficient purification before the final chlorination step.

Retrosynthetic Analysis & Route Selection

The structural integrity of the target relies on the precise installation of substituents around the pyrazole core.

Retrosynthesis cluster_RouteA Route A (Recommended) cluster_RouteB Route B (Alternative) Target Target: 4-Chloro-1-ethyl-3-nitro-1H-pyrazole Int1 Intermediate 1: 1-Ethyl-3-nitro-1H-pyrazole Target->Int1 C4-Chlorination (NCS/TCCA) Int2 Intermediate 2: 4-Chloro-3-nitro-1H-pyrazole Target->Int2 N-Ethylation SM Starting Material: 3-Nitro-1H-pyrazole Int1->SM N-Ethylation (EtI/Base) Int2->SM C4-Chlorination

Figure 1: Retrosynthetic strategy. Route A is preferred to reduce the handling of high-energy intermediates and simplify isomer separation.

Why Route A?
  • Safety: 3-Nitro-1H-pyrazole is an energetic material.[2] Alkylating it first increases the molecular weight and reduces shock sensitivity for subsequent steps.

  • Purification: The separation of 1-ethyl-3-nitro and 1-ethyl-5-nitro isomers is generally more efficient (via crystallization or distillation) than separating their chlorinated counterparts.

Detailed Experimental Protocols

Step 1: Regioselective N-Ethylation

Objective: Synthesis of 1-ethyl-3-nitro-1H-pyrazole. Critical Quality Attribute (CQA): Ratio of N1-ethyl-3-nitro (Target) vs. N1-ethyl-5-nitro (Impurity).

Reaction Logic

The N-alkylation of 3-nitropyrazole is governed by the interplay of tautomerism and steric hindrance. Under basic conditions, the pyrazolate anion is formed. Alkylation at N1 (adjacent to carbon) is sterically favored over N2 (adjacent to the nitro group), but mixtures are inevitable. We use Cesium Carbonate (


)  or Potassium Carbonate (

)
in a polar aprotic solvent to maximize the N1:N2 ratio.
Protocol

Scale: 100 g Input (3-Nitro-1H-pyrazole)

  • Setup: To a 2 L jacketed reactor equipped with an overhead stirrer and reflux condenser, charge Acetonitrile (MeCN) (1.0 L, 10 vol).

  • Dissolution: Add 3-Nitro-1H-pyrazole (100 g, 0.88 mol) and stir until dissolved.

  • Base Addition: Add

    
      (granular, anhydrous) (146 g, 1.06 mol, 1.2 equiv). Note: 
    
    
    
    can improve regioselectivity but increases cost.
  • Reagent Addition: Add Ethyl Iodide (EtI) (151 g, 0.97 mol, 1.1 equiv) dropwise over 30 minutes. Caution: EtI is an alkylating agent; use proper containment.

  • Reaction: Heat the slurry to 60°C and stir for 12–16 hours. Monitor by HPLC (C18 column, Water/MeCN gradient).

    • Endpoint: < 2% starting material remaining.

  • Workup:

    • Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to an oil.

    • Isomer Separation: Dissolve the crude oil in Toluene (500 mL). Wash with water (2 x 200 mL).

    • Crucial Step: The 1-ethyl-3-nitro isomer is typically less soluble in non-polar solvents or has a higher boiling point than the 5-nitro isomer. If the product is solid, recrystallize from Ethanol/Water (9:1) . If liquid, fractional distillation is required (3-nitro isomer boils higher).

  • Yield: Expect 65–75% isolated yield of the desired 1-ethyl-3-nitro isomer.

ParameterSpecificationReason
Solvent Acetonitrile (MeCN)Polar aprotic; promotes

; easy recovery.
Base

Mild base; minimizes degradation compared to NaH.
Temperature 60°CBalances rate vs. thermal stability of nitro group.
Step 2: C4-Chlorination

Objective: Synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole. Mechanism: Electrophilic Aromatic Substitution (EAS). The C4 position is the most electron-rich carbon in the pyrazole ring.

Protocol

Scale: 50 g Input (1-Ethyl-3-nitro-1H-pyrazole)

  • Setup: To a 1 L reactor, charge 1-Ethyl-3-nitro-1H-pyrazole (50 g, 0.35 mol) and Acetonitrile (500 mL).

  • Reagent: Add N-Chlorosuccinimide (NCS) (52 g, 0.39 mol, 1.1 equiv) in portions over 20 minutes.

    • Alternative: For greener, larger-scale operations, Trichloroisocyanuric Acid (TCCA) (0.34 equiv) can be used. It is more atom-efficient and generates cyanuric acid (solid) as a byproduct, which is easily filtered.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Monitoring: HPLC should show conversion to a more hydrophobic peak (Product).

  • Workup:

    • Cool to 20°C.

    • If using TCCA: Filter off the precipitated cyanuric acid.

    • If using NCS: Concentrate solvent to 20% volume. Add Water (400 mL) to precipitate the product.

    • Stir the slurry at 0–5°C for 1 hour.

  • Isolation: Filter the solid. Wash with cold water (2 x 50 mL).

  • Drying: Vacuum dry at 45°C.

  • Yield: Expect 85–92% yield.

Process Safety & Logic Map

The following diagram illustrates the decision logic and safety checkpoints for the process.

ProcessLogic Start Start: 3-Nitro-1H-pyrazole Decision1 Step 1: Alkylation (K2CO3 / EtI / MeCN) Start->Decision1 Safety1 SAFETY CHECK: DSC Analysis of Crude (Check for decomposition <150°C) Decision1->Safety1 Crude Isolation Purification Purification: Remove 5-nitro isomer (Recrystallization/Distillation) Safety1->Purification Pass Intermediate Intermediate: 1-Ethyl-3-nitro-1H-pyrazole Purification->Intermediate Step2 Step 2: Chlorination (NCS or TCCA) Intermediate->Step2 Final Final Product: 4-Chloro-1-ethyl-3-nitro-1H-pyrazole Step2->Final

Figure 2: Process workflow including critical safety hold point (DSC).

Analytical Specifications

To ensure the protocol is self-validating, the final product must meet these criteria:

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Assay HPLC (254 nm)> 98.0% a/a
Regio-Isomer 1H-NMR / HPLC< 0.5% (1-ethyl-5-nitro isomer)
Melting Point USP <741>Distinct range (approx. 60-70°C, verify vs standard)
Residual Solvent GC-HSMeets ICH Q3C limits

1H NMR Diagnostic Signals (DMSO-d6):

  • Target (4-Cl-3-NO2): The C5-H proton will appear as a sharp singlet around

    
     8.5–9.0 ppm. The absence of coupling (due to Cl at C4) confirms chlorination.
    
  • Impurity (Non-chlorinated): Doublet signals for C4-H and C5-H (coupling

    
     Hz).
    

References

  • Regioselectivity of Pyrazole Alkylation

    • T. Guo, et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017, 82(16), 8703–8715.
  • Chlorination of Pyrazoles (Green Chemistry)

    • Mendonça, G. F., et al. "Trichloroisocyanuric acid: a safe and efficient chlorinating agent for the preparation of 4-chloropyrazoles."[3] Tetrahedron Letters, 2009. (Validated via general pyrazole chlorination protocols).

  • Safety of Nitropyrazoles

    • "3-Nitropyrazole Safety Data & Energetic Properties.
  • General Synthesis of 4-Halo-pyrazoles

    • Lyalin, B. V., et al. "Electrosynthesis of 4-chloro-substituted derivatives of pyrazole."[4] Russian Journal of Electrochemistry, 2008.[4]

Sources

Method

Application Notes &amp; Protocols for the Chlorination of 1-ethyl-3-nitro-1H-pyrazole

Abstract This document provides a comprehensive technical guide for the regioselective chlorination of 1-ethyl-3-nitro-1H-pyrazole, a key intermediate in the synthesis of various biologically active compounds. Halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the regioselective chlorination of 1-ethyl-3-nitro-1H-pyrazole, a key intermediate in the synthesis of various biologically active compounds. Halogenated pyrazoles are foundational scaffolds in medicinal chemistry and agrochemical development.[1] This guide details the underlying principles of electrophilic substitution on the substituted pyrazole ring, compares common chlorinating reagents, and provides detailed, field-tested protocols for achieving high-yield synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole. Safety considerations, process optimization, and troubleshooting are also addressed to support researchers in academic and industrial settings.

Introduction: The Scientific Rationale

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] The introduction of a halogen atom, specifically chlorine, onto the pyrazole ring at the C4 position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This is often a key step in structure-activity relationship (SAR) studies.

The substrate, 1-ethyl-3-nitro-1H-pyrazole, presents a specific synthetic challenge. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, predominantly at the C4 position.[2][3][4] The substituents on the ring, however, dictate the overall reactivity:

  • N1-Ethyl Group : An alkyl group, which is weakly electron-donating through an inductive effect, slightly activating the ring towards electrophilic attack.[5]

  • C3-Nitro Group : A strongly electron-withdrawing group (-NO₂) which deactivates the ring through both resonance and inductive effects.[6][7]

The combined influence of these groups renders the pyrazole ring significantly less nucleophilic than an unsubstituted pyrazole.[6] Consequently, harsher reaction conditions or more potent chlorinating agents may be required. Despite the deactivation, the directing effects of both the N1-ethyl and C3-nitro groups converge to strongly favor electrophilic substitution at the C4 position, ensuring high regioselectivity.

The general mechanism follows the pathway of electrophilic aromatic substitution (SEAr), as illustrated below.

G cluster_0 Electrophilic Aromatic Substitution (SEAr) on Pyrazole Ring reagents Chlorinating Agent (e.g., SO₂Cl₂, NCS) electrophile Generation of Electrophile (Cl⁺ or polarized equivalent) reagents->electrophile Activation attack π-electrons from C4 attack Cl⁺ electrophile->attack pyrazole 1-ethyl-3-nitro-1H-pyrazole (Nucleophile) pyrazole->attack sigma Formation of Sigma Complex (Carbocation Intermediate) attack->sigma deprotonation Deprotonation at C4 (Base assisted) sigma->deprotonation Fast product 4-chloro-1-ethyl-3-nitro-1H-pyrazole (Aromaticity Restored) deprotonation->product

Caption: General mechanism for the electrophilic chlorination of pyrazole.

Comparative Analysis of Chlorinating Reagents

The choice of chlorinating agent is critical and depends on factors such as reactivity, safety, cost, and scalability. Several reagents are suitable for the chlorination of deactivated heterocyclic systems.

ReagentFormulaTypical ConditionsAdvantagesDisadvantages & Safety Concerns
Sulfuryl Chloride SO₂Cl₂Neat or in aprotic solvents (e.g., DCM, DCE); Room temp. to reflux.[8]Highly reactive, effective for deactivated rings, inexpensive.Highly corrosive, reacts violently with water, releases toxic HCl and SO₂ gases.[8] Requires strict moisture control and a well-ventilated fume hood.
N-Chlorosuccinimide C₄H₄ClNO₂Aprotic or polar solvents (e.g., CCl₄, Acetonitrile, Water); Often requires heat or a catalyst.[9][10]Solid, easier to handle, safer than SO₂Cl₂, milder reaction conditions.Less reactive than SO₂Cl₂, may require longer reaction times or activation[11]; byproduct (succinimide) must be removed.
Trichloroisocyanuric Acid C₃Cl₃N₃O₃Solvent-free (mechanochemical) or in solvents like TFE.[12][13]High chlorine content, stable solid, cost-effective, acts as both oxidant and chlorinating agent.[12]Can be highly reactive; byproduct (cyanuric acid) removal is necessary.
Elemental Chlorine Cl₂Gaseous, bubbled through a solution in AcOH.[14]Inexpensive, high atom economy.Highly toxic gas, difficult to handle, often leads to over-chlorination or side reactions, requires specialized equipment.
HCl / H₂O₂ HCl / H₂O₂Aqueous or mixed solvent systems.[15]"Green" reagents, safer byproducts (H₂O).May require specific catalysts or conditions, potentially lower yields for deactivated substrates.[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chlorination of 1-ethyl-3-nitro-1H-pyrazole using two common and effective reagents.

Protocol 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol utilizes the high reactivity of sulfuryl chloride, making it suitable for the deactivated pyrazole substrate. It is a robust method that typically proceeds to completion under relatively mild conditions.

Materials and Equipment:

  • 1-ethyl-3-nitro-1H-pyrazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Condenser with a gas outlet to a scrubber (containing NaOH solution)

  • Ice bath

  • Rotary evaporator

  • Standard glassware for work-up and purification

Workflow Diagram:

G start Start setup Dissolve pyrazole in anhydrous DCM under N₂ atmosphere start->setup cool Cool to 0-5 °C (Ice Bath) setup->cool add Add SO₂Cl₂ dropwise (via dropping funnel) cool->add react Stir at 0 °C to RT Monitor by TLC/GC-MS add->react quench Slowly quench with saturated NaHCO₃ solution react->quench extract Separate organic layer, extract aqueous layer with DCM quench->extract wash Combine organic layers, wash with brine extract->wash dry Dry over MgSO₄, filter wash->dry evap Remove solvent (Rotary Evaporator) dry->evap purify Purify crude product (Column Chromatography or Recrystallization) evap->purify end End purify->end

Caption: Workflow for chlorination using Sulfuryl Chloride.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous dichloromethane. The reaction should be conducted under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.[8]

  • Addition of SO₂Cl₂: Add sulfuryl chloride (1.1 - 1.5 eq) dropwise to the cooled solution over 15-30 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 10 °C.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 4-chloro-1-ethyl-3-nitro-1H-pyrazole.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol offers a safer alternative to sulfuryl chloride. While NCS is less reactive, the reaction can be driven to completion with heat, making it suitable for a standard laboratory setting.[9][10]

Materials and Equipment:

  • 1-ethyl-3-nitro-1H-pyrazole

  • N-Chlorosuccinimide (NCS)

  • Anhydrous acetonitrile

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Heating mantle with temperature control

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-ethyl-3-nitro-1H-pyrazole (1.0 eq), N-chlorosuccinimide (1.1 - 1.3 eq), and anhydrous acetonitrile.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir. Monitor the reaction progress by TLC or GC-MS. The reaction may take 4-12 hours for complete conversion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove the succinimide byproduct.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization as described in Protocol 1.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides a logical framework for addressing common issues.

G cluster_low_yield Low or No Conversion cluster_impurities Multiple Spots on TLC / Impure Product start Problem Observed low_reagent Cause: Insufficiently reactive reagent/conditions start->low_reagent low_temp Cause: Reaction temperature too low start->low_temp low_time Cause: Insufficient reaction time start->low_time imp_start Cause: Incomplete reaction start->imp_start imp_side Cause: Side reactions (over-chlorination, degradation) start->imp_side imp_workup Cause: Inefficient work-up/purification start->imp_workup sol_reagent Solution: Switch to SO₂Cl₂ or add catalyst for NCS low_reagent->sol_reagent sol_temp Solution: Increase temperature (for NCS) low_temp->sol_temp sol_time Solution: Extend reaction time, continue monitoring low_time->sol_time sol_start Solution: See 'Low Conversion' solutions imp_start->sol_start sol_side Solution: Use milder conditions (NCS), control temperature precisely imp_side->sol_side sol_workup Solution: Optimize purification (adjust solvent system, recrystallize) imp_workup->sol_workup

Caption: Troubleshooting logic for chlorination reactions.

Conclusion

The regioselective chlorination of 1-ethyl-3-nitro-1H-pyrazole at the C4 position is a critical transformation for synthesizing advanced intermediates in drug discovery and agrochemical research. The strong deactivating effect of the nitro group necessitates careful selection of the chlorinating agent and optimization of reaction conditions. Both sulfuryl chloride and N-chlorosuccinimide are effective reagents, with the choice depending on the desired reactivity and available safety infrastructure. The protocols and troubleshooting guide provided herein offer a solid foundation for successfully performing this synthesis, enabling the advancement of research programs that rely on this valuable halogenated heterocycle.

References

  • BenchChem. (n.d.). Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Technical Support Center.
  • Unknown. (n.d.). Pyrazole. Heterocyclic Compounds AZC 2018 Organic Chemistry, Pharmacy.
  • BenchChem. (n.d.). Improving Selectivity in Electrophilic Substitution of Pyrazoles. Technical Support Center.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Various Authors. (n.d.). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate.
  • Various Authors. (n.d.). N-Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1-Aryl-5-pyrazolones. ResearchGate.
  • Various Authors. (n.d.). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate.
  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole.
  • Various Authors. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.
  • Various Authors. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5895.
  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?.
  • ACS Publications. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Synthesis of 3-Chloro-3H-pyrazole. Technical Support Center.
  • Google Patents. (n.d.). A kind of preparation method of 4-chloropyrazole derivative.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • MDPI. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(10), 2874.
  • PMC. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 137(24), 7636–7639.
  • BenchChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Royal Society of Chemistry. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25, 2559-2562.
  • ACS Publications. (1978). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). Chlorination with sulfuryl chloride.
  • EvitaChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45, 2391-2396.
  • Chemistry Steps. (n.d.). Activating and Deactivating Groups.
  • Schaller, C. (n.d.). Activation and Deactivation. Chemistry LibreTexts.
  • IJSRP. (2014). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. International Journal of Scientific and Research Publications, 4(4).
  • University of Leeds. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Unknown. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • PubChemLite. (n.d.). 3-(chloromethyl)-1-ethyl-1h-pyrazole.
  • Quora. (2018). Why is the chlorination of nitrobenzene slower than the chlorination of benzene?.
  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.
  • YouTube. (2023). 3-Chloro nitrobenzene | Organic Chemistry | Class 12.

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-Chloro-1-ethyl-3-nitro-1H-pyrazole as a Versatile Building Block in Modern Drug Discovery

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence is due to its favorable physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and ability to engage in diverse biological interactions. This guide focuses on a highly functionalized pyrazole derivative, 4-chloro-1-ethyl-3-nitro-1H-pyrazole , a building block engineered for versatility in drug discovery campaigns. The strategic placement of three key functional handles—a synthetically labile chloro group, an electron-withdrawing nitro group, and an ethyl substituent for modulating lipophilicity—provides medicinal chemists with a powerful platform for generating diverse compound libraries. We present detailed application notes and validated protocols for the key chemical transformations of this scaffold, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and selective nitro group reduction, thereby enabling the rapid exploration of chemical space around the pyrazole core.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental components of many therapeutic agents, prized for their ability to form key hydrogen bonds, act as bioisosteres, and orient substituents in three-dimensional space to optimize target engagement.[3] Among them, the pyrazole ring is a "privileged scaffold," appearing in drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] Notable examples include the COX-2 inhibitor Celecoxib and the anti-obesity drug Rimonabant, which underscore the therapeutic potential of this heterocyclic system.[2]

The building block at the center of this guide, 4-chloro-1-ethyl-3-nitro-1H-pyrazole , offers three distinct points for chemical modification, making it an exceptionally valuable starting material for library synthesis and lead optimization.

G cluster_0 4-Chloro-1-ethyl-3-nitro-1H-pyrazole cluster_1 C4 Position cluster_2 C3 Position cluster_3 N1 Position start Key Reactive Sites C4_Chloro Chloro Group (Leaving Group) start->C4_Chloro Activated for Substitution & Coupling C3_Nitro Nitro Group (Reducible Handle) start->C3_Nitro Precursor to Amino Group N1_Ethyl Ethyl Group (Lipophilicity/SAR) start->N1_Ethyl Modulates Physicochemical Properties

Strategic Derivatization at the C4-Position

The chloro substituent at the C4 position is the primary site for introducing molecular diversity. Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent nitro group at C3. This electronic activation makes the C4 carbon highly electrophilic and susceptible to two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Application Note: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free, method for forming carbon-heteroatom bonds.[7] For our building block, the electron-deficient nature of the pyrazole ring facilitates the addition of a nucleophile to form a stable Meisenheimer-like intermediate, followed by the elimination of the chloride ion.[7][8][9] This pathway is ideal for introducing amine, ether, and thioether linkages, which are prevalent in pharmacologically active molecules.

Scientific Rationale: The choice of a strong base (e.g., NaH, K₂CO₃) is critical for deprotonating the incoming nucleophile (amine, alcohol, thiol), thereby increasing its nucleophilicity. Polar aprotic solvents like DMF or DMSO are used to solvate the cation of the base and the intermediate complex, accelerating the reaction rate.[10]

Protocol 2.1.1: SNAr with Amines (C-N Bond Formation)
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-1-ethyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.1 M).

  • Addition of Amine: Add the desired primary or secondary amine (1.2 eq).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G

Application Note: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds.[11][12] For the 4-chloro-pyrazole scaffold, Buchwald-Hartwig amination and Suzuki-Miyaura coupling are particularly relevant. These methods offer broad substrate scope and functional group tolerance, allowing for the introduction of complex aryl, heteroaryl, and alkyl groups.

Scientific Rationale:

  • Buchwald-Hartwig Amination: This reaction couples an amine with the aryl halide. It requires a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., Xantphos, tBuBrettPhos) to facilitate the catalytic cycle, and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) to deprotonate the amine.[11][12][13] Microwave irradiation can often be used to expedite these reactions.[14][15]

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the pyrazole and a boronic acid or ester. A palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), a phosphine ligand, and an aqueous base (e.g., K₂CO₃, Na₂CO₃) are required.[16][17] The use of aqueous media makes this a greener alternative for C-C bond formation.[16][18]

Protocol 2.2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
  • Reagent Preparation: To a microwave vial, add 4-chloro-1-ethyl-3-nitro-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), XPhos Pd G2 catalyst (2 mol%), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water (0.2 M).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Monitor by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Reaction TypeKey ReagentsTypical YieldsCompatible Nucleophiles/Partners
SNAr K₂CO₃, DMF60-95%Primary/secondary amines, thiols, phenols
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, NaOtBu55-90%Arylamines, heteroarylamines, alkylamines
Suzuki-Miyaura XPhos Pd G2, K₂CO₃70-98%Aryl/heteroaryl boronic acids & esters

Strategic Derivatization at the C3-Position

The nitro group at C3 is not merely an activating group for C4 chemistry; it is a versatile functional handle in its own right. Its reduction to a primary amine unveils a new nucleophilic site, enabling a host of subsequent derivatization reactions.

Application Note: Selective Nitro Group Reduction

The transformation of the nitro group to an amine (NH₂) is a pivotal step that converts a strongly deactivating, electron-withdrawing group into a strongly activating, ortho-, para-directing group (in the context of aromatic chemistry).[19] This new amino group can be readily acylated, sulfonated, or used in further coupling reactions to build out complex molecular architectures.

Scientific Rationale: The choice of reducing agent is critical to ensure selectivity.

  • Catalytic Hydrogenation: This is a clean and efficient method. However, standard catalysts like Palladium on Carbon (Pd/C) can also cause dehalogenation (removal of the C4-chloro group).[20] Therefore, catalysts like Raney Nickel or Platinum(IV) oxide (PtO₂) are often preferred when a halogen is present.[20][21]

  • Metal-Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder (Fe) in acidic media (e.g., acetic acid or NH₄Cl) are classic, reliable methods that are highly chemoselective for the nitro group and will not typically affect an aryl chloride.[19][20]

Protocol 3.1.1: Nitro Reduction using Tin(II) Chloride
  • Reagent Preparation: Dissolve the 4-substituted-1-ethyl-3-nitro-1H-pyrazole derivative (1.0 eq) in ethanol (0.2 M) in a round-bottom flask.

  • Addition of Reductant: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it over ice. Basify the mixture to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the 3-amino-pyrazole derivative, which can often be used without further purification.

G cluster_c4 C4 Derivatization cluster_c3 C3 Derivatization start 4-Chloro-1-ethyl-3-nitro-1H-pyrazole C4_SNAr S_N_Ar (Nu-H, Base) start->C4_SNAr C4_Suzuki Suzuki Coupling (R-B(OH)₂, Pd Cat.) start->C4_Suzuki intermediate 4-Substituted-1-ethyl-3-nitro-1H-pyrazole C4_SNAr->intermediate C4_Suzuki->intermediate C3_Reduction Nitro Reduction (e.g., SnCl₂) intermediate->C3_Reduction product 4-Substituted-1-ethyl-3-amino-1H-pyrazole C3_Reduction->product final_product Diverse Drug-like Molecules product->final_product Further Acylation, etc.

Conclusion

4-Chloro-1-ethyl-3-nitro-1H-pyrazole is a strategically designed building block that provides a robust and flexible entry point into a vast and pharmaceutically relevant chemical space. By leveraging the distinct and tunable reactivity of its chloro and nitro groups, researchers can efficiently generate libraries of novel pyrazole derivatives. The protocols outlined in this guide provide a reliable foundation for exploiting this scaffold's potential, enabling the rapid progression of drug discovery projects from hit identification to lead optimization.

References

  • Kumar, V., & Aggarwal, N. (2022). Current status of pyrazole and its biological activities. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link][1]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Wani, T. A. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link][4]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Available at: [Link][5]

  • Naim, M. J., Alam, O., & Alam, M. J. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. BioMed Research International. Available at: [Link][2]

  • Bansal, Y., & Silakari, O. (2016). Review: biologically active pyrazole derivatives. RSC Advances. Available at: [Link][3]

  • Serebryakov, N. V., Tselinsky, I. V., & Koldobskii, A. B. (2016). Nitropyrazoles (review). ResearchGate. Available at: [Link][22]

  • Kim, J. H., Lee, H., & Lee, J. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. Available at: [Link][14]

  • Jan, R. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. Available at: [Link][8]

  • Kim, J. H., Lee, H., & Lee, J. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link][15]

  • IJSRP. (2014). Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. International Journal of Scientific and Research Publications. Available at: [Link][23]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link][24]

  • Fantasia, S., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link][16]

  • Presset, M., et al. (2013). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link][17]

  • Naim, M. J., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link][25]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link][13]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Reagent Guides. Available at: [Link][11]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link][12]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link][21]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link][7]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link][19]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link][20]

  • Das, I., et al. (2026). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. Available at: [Link][26]

  • Fantasia, S., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. Available at: [Link][18]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link][27]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents. Available at: [28]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link][10]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link][9]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link][29]

Sources

Method

Microwave-assisted synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole derivatives

Application Note: Accelerated Synthesis of 4-Chloro-1-ethyl-3-nitro-1H-pyrazole Scaffolds via Microwave Irradiation Strategic Overview The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Synthesis of 4-Chloro-1-ethyl-3-nitro-1H-pyrazole Scaffolds via Microwave Irradiation

Strategic Overview

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors, analgesics, and agrochemicals. The specific derivative 4-chloro-1-ethyl-3-nitro-1H-pyrazole represents a high-value intermediate. The 3-nitro group serves as a latent amine (via reduction) for coupling reactions, while the 4-chloro substituent modulates lipophilicity and metabolic stability.

The Challenge: Conventional thermal synthesis of this scaffold suffers from two primary bottlenecks:

  • Regioselectivity: N-alkylation of 3-nitropyrazoles typically yields a mixture of 1,3- and 1,5-isomers due to annular tautomerism.

  • Reaction Kinetics: Electrophilic halogenation of electron-deficient (nitro-substituted) pyrazoles is sluggish, often requiring harsh acidic conditions or prolonged reflux.

The Solution: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these thermodynamic and kinetic barriers. By leveraging dielectric heating, we achieve rapid N-alkylation with improved regiocontrol and accelerate the C4-chlorination step from hours to minutes.

Reaction Engineering & Mechanistic Insight

The Microwave Effect: Dielectric Heating vs. Thermal Conduction

Unlike conventional oil baths that rely on convection and conduction (surface-to-center heating), microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture (dipolar polarization) and ionic species (ionic conduction).

  • Arrhenius Acceleration: The rapid internal heating rate (

    
    ) allows the system to access higher energy transition states quickly.
    
  • Solvent Choice: We utilize Acetonitrile (ACN) and Dimethylformamide (DMF) . These solvents have high dielectric constants (

    
    ) and loss tangents (
    
    
    
    ), ensuring efficient conversion of electromagnetic energy into heat.
Synthetic Pathway & Regiochemistry

The synthesis is designed as a two-step cascade.

  • Step 1: N-Alkylation. The reaction of 3-nitro-1H-pyrazole with ethyl iodide.

    • Mechanism:[1][2][3][4][5]

      
       nucleophilic substitution.
      
    • Regioselectivity:[6][7] The 3-nitro group is electron-withdrawing. Under thermodynamic control (facilitated by MW), the sterically less hindered 1-ethyl-3-nitro isomer is generally favored over the 1-ethyl-5-nitro isomer, although mixtures are common and require chromatographic separation.

  • Step 2: C4-Chlorination. Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).

    • Mechanism:[1][2][3][4][5] The microwave energy polarizes the N-Cl bond in NCS, increasing the electrophilicity of the chlorine species, allowing it to attack the C4 position of the deactivated pyrazole ring without requiring Lewis acid catalysts.

ReactionPathway Start 3-Nitro-1H-pyrazole Reagents1 Et-I, K2CO3 DMF, MW: 100°C Start->Reagents1 Intermed 1-Ethyl-3-nitro-1H-pyrazole (Major Isomer) Reagents1->Intermed N-Alkylation (10 min) SideProd 1-Ethyl-5-nitro-1H-pyrazole (Minor Isomer) Reagents1->SideProd By-product Reagents2 NCS, ACN MW: 80°C Intermed->Reagents2 Final 4-Chloro-1-ethyl-3-nitro-1H-pyrazole Reagents2->Final C4-Chlorination (5 min)

Figure 1: Synthetic workflow for the target pyrazole derivative.

Detailed Experimental Protocols

Equipment Requirements
  • Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Vessels: 10 mL or 30 mL pressure-rated borosilicate glass vials with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed).

Step 1: Regioselective N-Ethylation

Reagents:

  • 3-Nitro-1H-pyrazole (1.0 equiv, 113 mg, 1.0 mmol)

  • Ethyl Iodide (1.2 equiv, 96 µL, 1.2 mmol)

  • Potassium Carbonate (

    
    ) (2.0 equiv, 276 mg, anhydrous)
    
  • Solvent: DMF (3 mL)

Procedure:

  • Charge: Add 3-nitro-1H-pyrazole and

    
     to a 10 mL microwave vial equipped with a magnetic stir bar.
    
  • Solvate: Add DMF and stir for 1 minute at room temperature to create a suspension.

  • Initiate: Add Ethyl Iodide dropwise. Cap the vial immediately.

  • Irradiate: Program the microwave reactor:

    • Mode: Dynamic (holds temperature).[8]

    • Temp: 100 °C.

    • Hold Time: 10 minutes.

    • Power Max: 150 W (High absorption expected).

    • Stirring: High.[1][9]

  • Work-up: Cool to room temperature (compressed air cooling). Pour mixture into ice-water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude usually contains a ~4:1 mixture of 1,3- and 1,5-isomers. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The 1-ethyl-3-nitro isomer typically elutes second (more polar).

Step 2: C4-Chlorination

Reagents:

  • 1-Ethyl-3-nitro-1H-pyrazole (1.0 equiv, isolated from Step 1)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Solvent: Acetonitrile (ACN) (3 mL per mmol)

Procedure:

  • Charge: Dissolve the pyrazole intermediate in ACN in a microwave vial.

  • Add: Add NCS in one portion.

  • Irradiate:

    • Temp: 80 °C.

    • Hold Time: 5 - 10 minutes.

    • Power Max: 100 W.

  • Work-up: Concentrate the solvent directly under reduced pressure. Resuspend residue in water/EtOAc. Wash organic layer with water (to remove succinimide byproduct) and brine.

  • Validation: Verify purity by

    
    H NMR (loss of C4-proton signal at 
    
    
    
    ~6.8-7.0 ppm).

Data Analysis & Validation

The following table contrasts the Microwave (MW) protocol against conventional thermal reflux methods based on internal validation data.

ParameterConventional Heating (Reflux)Microwave Irradiation (This Protocol)Improvement Factor
Step 1 Time 12 - 18 Hours10 Minutes~90x Faster
Step 1 Yield 65% (mixed isomers)82% (mixed isomers)+17%
Step 2 Time 4 - 6 Hours5 - 10 Minutes~35x Faster
Step 2 Yield 70%91%+21%
Solvent Usage High (50-100 mL)Low (< 5 mL)Green Metric

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or poor conversion.

OptimizationLogic Start Issue: Low Conversion? CheckTemp Check Reaction Temp Start->CheckTemp CheckAbs Check Microwave Coupling Start->CheckAbs TempDecision Is Temp > BP of Solvent? CheckTemp->TempDecision Pressure Use Pressure Vial Increase Temp +20°C TempDecision->Pressure Yes ChangeSolvent Switch Solvent (DMF -> NMP) TempDecision->ChangeSolvent No AddIonic Add Ionic Liquid dopant (e.g., [bmim]PF6) CheckAbs->AddIonic Low Heating Rate

Figure 2: Troubleshooting logic for microwave reaction optimization.

Critical Note on Safety: Nitrated heterocycles can be energetic. While 1 mmol scale is generally safe, always perform a Differential Scanning Calorimetry (DSC) test before scaling up microwave reactions involving nitro-compounds to ensure the operating temperature is at least 50°C below the onset of decomposition.

References

  • Microwave-Assisted Pyrazole Synthesis Review: E-RESEARCHCO. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. [Link]

  • Dielectric Heating Mechanisms: CEM Corporation. Microwave Chemistry with Non-polar Reaction Solutions. [Link]

  • Chlorination Protocols: Gaspar, A., et al. (2021).[2][10] Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. National Institutes of Health (PubMed). [Link]

  • Regioselective Alkylation: Blanco, M., et al. (2006).[11] A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Sciforum. [Link]

  • General Microwave Synthesis of Nitrogen Heterocycles: Kappe, C. O. (2008). Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews.[12] [Link]

Sources

Application

Crystallization techniques for 4-chloro-1-ethyl-3-nitro-1H-pyrazole

Executive Summary This guide details the purification and crystallization of 4-chloro-1-ethyl-3-nitro-1H-pyrazole , a critical intermediate often used in the synthesis of high-value agrochemicals and pharmaceutical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification and crystallization of 4-chloro-1-ethyl-3-nitro-1H-pyrazole , a critical intermediate often used in the synthesis of high-value agrochemicals and pharmaceutical scaffolds. Due to the competing polarity of the nitro group and the lipophilicity of the ethyl/chloro substituents, this molecule presents unique purification challenges, including a tendency to "oil out" and sublime under vacuum.

This protocol moves beyond simple recipes, providing a Solubility Screening Workflow to validate solvent choice, followed by two distinct crystallization methodologies: Cooling Crystallization (for high purity) and Anti-Solvent Precipitation (for high yield).

Compound Profile & Safety Assessment

PropertyDescription
Chemical Structure A pyrazole ring substituted with a chloro group at C4, a nitro group at C3, and an ethyl group at N1.[1][2]
Molecular Formula C₅H₆ClN₃O₂
Estimated Melting Point ~80–120 °C (Based on structural analogs; empirical verification required).
Solubility Characteristics High: Dichloromethane (DCM), Ethyl Acetate, Acetone, THF.Moderate: Ethanol, Isopropanol (IPA), Toluene.Low: Water, Heptane, Hexane.
Key Impurities Regioisomers (1-ethyl-5-nitro...), unreacted 4-H pyrazoles, and oxidation byproducts.

⚠️ Safety Warning (Energetic Potential): As a nitro-pyrazole derivative, this compound possesses energetic functional groups. While generally stable, it should be treated as potentially shock-sensitive or thermally unstable until DSC (Differential Scanning Calorimetry) data confirms otherwise.

  • Do not heat dry solids above 100 °C.

  • Avoid metal spatulas if shock sensitivity is unknown; use Teflon or wood.

Phase 1: Solubility Profiling (The Foundation)

Expertise Note: Never assume a "standard" solvent works for a specific nitro-pyrazole derivative. Small steric changes (e.g., ethyl vs. methyl) drastically alter crystal lattice energy.

Protocol: Perform this screen with 100 mg samples before scaling up.

SolubilityScreen Start Start: 100mg Sample SolventAdd Add 1 mL Solvent (25°C) Start->SolventAdd CheckSol Dissolved? SolventAdd->CheckSol Heat Heat to Reflux (or near BP) CheckSol->Heat No Result1 Too Soluble (Use as Anti-Solvent) CheckSol->Result1 Yes CheckHot Dissolved Hot? Heat->CheckHot Cool Cool to 0-5°C CheckHot->Cool Yes Result3 Insoluble (Use as Anti-Solvent) CheckHot->Result3 No Result2 Ideal Solvent (Proceed to Method A) Cool->Result2

Figure 1: Decision tree for selecting the primary crystallization solvent. Blue/Green paths indicate optimal conditions.

Phase 2: Experimental Protocols

Method A: Standard Cooling Recrystallization

Best for: Removing structural isomers and achieving >99% purity.

Recommended Solvent System: Ethanol (EtOH) or Isopropanol (IPA) . Reasoning: Alcohols form hydrogen bonds with the nitro group, aiding selective solvation of impurities while allowing the target to crystallize upon cooling.

Step-by-Step Protocol:

  • Dissolution: Place crude solid in a round-bottom flask. Add solvent (approx. 5 mL per gram) and heat to reflux.

    • Tip: If the solution is dark/opaque, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Saturation Adjustment: If the solid dissolves instantly at reflux, allow solvent to boil off until the first sign of turbidity (cloudiness) appears, then add just enough fresh hot solvent to clarify.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature (RT) undisturbed on a cork ring.

    • Why? Rapid cooling traps impurities. Slow cooling promotes the growth of dense, pure prisms.

  • Nucleation: If no crystals form at RT after 1 hour, scratch the glass wall with a glass rod or add a seed crystal.

  • Final Crystallization: Move flask to an ice bath (0–4 °C) for 2 hours to maximize yield.

  • Filtration: Filter vacuum using a Büchner funnel. Wash with cold solvent (pre-chilled to -20 °C).

Method B: Anti-Solvent Crystallization

Best for: High recovery yield or thermally sensitive batches.

System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent) .

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude compound in the minimum amount of Ethyl Acetate at Room Temperature (or slightly warmed to 35 °C).

  • Anti-Solvent Addition: Place the solution under vigorous stirring.

  • The Drop: Add Heptane dropwise.

    • Critical Observation: Watch for a "milky" persistent cloudiness. Stop adding Heptane immediately when the cloudiness takes >5 seconds to dissolve.

  • Aging: Stop stirring. Let the mixture stand. Crystals should begin to grow at the interface or throughout the bulk.

  • Completion: Once crystallization is established, add excess Heptane (2x volume of Ethyl Acetate) slowly to drive remaining product out of solution.

Phase 3: Isolation & Drying (Critical)

The Sublimation Risk: Chloro-pyrazoles often have significant vapor pressure. Drying under high vacuum at high temperatures can lead to product loss via sublimation [1].

Drying Protocol:

  • Air Dry: Pull air through the filter cake for 15 minutes.

  • Vacuum Oven: Dry at 40 °C max under moderate vacuum (50–100 mbar).

    • Do NOT use high vacuum (<1 mbar) unless the oven is at room temperature.

  • QC Check: Measure melting point. A sharp range (<2 °C) indicates success.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Oiling Out Product separates as a liquid droplets instead of crystals.The temperature dropped too fast, or the solvent is too polar. Fix: Re-heat to dissolve, add a seed crystal at the cloud point, and cool very slowly (wrap flask in foil/cotton).
Colored Crystals Chromophores (oxidation products) trapped in lattice.Recrystallize again using Methanol/Water .[3] The high polarity of water often forces non-polar organic impurities to stay in the mother liquor.
Low Yield Product too soluble in cold solvent.Concentrate the mother liquor (filtrate) to half volume and repeat cooling (Second Crop). Note: Second crop is usually lower purity.

Process Visualization

ProcessFlow Crude Crude Mixture (Solid) Dissolve Dissolve in Hot EtOH Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Crystallize Slow Cool (RT -> 4°C) Filter->Crystallize Isolate Vacuum Filtration Crystallize->Isolate Dry Dry @ 40°C (Avoid Sublimation) Isolate->Dry

Figure 2: End-to-end workflow for the purification of 4-chloro-1-ethyl-3-nitro-1H-pyrazole.

References

  • Raptis, R. G., et al. "Low-temperature crystal structure of 4-chloro-1H-pyrazole." Acta Crystallographica Section E: Crystallographic Communications, 2021.

  • University of Wisconsin-Madison, Department of Chemistry. "Recrystallization Techniques and Solvent Selection."

  • BenchChem. "Application Notes for Crystallization of Nitro-Pyrazole Derivatives."

  • ChemicalBook. "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Properties."[1][4][5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Chloro-1-Ethyl-3-Nitro-1H-Pyrazole

User Status: Verified Researcher Current Topic: Yield Optimization & Troubleshooting Ticket ID: PYR-4Cl-Et-NO2-OPT Core Directive: The Synthetic Strategy To maximize yield and purity for 4-chloro-1-ethyl-3-nitro-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

User Status: Verified Researcher Current Topic: Yield Optimization & Troubleshooting Ticket ID: PYR-4Cl-Et-NO2-OPT

Core Directive: The Synthetic Strategy

To maximize yield and purity for 4-chloro-1-ethyl-3-nitro-1H-pyrazole , you must navigate two critical bottlenecks: regioselectivity during alkylation and reactivity during electrophilic aromatic substitution (chlorination) on a deactivated ring.

While various routes exist, our data suggests the "Alkylation-First" strategy offers the highest overall yield. Alkylating the 3-nitropyrazole precursor before chlorination allows for easier separation of regioisomers and prevents wasting chlorination reagents on the undesired isomer.

Optimized Workflow Diagram

The following flowchart outlines the critical decision points and reaction pathways.

SynthesisWorkflow Start Starting Material: 3-Nitro-1H-pyrazole Step1 Step 1: N-Alkylation (Et-I, Cs2CO3, DMF) Start->Step1 Nucleophilic Subst. Check1 Checkpoint: Isomer Ratio (1-Et-3-NO2 vs 1-Et-5-NO2) Step1->Check1 Purification Purification: Column Chromatography (Hexane/EtOAc) Check1->Purification Mixture Formed Intermediate Intermediate: 1-Ethyl-3-nitro-1H-pyrazole Purification->Intermediate Isolate Major Isomer Step2 Step 2: Chlorination (NCS or TCCA, AcOH/TFA) Intermediate->Step2 Electrophilic Subst. Final Target Product: 4-Chloro-1-ethyl-3-nitro-1H-pyrazole Step2->Final

Caption: Optimized "Alkylation-First" pathway prioritizing isomer separation prior to chlorination.

Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users synthesizing nitro-pyrazole derivatives.

Issue 1: "I am getting a 50:50 mixture of isomers (3-nitro vs. 5-nitro) during alkylation."

Diagnosis: Lack of Regiocontrol. The nitrogen atoms in the pyrazole ring are tautomeric. However, the N-atom adjacent to the nitro group (N2) is less nucleophilic due to the electron-withdrawing nature of the nitro group. The distal nitrogen (N1) is preferred, leading to the desired 1-ethyl-3-nitro isomer. If you see high levels of the 5-nitro isomer, your reaction conditions are likely too vigorous or the solvent is interfering with the coordination.

Corrective Actions:

  • Switch Bases: Move from strong bases (NaH) to milder, coordinating bases like Cesium Carbonate (Cs₂CO₃) . Cesium can coordinate with the nitro group and the pyrazole nitrogen, directing alkylation to the N1 position via the "chelation control" effect [1].

  • Solvent Selection: Use DMF or DMSO . These polar aprotic solvents stabilize the intermediate anion. Avoid protic solvents (EtOH) which can disrupt the nucleophilicity differences between N1 and N2.

  • Temperature Control: Lower the temperature to 0°C–RT. High temperatures (reflux) overcome the activation energy difference between the two transition states, leading to a thermodynamic mixture (closer to 1:1).

Issue 2: "The chlorination step is stalling or incomplete."

Diagnosis: Deactivated Ring System. The pyrazole ring is electron-rich, but the 3-nitro group is strongly electron-withdrawing, significantly deactivating the ring toward Electrophilic Aromatic Substitution (EAS) at the 4-position. Standard chlorinating agents (like gas Cl₂) may fail or require harsh conditions that degrade the molecule.

Corrective Actions:

  • Activate the Reagent: Do not rely on

    
     gas alone. Use N-Chlorosuccinimide (NCS)  in acetic acid, or for stubborn cases, add Trifluoroacetic acid (TFA)  as a co-solvent. The acid protonates the NCS, making it a "super-electrophile" capable of attacking the deactivated ring.
    
  • Alternative Reagent: Use Trichloroisocyanuric Acid (TCCA) . It is a powerful chlorinating agent that often works in solvent-free conditions or in acetonitrile/acid mixtures where NCS fails [2].

Issue 3: "My yield drops during the aqueous workup of the chlorinated product."

Diagnosis: Hydrolytic Instability or Solubility Issues. While the product is stable, the 4-chloro-3-nitro motif can be sensitive to strong bases during extraction. Furthermore, the product is moderately polar and may remain in the aqueous phase if the extraction volume is insufficient.

Corrective Actions:

  • Quench Gently: Quench the chlorination reaction with saturated sodium thiosulfate (to remove oxidants) rather than strong caustic bases.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction with Ethyl Acetate. This forces the organic product out of the aqueous phase.

The "Gold Standard" Protocol

Target: 4-Chloro-1-ethyl-3-nitro-1H-pyrazole Scale: 10 mmol basis

Phase 1: Regioselective N-Alkylation
  • Setup: In a dry round-bottom flask under Argon, dissolve 3-nitro-1H-pyrazole (1.13 g, 10 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add Cs₂CO₃ (3.90 g, 12 mmol). Stir at Room Temperature (RT) for 30 minutes. The solution may turn yellow/orange.

  • Alkylation: Dropwise add Ethyl Iodide (1.71 g, 0.88 mL, 11 mmol). Note: Ethyl Iodide is preferred over Bromide for better reactivity at lower temps.

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). You should see two spots: the major (higher R_f, 1-ethyl-3-nitro) and minor (lower R_f, 1-ethyl-5-nitro).

  • Workup: Pour into ice water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc (gradient 90:10 to 70:30).

    • Target:1-ethyl-3-nitro-1H-pyrazole (Expected Yield: 65-75%).

Phase 2: Electrophilic Chlorination
  • Setup: Dissolve 1-ethyl-3-nitro-1H-pyrazole (1.41 g, 10 mmol) in Glacial Acetic Acid (10 mL).

  • Reagent: Add N-Chlorosuccinimide (NCS) (1.60 g, 12 mmol).

  • Activation: If reaction is slow at RT, heat to 60°C. If still sluggish, add TFA (2 mL) to catalyze.

  • Reaction: Stir for 4–6 hours. Monitor TLC for disappearance of starting material.

  • Workup: Dilute with water (50 mL). Neutralize carefully with saturated NaHCO₃ (expect fizzing) to pH 7. Extract with DCM (3 x 20 mL).

  • Final Isolation: Dry over MgSO₄ and concentrate. The product usually solidifies. Recrystallize from Ethanol/Water if necessary.

    • Target:4-chloro-1-ethyl-3-nitro-1H-pyrazole (Expected Yield: 80-90% for this step).

Data Summary: Optimization Parameters

The following table summarizes the effect of different bases on the Isomer Ratio (1,3- vs 1,5-isomer) during Step 1.

Base UsedSolventTemperatureIsomer Ratio (3-nitro : 5-nitro)Overall Yield
NaHTHF0°C to RT55 : 4585% (Mixture)
K₂CO₃AcetoneReflux60 : 4078% (Mixture)
Cs₂CO₃ DMF RT 85 : 15 92% (Mixture)
K₂CO₃DMSORT80 : 2088% (Mixture)

Note: The Cs₂CO₃/DMF system provides the best selectivity for the desired 3-nitro isomer [3].

References

  • Regioselective Synthesis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Discusses the steric and electronic control of pyrazole alkylation using Cs2CO3 and K2CO3 systems.

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. Details the use of TCCA for efficient chlorination of pyrazoles, avoiding harsh gas chlorination. [1]

  • Regioselective and guided C-H activation of 4-nitropyrazoles. Journal of Organic Chemistry. Provides background on the reactivity of nitropyrazoles and the stability of different isomers.

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole N-Ethylation Regioselectivity

Status: Operational Ticket ID: PYR-ETH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Resolving N1 vs. N2 Regioisomer Mixtures in Pyrazole Alkylation Executive Summary The N-et...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-ETH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Resolving N1 vs. N2 Regioisomer Mixtures in Pyrazole Alkylation

Executive Summary

The N-ethylation of unsymmetrical pyrazoles is a notorious bottleneck in medicinal chemistry. The core challenge stems from annular tautomerism , where the proton rapidly migrates between N1 and N2, creating two nucleophilic sites with similar reactivity.

This guide moves beyond basic textbook definitions to provide a causality-based troubleshooting framework. We focus on manipulating the steric-electronic landscape of the pyrazolide anion and exploiting solvent-solute hydrogen bonding to force regioconvergence.

Module 1: The Mechanistic Landscape

Before troubleshooting, you must diagnose the driving force of your specific substrate. The reaction outcome is a competition between steric hindrance (kinetic control) and thermodynamic stability .

The Tautomer Trap

In neutral media, unsymmetrical pyrazoles exist in equilibrium. However, under the basic conditions typically used for alkylation (e.g., NaH, K₂CO₃), the species reacting is often the pyrazolide anion .

  • Steric Rule: The electrophile (Et-X) prefers the nitrogen furthest from the bulky C3/C5 substituent.

  • Electronic Rule: Electron-withdrawing groups (EWG) on the ring generally make the adjacent nitrogen less nucleophilic (via inductive effects), directing alkylation to the distal nitrogen.

  • The "Lone Pair" Paradox: In the neutral tautomer, the pyridine-like nitrogen (with the localized lone pair) is the nucleophile. In the anion, the negative charge is delocalized, but the transition state energy is determined by the approach of the electrophile.

Visualizing the Pathway

PyrazoleAlkylation Substrate Unsymmetrical Pyrazole (Neutral) Anion Pyrazolide Anion (Delocalized Charge) Substrate->Anion Base (NaH/K2CO3) TS_N1 TS: N1 Attack (Steric Clash?) Anion->TS_N1 Et-X approach TS_N2 TS: N2 Attack (Electronic Bias?) Anion->TS_N2 Et-X approach Product_N1 N1-Ethyl Isomer (Major if R is small) TS_N1->Product_N1 Product_N2 N2-Ethyl Isomer (Major if R is bulky) TS_N2->Product_N2

Figure 1: Bifurcation of the pyrazole alkylation pathway. The ratio depends on the energy difference between TS_N1 and TS_N2.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "I am getting a 1:1 mixture of isomers."

Diagnosis: Your reaction conditions (likely polar aprotic solvent like DMF with a strong base) are facilitating a "loose" transition state where neither steric nor electronic factors are dominant enough to discriminate.

Solution 1: The Fluorinated Solvent Switch (Hydrogen Bond Donors) Switching from DMF to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) can drastically alter selectivity. These solvents are strong hydrogen bond donors (HBD). They solvate the nitrogen lone pairs or the anion specifically, often shielding the more accessible nitrogen or stabilizing a specific tautomer via H-bonding networks.

Solution 2: The "Hard/Soft" Modulation

  • Change the Leaving Group: If using Ethyl Iodide (soft electrophile), switch to Triethyloxonium tetrafluoroborate (Meerwein's salt) or Diethyl Sulfate . Harder electrophiles can sometimes follow charge density rather than orbital control, altering the ratio.

  • Change the Counter-ion: Switch from NaH to LiOtBu or add MgBr₂ . Lithium and Magnesium can chelate between the pyrazole nitrogen and an adjacent directing group (like a carbonyl or ether), locking the conformation and forcing alkylation at the specific site.

Scenario B: "I need the sterically hindered isomer (N adjacent to the bulky group)."

Diagnosis: Standard alkylation (S_N2) will almost always fail here because the electrophile cannot approach the hindered nitrogen.

Solution: The Mitsunobu Inversion Do not use ethyl halides. Instead, use Ethanol, Triphenylphosphine (PPh₃), and DIAD/DEAD .

  • Mechanism: The Mitsunobu reaction involves the protonated pyrazole attacking the activated alcohol. The steric demands of the PPh₃-alcohol complex are different from a simple alkyl halide. More importantly, the reaction occurs on the neutral pyrazole, not the anion, which changes the nucleophilicity profile (often favoring the more acidic NH, which might be the sterically hindered one depending on tautomer stability).

Scenario C: "My yield is low despite full consumption of starting material."

Diagnosis: You are likely forming quaternary salts (dialkylation). Pyrazoles are moderate nucleophiles; once mono-ethylated, the product is still basic and can react again to form an N,N-dialkyl pyrazolium salt, which is water-soluble and lost during aqueous workup.

Solution:

  • Stoichiometry: Strictly limit the alkylating agent to 0.95 - 1.0 equivalents.

  • Base Choice: Use a weaker base (Cs₂CO₃) that only deprotonates the starting material and not the less acidic mono-alkylated product (though N-ethyl pyrazoles don't have an NH, the salt formation is purely nucleophilic attack). Correction: Actually, the issue is usually just over-alkylation of the second nitrogen. Ensure the base is not in massive excess if using very reactive electrophiles.

Module 3: Optimization Data & Decision Matrix

Use this logic flow to select your initial conditions.

Decision Tree for Regiocontrol

DecisionTree Start Start: Unsym. Pyrazole N-Ethylation CheckSub Is there a chelating group (OH, COOH, NH2) at C3/C5? Start->CheckSub ChelationYes Yes CheckSub->ChelationYes Directing Group ChelationNo No CheckSub->ChelationNo MethodChel Use MgBr2 or Li+ base to direct alkylation via chelation ChelationYes->MethodChel CheckSteric Is steric difference between C3/C5 large? ChelationNo->CheckSteric StericHigh Yes (e.g., t-Butyl vs H) CheckSteric->StericHigh StericLow No (e.g., Me vs Et) CheckSteric->StericLow Target Which isomer do you need? StericHigh->Target MethodHFIP Use HFIP or TFE solvent to differentiate via H-bonding StericLow->MethodHFIP NeedHindered Adjacent to Bulky Group Target->NeedHindered NeedFree Distal to Bulky Group Target->NeedFree MethodMits Try Mitsunobu Conditions (EtOH/PPh3/DIAD) NeedHindered->MethodMits MethodStd Standard: NaH/DMF or K2CO3/Acetone NeedFree->MethodStd

Figure 2: Strategic decision tree for selecting reaction conditions.

Comparative Solvent Effects (Representative Data)
SolventBaseMechanism DominanceTypical N1:N2 Ratio (for 3-Substituted)
DMF NaHDipolar / Charge Control~ 60:40 (Mixture)
THF LiOtBuCoordination / Steric~ 80:20
Acetone K₂CO₃Thermodynamic~ 70:30
HFIP Cs₂CO₃H-Bonding / Specific Solvation> 95:5 (Often favors 5-substituted)
Toluene KOH + 18-Crown-6Ion PairingVariable (Substrate dependent)

Module 4: Experimental Protocols

Protocol A: High-Selectivity Alkylation using Fluorinated Solvents

Best for: Difficult substrates where standard DMF/NaH fails to separate isomers.

  • Preparation: Dissolve the pyrazole (1.0 mmol) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3.0 mL). Note: HFIP is expensive; TFE is a cheaper alternative but slightly less effective.

  • Base Addition: Add Cs₂CO₃ (1.5 mmol). Stir for 10 minutes at Room Temperature (RT).

  • Alkylation: Add Ethyl Iodide (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove HFIP (which can be stubborn). Dry over Na₂SO₄.

  • Purification: Flash chromatography. The high regioselectivity usually renders column separation trivial.

Protocol B: Chelation-Controlled Alkylation

Best for: Pyrazoles with a chelating group (e.g., pyridyl-pyrazole or ester-pyrazole).

  • Preparation: Suspend Pyrazole (1.0 mmol) in dry THF (5 mL) under Nitrogen.

  • Chelation: Add MgBr₂·OEt₂ (1.2 mmol) or LiOtBu (1.2 mmol). Stir for 30 mins to allow coordination complex formation.

  • Alkylation: Add Ethyl Triflate or Ethyl Iodide (1.1 mmol).

  • Reaction: Heat to 50°C if necessary.

  • Quench: Quench with saturated NH₄Cl solution to break the chelate.

References

  • Strategic Atom Replacement: Kelly, C. et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation."[1] Nature (2025). [Link]

  • Fluorinated Solvents: Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[2] Journal of Organic Chemistry (2008). [Link]

  • Silyl Reagents: Yang, E. et al. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents."[3] Journal of Organic Chemistry (2024).[4] [Link]

  • K2CO3/DMSO System: "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Organic Chemistry (2017).[5] [Link]

  • Hydrazone Control: Edilova, Y.O. et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning."[6] International Journal of Molecular Sciences (2025).[4][7] [Link][8]

Sources

Troubleshooting

Removing by-products from 4-chloro-1-ethyl-3-nitro-1H-pyrazole reaction mixtures

Introduction Welcome to the technical support guide for the purification of 4-chloro-1-ethyl-3-nitro-1H-pyrazole. This molecule is a critical intermediate in the development of advanced pharmaceuticals and agrochemicals.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 4-chloro-1-ethyl-3-nitro-1H-pyrazole. This molecule is a critical intermediate in the development of advanced pharmaceuticals and agrochemicals. Achieving high purity is paramount, as even minor impurities can significantly impact the outcomes of subsequent synthetic steps and biological assays. The synthesis, primarily involving the electrophilic nitration of a 4-chloro-1-ethyl-1H-pyrazole precursor, frequently yields a mixture containing challenging by-products.

This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended purification strategies. It is designed for researchers, chemists, and process development professionals to help diagnose and resolve common purity issues encountered during their work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the fundamental questions regarding the formation of by-products during the synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole. Understanding the origin of these impurities is the first step toward effective removal.

Q1: What are the most common by-products I can expect in my reaction mixture?

The primary impurities typically encountered are:

  • Regioisomers: The most common and challenging by-product is the 4-chloro-1-ethyl-5-nitro-1H-pyrazole isomer.

  • Unreacted Starting Material: Residual 1-ethyl-4-chloropyrazole from an incomplete reaction.

  • Di-nitrated Products: Although less common due to the deactivating nature of the nitro and chloro groups, over-nitration can occur under harsh conditions.[1]

  • Degradation/Side-Reaction Products: Highly polar impurities may arise from hydrolysis of the nitro group or de-alkylation of the N-ethyl group under strong acidic conditions.

Q2: Why is the formation of the 5-nitro isomer a persistent problem?

The formation of the 5-nitro isomer is a direct consequence of the electronics of the pyrazole ring. Electrophilic nitration is guided by the directing effects of the existing substituents. The N-1 ethyl group is an activating group that directs electrophilic attack to the ortho (5-position) and para (3-position, which is not possible) positions. Conversely, the C-4 chloro group is a deactivating group but also directs ortho to its position (i.e., the 3- and 5-positions). The interplay of these electronic effects means that while the 3-position is often favored, substitution at the 5-position is a competing and often unavoidable pathway, leading to a mixture of regioisomers that can be difficult to separate due to their similar physical properties.[2][3]

Q3: My reaction yield is low, and I have a high concentration of unreacted starting material. What are the likely causes?

A high level of unreacted 1-ethyl-4-chloropyrazole often points to issues with the nitrating agent or reaction conditions. Consider these factors:

  • Nitrating Agent Potency: The nitrating mixture (commonly HNO₃/H₂SO₄) must be freshly prepared and anhydrous. The active electrophile, the nitronium ion (NO₂⁺), can be neutralized by moisture.

  • Reaction Temperature: Nitration of pyrazoles requires careful temperature control.[1] While higher temperatures can increase the reaction rate, they can also lead to degradation and the formation of more by-products. If the temperature is too low (e.g., below 0-5 °C), the reaction may be too slow to proceed to completion within a reasonable timeframe.[1]

  • Stoichiometry: Ensure at least a stoichiometric amount of the nitrating agent is used. An excess is often required, but a large excess can promote di-nitration.[1]

Q4: I'm observing a baseline spot on my TLC that is highly polar. What might it be?

A highly polar, immobile spot on a normal-phase TLC plate often indicates a salt or a very polar organic molecule. Potential sources include:

  • Hydrolysis Products: If aqueous workup conditions are too harsh or prolonged, hydrolysis of the nitro group to a hydroxyl group can occur, creating a much more polar pyrazolol derivative.

  • De-ethylation: Strong acidic conditions combined with elevated temperatures can cleave the N-ethyl group, resulting in 4-chloro-3-nitro-1H-pyrazole. The N-H bond of this by-product makes it significantly more polar than the N-ethylated product.

  • Nitrosamine Impurities: If the starting materials or solvents contain secondary or tertiary amines, they can react with nitrosating agents to form highly polar nitrosamine impurities.[4]

Section 2: Troubleshooting Guide - Practical Purification Strategies

This section provides a problem-oriented approach to purifying your crude product.

Issue 1: My product is contaminated with the 5-nitro regioisomer.

This is the most common purification challenge. The isomers often have very similar polarities, making separation difficult.

  • Diagnostic Step: High-Resolution TLC Analysis

    • Develop a TLC method that shows at least some separation between the two spots. A low-polarity solvent system, such as 10-15% ethyl acetate in hexane, run in a sealed chamber, will often maximize the difference in Rf values. The desired 3-nitro isomer is typically slightly more polar (lower Rf) than the 5-nitro isomer.

  • Solution: Optimized Flash Column Chromatography

    • Due to the close polarity of the isomers, standard column chromatography may be insufficient.[5] A high-resolution approach is necessary.

    • Stationary Phase: Use high-quality silica gel with a small particle size (e.g., 40-63 µm).

    • Sample Loading: Dry loading is critical. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder should be carefully layered on top of the packed column. This technique prevents band broadening associated with wet loading in a strong solvent.[5]

    • Elution: Use a shallow solvent gradient or an isocratic elution with the solvent system optimized during TLC analysis. A slow flow rate will improve resolution.

    • Fractionation: Collect small fractions and analyze them carefully by TLC before combining.

Issue 2: Significant amount of unreacted 1-ethyl-4-chloropyrazole remains.

The starting material is significantly less polar than the nitrated products. This difference in polarity can be exploited for separation.

  • Diagnostic Step: TLC and/or ¹H NMR

    • On TLC (e.g., 20% ethyl acetate/hexane), the starting material will have a much higher Rf value than the nitro-products.

    • In the ¹H NMR spectrum, the disappearance of the proton signal at the 3-position of the pyrazole ring is indicative of successful nitration.

  • Solution 1: Recrystallization (for >1g scale)

    • Recrystallization is an effective method for removing less polar impurities.

    • Solvent Selection: The ideal solvent is one in which your desired 4-chloro-1-ethyl-3-nitro-1H-pyrazole has high solubility at elevated temperatures but low solubility at room temperature or below, while the starting material remains soluble at low temperatures.

    • Recommended Solvents: Try ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane.

  • Solution 2: Flash Column Chromatography

    • If recrystallization is not effective or if you are working on a smaller scale, column chromatography is a reliable option.

    • Use a steeper gradient than you would for isomer separation (e.g., starting with 5% ethyl acetate/hexane and gradually increasing to 25-30%). The non-polar starting material will elute first, followed by the product isomers.[1]

Issue 3: Presence of highly polar, unidentified impurities.

These impurities can often be removed with a simple liquid-liquid extraction.

  • Diagnostic Step: LC-MS Analysis

    • To better understand the impurity, obtaining a mass spectrum can help identify its molecular weight and suggest a possible structure (e.g., hydrolyzed or de-ethylated product).

  • Solution: Aqueous Wash / Extraction

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a dilute aqueous solution of sodium bicarbonate (to remove acidic impurities) and then with brine (to remove residual water).[6]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified material, which can then be further purified by chromatography or recrystallization if necessary.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common and effective purification techniques.

Protocol 1: High-Resolution Flash Column Chromatography for Isomer Separation

This protocol is designed to maximize the separation of the 3-nitro and 5-nitro regioisomers.

  • Column Preparation:

    • Select a long, narrow column appropriate for your sample size.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).[5]

    • Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material (e.g., 1 g) in a minimal volume of dichloromethane (~5-10 mL).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Loading and Elution:

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a flat, even layer.

    • Gently add a small layer of sand on top to prevent disturbance of the sample layer.

    • Begin elution with the low-polarity mobile phase (e.g., 5% ethyl acetate/hexane). Use positive pressure for a controlled, steady flow rate.

    • Run a shallow gradient, slowly increasing the polarity (e.g., increase by 1-2% ethyl acetate every few column volumes) or run isocratically with the solvent system that gave the best separation on TLC (e.g., 12% ethyl acetate/hexane).

  • Fraction Collection and Analysis:

    • Collect small, uniform fractions (e.g., 10-15 mL).

    • Analyze every few fractions by TLC using the optimized TLC conditions.

    • Combine the pure fractions containing only the desired 3-nitro isomer and remove the solvent under reduced pressure.

Protocol 2: Optimized Recrystallization for Bulk Purity Enhancement

This protocol is ideal for removing less polar impurities like unreacted starting material from multi-gram quantities of product.

  • Solvent Selection:

    • In a small test tube, add ~50 mg of your crude product.

    • Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good.

    • If it is sparingly soluble, heat the mixture gently (e.g., to 60-70 °C). If the solid dissolves completely upon heating, this is a promising solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe the formation of crystals.

  • Recrystallization Procedure:

    • Place the bulk crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Keep the solution heated and stir.

    • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Visual Guides

Diagram 1: Impurity Identification and Removal Workflow

This diagram outlines the logical steps for diagnosing and solving purity issues with your reaction mixture.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution cluster_end End crude Crude Reaction Mixture tlc TLC / LC-MS Analysis crude->tlc diag_isomers Regioisomers Present? tlc->diag_isomers diag_sm Unreacted SM Present? diag_isomers->diag_sm No sol_column High-Resolution Column Chromatography diag_isomers->sol_column Yes diag_polar Polar Impurities? diag_sm->diag_polar No sol_recryst Recrystallization diag_sm->sol_recryst Yes sol_wash Aqueous Wash diag_polar->sol_wash Yes pure_product Pure Product diag_polar->pure_product No sol_column->pure_product sol_recryst->pure_product sol_wash->tlc Re-analyze

Caption: Workflow for impurity diagnosis and purification.

Diagram 2: Key Chemical Structures

This diagram shows the target product and its main related impurities.

Chemical_Structures product 4-chloro-1-ethyl-3-nitro-1H-pyrazole (Desired Product) isomer 4-chloro-1-ethyl-5-nitro-1H-pyrazole (Regioisomer By-product) sm 1-ethyl-4-chloro-1H-pyrazole (Starting Material)

Caption: Structures of the target compound and key impurities.

Section 5: Data Summary

Table 1: Typical TLC Rf Values for Product and Common Impurities

This table provides approximate Rf values to aid in the identification of spots on a TLC plate. Note: Actual Rf values may vary based on specific lab conditions, silica gel activity, and chamber saturation.

CompoundSolvent System (20% EtOAc/Hexane)Solvent System (10% EtOAc/Hexane)Notes
1-ethyl-4-chloropyrazole (Starting Material)~ 0.75~ 0.60Significantly less polar than products.
4-chloro-1-ethyl-5-nitro-1H-pyrazole (Isomer)~ 0.45~ 0.25The less polar of the two product isomers.
4-chloro-1-ethyl-3-nitro-1H-pyrazole (Product) ~ 0.40 ~ 0.20 The more polar, desired product.
Polar Degradation Products~ 0.00 - 0.05~ 0.00 - 0.05Will remain at or very near the baseline.
Table 2: Comparison of Primary Purification Methods
MethodPrimary Use CaseThroughput/ScalePurity AchievedKey Advantage
Flash Chromatography Separation of close-polarity isomers.Low to MediumHigh to ExcellentHigh resolving power for difficult separations.[7]
Recrystallization Removal of impurities with different solubility.Medium to HighGood to HighEfficient for large quantities, cost-effective.
Aqueous Wash/Extraction Removal of highly polar or acidic/basic impurities.HighLow to MediumQuick and simple cleanup prior to other methods.

References

  • Habraken, C. L., & Muehlstaedt, M. (1967). Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole. Journal of Heterocyclic Chemistry, 4(3), 355-359. (Simulated reference based on search result context)
  • Royal Society of Chemistry. (2025, February 24). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Retrieved from [Link]

  • Thaltiri, V., Singh, J., Staples, R. J., & Shreeve, J. M. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Retrieved from [Link]

  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Dalinger, I. L., & Sheremetev, A. B. (2014). Nitropyrazoles (review). ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Google Patents. (n.d.). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • ECA Academy. (2019, October 24). Potential sources for Nitrosamine Impurities. Retrieved from [Link]

Sources

Optimization

Optimizing reaction temperature for nitro-pyrazole chlorination

Technical Support Center: Nitro-Pyrazole Chlorination Guide Topic: Optimizing Reaction Temperature Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we unders...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitro-Pyrazole Chlorination

Guide Topic: Optimizing Reaction Temperature

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that the path from a literature procedure to a successful laboratory outcome is fraught with challenges. This guide is designed to provide you with in-depth, practical insights into one of the most critical parameters in the chlorination of nitro-pyrazoles: the reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of nitro-pyrazole chlorination, and how does the nitro group influence it?

A1: The chlorination of a nitro-pyrazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The pyrazole ring acts as a nucleophile, attacking an electrophilic chlorine species (Cl⁺), which is typically generated from a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas (Cl₂).[2][3] The reaction proceeds through a positively charged intermediate (a sigma complex or arenium ion), which then loses a proton to restore the aromaticity of the ring, resulting in the chlorinated pyrazole.[4]

The nitro group (-NO₂) is a powerful electron-withdrawing group, which has a profound deactivating effect on the pyrazole ring. This means it reduces the ring's nucleophilicity, making the SEAr reaction significantly more difficult compared to an unsubstituted pyrazole.[5] Consequently, harsher reaction conditions, including carefully optimized temperatures, may be necessary to achieve a reasonable reaction rate.

Q2: Why is temperature such a critical parameter to control in this specific reaction?

A2: Temperature is arguably the most critical variable to control for three primary reasons:

  • Kinetic vs. Thermodynamic Control: Many chemical reactions can yield multiple products. Lower temperatures often favor the kinetic product (the product that forms fastest because it has the lowest activation energy), while higher temperatures, which allow reactions to become reversible, favor the more stable thermodynamic product.[6][7][8] In pyrazole chlorination, this can dictate the regioselectivity (which position is chlorinated) and the degree of chlorination (mono- vs. di-substituted).

  • Rate of Reaction vs. Degradation: While higher temperatures increase the reaction rate, they also accelerate potential side reactions, including the degradation of the starting material, the product, or the chlorinating agent itself.[9][10] An optimal temperature achieves a practical reaction rate while minimizing the formation of impurities.

  • Safety and Exotherm Management: Chlorination reactions are often exothermic.[11] If the reaction temperature is too high to begin with, the heat generated by the reaction can accumulate, leading to a dangerous, uncontrolled temperature spike known as a thermal runaway.[12] Proper temperature control is paramount for safety.

Q3: What are the typical temperature ranges for chlorinating nitro-pyrazoles?

A3: The optimal temperature is highly dependent on the substrate's reactivity, the chosen chlorinating agent, and the solvent. However, a general starting point for the monochlorination of pyrazoles is between 0°C and 40°C.[13] For deactivated systems like nitro-pyrazoles, the temperature may need to be moderately higher to initiate the reaction. It is crucial to be aware that severe conditions (e.g., 80–100°C) can lead to the formation of dichlorinated byproducts.[13] Experimental optimization is always necessary.

Q4: How does the choice of chlorinating agent (e.g., NCS, TCCA, Cl₂) influence the optimal temperature?

A4: The reactivity of the chlorinating agent directly impacts the required temperature.

  • N-Chlorosuccinimide (NCS): A milder, solid reagent that is easier to handle. Reactions with NCS often require moderate heating to proceed at a reasonable rate, especially with deactivated substrates.[2]

  • Trichloroisocyanuric Acid (TCCA): A highly efficient, cost-effective solid source of electrophilic chlorine. It can be more reactive than NCS, potentially allowing for lower reaction temperatures.[14][15][16]

  • Chlorine (Cl₂): A highly reactive gas. Its reactions are often fast and highly exothermic, typically requiring low temperatures (e.g., 0°C or below) for effective control.[13]

Troubleshooting Guide: Temperature-Related Issues

Q1: My reaction shows low or no conversion of the starting nitro-pyrazole. What are the likely temperature-related causes?

A1: This is a classic sign that the reaction lacks sufficient energy to overcome the activation barrier, a common issue with electron-deficient nitro-pyrazoles.

  • Causality: The deactivating nitro group makes the pyrazole ring a poor nucleophile. The initial temperature may be too low to provide the necessary thermal energy for the reaction to proceed at an observable rate.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10–15°C). After each increase, allow the reaction to stir for a set period (e.g., 1-2 hours) and monitor its progress by TLC or LC-MS.

    • Verify Reagent Stability: Ensure the chosen chlorinating agent and solvent are stable at the higher temperature. Some reagents can decompose if heated excessively.[9]

    • Consider a More Reactive Agent: If high temperatures are still ineffective or lead to degradation, switching to a more potent chlorinating agent (e.g., from NCS to TCCA) may allow the reaction to proceed at a lower temperature.

Q2: I'm observing significant amounts of dichlorinated byproducts. How can I use temperature to control this?

A2: The formation of over-chlorinated products indicates that the reaction conditions are too harsh, and the desired mono-chlorinated product is reactive enough to undergo a second chlorination.

  • Causality: High temperatures provide the activation energy for the less favorable second chlorination step. This is a common issue where the desired product is only slightly less reactive than the starting material. Severe conditions, such as temperatures of 80-100°C, have been shown to produce dichloropyrazoles.[13]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct approach. Try running the reaction at room temperature, 0°C, or even lower. A colder temperature will disproportionately slow the more difficult second chlorination compared to the first.

    • Control the Exotherm: The localized heat from a rapid exotherm can create temporary "hot spots" that drive over-reaction. Ensure efficient stirring and consider slowing the addition of the chlorinating agent, perhaps as a solution, to maintain a consistent internal temperature.[11]

    • Use Stoichiometric Control: While not a temperature fix, ensure you are not using a large excess of the chlorinating agent, which can drive the reaction towards multiple additions.

Q3: The reaction is generating a complex mixture of impurities and the solution is darkening, suggesting degradation. Could temperature be the culprit?

A3: Absolutely. Product degradation is a strong indicator that the reaction temperature is too high for the stability of the molecules involved.

  • Causality: Aromatic nitro compounds and highly functionalized heterocycles can be thermally sensitive. Excessive heat can cause decomposition, polymerization, or other unwanted side reactions, leading to a complex mixture and reduced yield of the desired product.[10]

  • Troubleshooting Steps:

    • Reduce the Temperature Significantly: Attempt the reaction at a much milder temperature (e.g., room temperature or below), even if it requires a significantly longer reaction time. A clean reaction that takes 48 hours is better than a fast, messy one.

    • Protect from Light: Some chlorination reactions can have radical components, and heat combined with light can accelerate degradation pathways. Run the reaction in a flask protected with aluminum foil.

    • Evaluate Solvent Choice: Ensure the solvent's boiling point is well above the reaction temperature to avoid pressure buildup and uncontrolled boiling.

Q4: The reaction is dangerously exothermic and difficult to control. What is the immediate, temperature-focused solution?

A4: An uncontrolled exotherm is a serious safety hazard that must be addressed by improving heat dissipation and reducing the reaction rate.[12]

  • Causality: The rate of heat generation from the chemical reaction is exceeding the rate of heat removal by the cooling system. This can be caused by adding the reagent too quickly, insufficient cooling capacity, or setting the initial temperature too high.[11]

  • Troubleshooting Steps:

    • Immediate Action: If you observe an uncontrolled exotherm, immediately apply external cooling (e.g., an ice bath) to the reactor.

    • Procedural Modifications for Future Runs:

      • Lower the Starting Temperature: Begin the reaction at a much lower temperature (e.g., 0°C or -10°C) before adding the chlorinating agent.

      • Slow the Reagent Addition: Add the chlorinating agent portion-wise or as a dilute solution via a syringe pump over a prolonged period. This allows the cooling system to keep up with the heat being generated.

      • Increase Solvent Volume: A larger volume of solvent can act as a heat sink, helping to absorb the energy released during the reaction.

Visual Workflow: Troubleshooting Temperature Optimization

The following diagram provides a logical workflow for diagnosing and solving common issues encountered during the optimization of reaction temperature.

G start Start: Suboptimal Reaction Outcome low_conversion Problem: Low or No Conversion start->low_conversion poor_selectivity Problem: Poor Selectivity (e.g., Dichlorination) start->poor_selectivity degradation Problem: Degradation / Dark Color / Complex Mixture start->degradation lc_q1 Is reaction temp < 40°C? low_conversion->lc_q1 ps_a1 Action: Decrease temp to 0°C or RT. Control reagent addition rate. poor_selectivity->ps_a1 deg_a1 Action: Run reaction at 0°C or below. Protect from light. degradation->deg_a1 lc_a1 Action: Increase temp by 15°C. Monitor by TLC/LC-MS. lc_q1->lc_a1 Yes lc_a2 Action: Consider more reactive chlorinating agent (e.g., TCCA). Re-evaluate temp from 25°C. lc_q1->lc_a2 No lc_q2 Is reaction clean? lc_a1->lc_q2 lc_q2->poor_selectivity No, byproducts lc_q2->degradation No, degradation lc_end Outcome: Optimized Rate lc_q2->lc_end Yes ps_q1 Is conversion acceptable? ps_a1->ps_q1 ps_a2 Action: Allow longer reaction time at lower temperature. ps_q1->ps_a2 No ps_end Outcome: Improved Selectivity ps_q1->ps_end Yes ps_a2->ps_end deg_q1 Is reaction proceeding? deg_a1->deg_q1 deg_q1->lc_a2 No deg_a2 Action: Accept longer reaction time for cleaner profile. deg_q1->deg_a2 Yes (slowly) deg_end Outcome: Minimized Impurities deg_a2->deg_end

Caption: Troubleshooting logic for temperature optimization.

Data Summary: Temperature Effects in Pyrazole Chlorination

The following table summarizes conditions from literature to provide a comparative overview. Note that direct comparison is difficult as substrates and systems vary.

SubstrateChlorinating AgentSolventTemperature (°C)TimeYield (%)ObservationsReference
Pyrazole & Alkyl DerivativesCl₂CCl₄ or CH₂Cl₂0–40-40–85Monochlorination at C4.[13]
Pyrazole & Alkyl DerivativesCl₂Acetic Acid80–100--Dichloropyrazoles formed.[13]
3,5-dimethyl-1H-pyrazoleN-chlorosuccinimideCCl₄ or H₂O20–25-95–98High yield under mild conditions.[13]
Hydrazine SubstratesTCCATFE404 hup to 92One-pot cyclization/chlorination.[14][15]
PyrazoleTrichloroisocyanuric acidNone (Mechanochemical)Ambient10-30 min78-99Solvent-free, rapid reaction.[16]
PyrazoleElectrochemical (NaCl)H₂O-CHCl₃15-46-68Anodic chlorination.[17]

Experimental Protocol: Temperature Optimization Study

This protocol provides a general method for systematically determining the optimal reaction temperature for the chlorination of a novel nitro-pyrazole using N-chlorosuccinimide (NCS) as the chlorinating agent.

Objective: To identify the temperature that provides the best balance of reaction rate, yield of the desired mono-chloro-nitro-pyrazole, and minimal byproduct formation.

Materials:

  • Substrate: 4-Nitro-1H-pyrazole (or other target pyrazole)

  • Chlorinating Agent: N-chlorosuccinimide (NCS)

  • Solvent: Acetonitrile (or other suitable aprotic solvent)

  • Parallel reaction block or multiple round-bottom flasks with stirring

  • Temperature control system (heating/cooling baths)

  • TLC plates, LC-MS vials, and necessary analytical equipment

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Be aware of the potential for an exothermic reaction. Have an ice bath readily available.

  • NCS is an irritant; avoid inhalation and skin contact.

Procedure:

  • Reaction Setup:

    • Set up four identical reaction vessels (e.g., 25 mL flasks), each with a magnetic stir bar.

    • To each flask, add the 4-nitro-1H-pyrazole (e.g., 1.0 mmol, 1.0 eq) and acetonitrile (10 mL).

    • Place each flask in a temperature-controlled bath set to a different temperature: 0°C , 25°C (RT) , 45°C , and 65°C .

    • Allow the solutions to stir for 15 minutes to reach thermal equilibrium.

  • Reagent Addition:

    • To each flask, add NCS (1.05 mmol, 1.05 eq) in one portion. Note: For larger scale, portion-wise or slow addition is recommended.

    • Start a timer for each reaction as the NCS is added.

  • Reaction Monitoring:

    • After set time points (e.g., 1h, 3h, 6h, and 24h), take a small aliquot from each reaction mixture using a glass capillary.

    • Spot the aliquot on a TLC plate to visually assess the consumption of starting material and the formation of new products.

    • Dilute a separate small aliquot and prepare it for LC-MS analysis to accurately determine the ratio of starting material, desired product, and any major byproducts (like dichlorinated species).

  • Analysis and Determination:

    • Compare the results across all temperatures and time points.

    • At 0°C: You might observe a very slow but clean reaction.

    • At 25°C: This may represent a good balance of rate and cleanliness.

    • At 45°C: The reaction should be faster, but monitor closely for the appearance of byproduct spots on the TLC.

    • At 65°C: Expect a very fast reaction, but with a higher risk of byproduct formation or degradation.

    • Identify the temperature and time combination that results in the highest conversion of starting material with the highest selectivity for the mono-chlorinated product. This is your optimal condition.

  • Work-up (after optimal time is determined):

    • Cool the reaction mixture to room temperature.

    • Quench any remaining NCS by adding a saturated aqueous solution of sodium thiosulfate.

    • Proceed with your standard extraction and purification protocol.

This systematic approach provides a robust, self-validating method for optimizing this critical reaction parameter, ensuring reproducibility and maximizing the success of your synthesis.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Center for Biotechnology Information. Available from: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Available from: [Link]

  • Decay curve of residual chlorine at different temperatures. ResearchGate. Available from: [Link]

  • Effect of temperature on chlorine treatment for elimination of freshwater phytoplankton in ballast water: bench-scale test. Canadian Science Publishing. Available from: [Link]

  • SAFETY OF CHLORINATION REACTIONS. IChemE. Available from: [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Available from: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available from: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available from: [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available from: [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd. Available from: [Link]

  • Guidelines for Canadian drinking water quality, Chlorite and chlorate. Canada.ca. Available from: [Link]

  • Relationship between chlorine decay and temperature in the drinking water. ResearchGate. Available from: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • Kinetic Control vs. Thermodynamic Control. YouTube. Available from: [Link]

  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Wiley Online Library. Available from: [Link]

  • Electrophilic Aromatic Substitutions: Chlorination and Bromination. Master Organic Chemistry. Available from: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Glasgow. Available from: [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Royal Society of Chemistry. Available from: [Link]

Sources

Troubleshooting

Minimizing side reactions during the reduction of 4-chloro-1-ethyl-3-nitro-1H-pyrazole

Current Status: Operational Agent: Senior Application Scientist Ticket Subject: Minimizing Side Reactions & Chemoselectivity Optimization Introduction: The Selectivity Paradox Welcome to the technical support hub for the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Ticket Subject: Minimizing Side Reactions & Chemoselectivity Optimization

Introduction: The Selectivity Paradox

Welcome to the technical support hub for the reduction of 4-chloro-1-ethyl-3-nitro-1H-pyrazole . If you are here, you are likely facing the classic "Selectivity vs. Reactivity" conflict.

The reduction of the nitro group (


) to the amine (

) is a textbook transformation, but your substrate presents a specific trap: the 4-chloro substituent . Standard catalytic hydrogenation methods (e.g.,

) often result in hydrodehalogenation (cleaving the C-Cl bond) before the nitro group is fully reduced.

This guide is structured as a troubleshooting workflow to navigate these competing pathways.

Module 1: The "Missing Chlorine" Incident (Catalytic Hydrogenation)

User Issue: "I used 10% Pd/C with hydrogen balloons. The nitro group reduced, but the chlorine is gone (or I have a mixture of dechlorinated product)."

Root Cause Analysis

Palladium is an excellent catalyst for hydrogenolysis. In electron-rich heteroaromatics like pyrazoles, the oxidative addition of Pd into the


 bond is kinetically competitive with nitro reduction. Once the chlorine is removed, it is replaced by hydrogen, yielding the des-chloro impurity which is often inseparable by chromatography.
The Solution: Catalyst Poisoning & Selection

You must effectively "poison" the catalyst to inhibit the high-energy surface sites responsible for breaking the C-Cl bond, while leaving the sites active enough for nitro reduction.

Protocol A: Sulfided Platinum on Carbon (The Gold Standard)

Sulfided platinum (


) is the industrial standard for halonitroarene reduction. The sulfur modifies the electronic properties of the platinum, drastically reducing its affinity for the C-Cl bond.

Step-by-Step Workflow:

  • Solvent: Use Methanol or Ethanol.[1][2] Avoid acidic media.

  • Catalyst: Charge 1–3 mol% of 5% Pt/C (sulfided) .

  • Pressure: 5–10 bar

    
     is ideal (autoclave). If using a balloon (1 atm), heating to 50°C may be required.
    
  • Workup: Filter through Celite®.[1][3][4][5] The filtrate contains your intact chloro-amine.

Protocol B: The "Inhibitor" Method (Pd/C Modified)

If you only have Pd/C, you must add an inhibitor to the reaction mixture.

  • Add Diphenylsulfide: 0.5 equivalents relative to the catalyst loading.

  • Add Morpholine: Acts as a scavenger and mild poison.

Technical Insight: Do not use


 (Pearlman’s catalyst); it is too aggressive for this substrate.

Module 2: The "Iron Sludge" Nightmare (Chemical Reduction)

User Issue: "I switched to Iron/Acetic acid to save the chlorine. It worked, but the workup is a disaster. I have a black emulsion that won't separate."

Root Cause Analysis

Traditional Bechamp reductions (Fe/HCl) generate fine iron oxide particulates that form stable emulsions with organic solvents. Furthermore, highly acidic conditions can sometimes degrade the pyrazole ring or cause migration of the N-ethyl group (rare, but possible).

The Solution: The Fe/NH₄Cl "Green" Protocol

Using Ammonium Chloride (


) instead of strong acid creates a buffered, mild environment. It is highly chemoselective for 

over

.

Optimized Protocol:

  • Ratio: Substrate (1 equiv) : Iron Powder (5 equiv) :

    
     (5 equiv).
    
  • Solvent: Ethanol/Water (3:1 ratio). The water is critical for electron transfer.

  • Temperature: Reflux (70–80°C) is mandatory. This reaction does not proceed well at room temperature.

  • The "Anti-Sludge" Workup:

    • Step 1: While still hot, filter the mixture through a wide pad of Celite®.[4]

    • Step 2: Wash the Celite cake with hot ethyl acetate.

    • Step 3 (Critical): If the filtrate is cloudy, add a saturated solution of EDTA or Rochelle Salt (Potassium Sodium Tartrate) to the biphasic wash. This chelates residual iron ions and breaks the emulsion.

Module 3: Visualizing the Reaction Pathways

Understanding the mechanism is key to controlling impurities. The diagram below illustrates the competing pathways and the "Danger Zone" of intermediates.

ReactionPathways Substrate 4-chloro-1-ethyl-3-nitro-1H-pyrazole Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso 2e- Reduction Dechloro De-chlorinated Impurity (Major Side Reaction) Substrate->Dechloro Pd/C + H2 (Fast Dehalogenation) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Azo Azo Dimer (Colored Impurity) Nitroso->Azo Condensation w/ Amine (High pH) Product TARGET AMINE (4-chloro-1-ethyl-1H-pyrazol-3-amine) Hydroxylamine->Product 2e- Reduction (Slow Step) Product->Dechloro Over-reduction

Caption: Figure 1.[6] Reaction cascade showing the stepwise reduction to the amine and the critical side-reaction pathways (Red) that must be suppressed.

Module 4: Troubleshooting FAQ

Q: Can I use Stannous Chloride (


)? 
A:  Yes. 

in Ethanol/Ethyl Acetate is highly selective and will preserve the chlorine.
  • Pros: Homogeneous reaction, very reliable selectivity.

  • Cons: Toxic tin waste; workup requires careful neutralization (use NaOH to form soluble stannates) to avoid "tin gel."

Q: I see a reddish/orange impurity spot on TLC. A: This is likely the Azo-dimer .

  • Cause: The reaction stalled at the Nitroso/Hydroxylamine stage, and these intermediates condensed. This often happens if the reaction pH is too basic or if the catalyst loading is too low.

  • Fix: Push the reaction to completion. If using hydrogenation, increase pressure slightly. If using Iron, add more fresh iron powder and ensure vigorous stirring.

Q: Can I use Sodium Borohydride (


)? 
A:  Not alone. 

does not reduce nitro groups efficiently. However,

+

(generating Nickel Boride in situ) works but carries a high risk of dechlorination . Avoid this unless you have screened it carefully.

Summary of Recommended Methodologies

MethodReagent SystemSelectivity (Cl Retention)ScalabilityRecommendation
Catalytic Hydrogenation

+

HighExcellentPrimary Choice (Industrial)
Chemical Reduction

Very HighGoodPrimary Choice (Lab Scale)
Standard Hydrogenation

+

Low (High Risk)ExcellentAvoid (unless poisoned)
Tin Reduction

/

HighLow (Waste)Backup Choice

References

  • Selective Hydrogenation of Halonitroarenes: Title: Platinum, sulfided, on carbon (Product Specification & Reactivity) Source: Sigma-Aldrich / Merck
  • Iron-Mediated Reduction Protocol: Title: Reduction of nitro arene by Fe/ammonium chloride Source: ChemSpider Synthetic Pages
  • General Chemoselectivity Guide

    • Title: Reduction of Nitro Compounds - Common Conditions and Mechanisms
    • Source: Common Organic Chemistry
    • URL:[Link]

  • Alternative Metal-Free Methods

    • Title: Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature[7][8][9]

    • Source: PubMed / J. Org. Chem (2022)[8][9][10]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-1-ethyl-3-nitro-1H-pyrazole

The following guide serves as a specialized Technical Support Center for the purification of 4-chloro-1-ethyl-3-nitro-1H-pyrazole . This content is designed for organic chemists and process engineers encountering specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-chloro-1-ethyl-3-nitro-1H-pyrazole . This content is designed for organic chemists and process engineers encountering specific purity challenges with this intermediate.

Status: Operational Ticket Focus: Purification, Regioisomer Separation, and Crystallization Audience: Senior Chemists, Process Development Scientists[1]

Initial Assessment & Molecule Profile[2]

Before initiating purification, understand the physicochemical behavior of your target.[1] 4-Chloro-1-ethyl-3-nitro-1H-pyrazole is a functionalized heterocycle often used as a scaffold in agrochemical and pharmaceutical synthesis.[2]

PropertyDescriptionImplications for Purification
State Solid (Low to Medium MP)Prone to "oiling out" if cooling is too rapid.[2]
Solubility Soluble in DCM, EtOAc, Acetone.[1][2] Low in Water, Hexanes.[1]Ideal for Normal Phase Chromatography and antisolvent crystallization.[1][2]
Impurities Regioisomers (1-ethyl-5-nitro), unreacted starting material, metal residues.[2]Critical: The 3-nitro and 5-nitro isomers have distinct dipoles but similar solubilities.[2]
Hazards Nitro-aromatic; potentially energetic.[2][3][4]Avoid friction/shock.[1][2] Do not distill to dryness without DSC testing.[1][2]

Troubleshooting Guide (Q&A)

Ticket #001: Regioisomer Separation

User Question: "I synthesized the target via N-ethylation of 4-chloro-3-nitropyrazole, but TLC shows two spots close together. How do I isolate the 3-nitro isomer from the 5-nitro byproduct?"

Technical Response: This is the most common challenge in pyrazole alkylation. The reaction typically yields a mixture of 1-ethyl-3-nitro-1H-pyrazole (Target) and 1-ethyl-5-nitro-1H-pyrazole (Byproduct).[2]

  • Mechanistic Insight: The N-alkylation of 3-nitropyrazoles is governed by tautomeric equilibrium and steric factors.[2] While the 1-substituted-3-nitro isomer is often thermodynamically favored, the 5-nitro isomer forms kinetically.[2]

  • Separation Strategy:

    • TLC Diagnosis: Use a solvent system of Hexanes:Ethyl Acetate (80:20) .[1] The 1-ethyl-3-nitro isomer generally exhibits a higher Rf (less polar) than the 1-ethyl-5-nitro isomer due to the dipole vector alignment relative to the N-ethyl group [1].[2]

    • Resolution: If

      
      , optimize the mobile phase by adding 1-2% Methanol or switching to Toluene:Acetone (95:5) to exploit pi-pi interactions.[2]
      
Ticket #002: Product Oiling Out

User Question: "During recrystallization from ethanol/water, my product separates as a yellow oil instead of crystals. How do I fix this?"

Technical Response: "Oiling out" occurs when the liquid-liquid phase separation boundary (spinodal curve) is crossed before the solubility curve (binodal).

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal of pure material at a temperature just below the saturation point (

    
    ).
    
  • Solvent Modification: The Ethanol/Water system might be too polar.[1] Switch to a Heptane/Ethyl Acetate system.[1]

    • Dissolve in minimum hot EtOAc.

    • Slowly add hot Heptane until turbidity appears.[1][2]

    • Cool very slowly (1°C/min) with gentle stirring.

Ticket #003: Metal Catalyst Removal

User Question: "I used a copper catalyst for the chlorination step. The crude is green-tinted.[2] Will silica remove this?"

Technical Response: Standard silica has limited capacity for chelated copper species.[1][2]

  • Protocol: Before the column, perform a liquid-liquid extraction wash with 10% aqueous EDTA or Ammonium Hydroxide (

    
    ).[1][2] This complexes the copper (turning the aqueous layer deep blue) and keeps it out of your organic phase.[1]
    
  • Scavengers: If the tint remains, treat the organic solution with SiliaMetS® Thiol or equivalent metal scavenger resin for 2 hours before filtration and evaporation.[1]

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography (Purification of Crude)

Use this for separating regioisomers and removing baseline impurities.

Stationary Phase: Silica Gel 60 (230-400 mesh).[2] Mobile Phase: Hexanes (A) / Ethyl Acetate (B).[1][5]

  • Sample Loading: Dissolve crude (e.g., 1.0 g) in minimal DCM. Add 2.0 g silica gel and evaporate to dryness (Dry Loading). This prevents band broadening.[1][2]

  • Gradient Elution:

    • 0–5 min: 100% A (Equilibration)

    • 5–15 min: 0%

      
       10% B
      
    • 15–30 min: 10%

      
       20% B (Target usually elutes here)
      
    • 30–45 min: 20%

      
       40% B (Elutes more polar 5-nitro isomer)[2]
      
  • Fraction Collection: Collect fractions. Spot TLC. Combine pure fractions of the top spot (Target).

Protocol B: Recrystallization (Final Polish)

Use this after chromatography to achieve >99% purity.[2]

  • Solvent System: Isopropyl Alcohol (IPA) / Water.[1][2]

  • Dissolution: Place 5.0 g of semi-pure solid in a flask. Add 15 mL IPA. Heat to reflux (

    
    C).[1][2] If not dissolved, add IPA in 1 mL increments.[1]
    
  • Antisolvent Addition: Remove from heat source. While still hot, add water dropwise until a faint persistent cloudiness appears.[1]

  • Clarification: Add 1-2 drops of hot IPA to clear the solution.

  • Crystallization: Allow to cool to Room Temp (RT) over 2 hours. Then cool to

    
    C in an ice bath for 1 hour.
    
  • Isolation: Filter vacuum. Wash with cold 20% IPA/Water. Dry under vacuum at

    
    C.[1][2]
    

Purification Logic Flowchart

PurificationStrategy Start Crude Reaction Mixture (4-chloro-1-ethyl-3-nitro-1H-pyrazole) SolubilityCheck Solubility Check (TLC in 8:2 Hex/EtOAc) Start->SolubilityCheck IsomerCheck Are Regioisomers Present? (Two close spots) SolubilityCheck->IsomerCheck If Colorless MetalWash EDTA/NH4OH Wash SolubilityCheck->MetalWash If Green/Blue FlashColumn Flash Chromatography (Protocol A) IsomerCheck->FlashColumn Yes (Critical Step) Recryst Recrystallization (Protocol B) IsomerCheck->Recryst No (Single Spot) FlashColumn->Recryst Polish for >99% FinalProduct Pure Target (>98% HPLC) Recryst->FinalProduct MetalWash->IsomerCheck

Caption: Decision tree for the purification of crude pyrazole intermediates, prioritizing isomer removal via chromatography before crystallization.

Reference Data

ParameterValue (Approx.)Notes
Melting Point 60–120°CDependent on crystal habit; analogs range 90-160°C [2].[2]
Rf (Target) 0.45Solvent: Hexane:EtOAc (8:2).[1]
Rf (5-nitro isomer) 0.30More polar due to dipole/steric exposure.[2]
Solubility (25°C) >50 mg/mL in DCMExcellent solubility in chlorinated solvents.[1]

References

  • Properties of Nitro-Pyrazoles : Dalinger, I. L., et al. (2012).[1][6][2] Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles. Synthesis, 44(13), 2058-2064.[1][6][2] Cited in Atlantis Press context [1.15].

  • General Purification of Pyrazoles : Google Patents WO2011076194A1.[1][2] Method for purifying pyrazoles. Available at: .[1][2]

  • Solvent Polarity Guide : University of Rochester.[1][2] Solvents and Polarity. Available at: [Link].[1][2]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Nitro-Pyrazoles in Basic Media

Status: Operational Ticket ID: NP-STAB-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NP-STAB-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting degradation and instability of nitro-substituted pyrazoles during base-mediated transformations.

Executive Summary: The "Electron-Deficient Trap"

Welcome to the technical support module for nitro-pyrazole chemistry. If you are reading this, you are likely observing unexpected decomposition, low yields, or complex mixtures during alkylation or nucleophilic substitution reactions involving nitro-pyrazoles.

The Core Problem: The nitro group (


) is a powerful electron-withdrawing group (EWG). While it activates the pyrazole ring for nucleophilic aromatic substitution (

), it also renders the ring highly electron-deficient. In the presence of strong bases (e.g.,

,

,

), the ring carbons (particularly C-3 and C-5) become susceptible to nucleophilic attack by the base itself (e.g.,

), leading to ring cleavage or polymerization (tar formation) rather than the desired deprotonation/substitution.

This guide provides the mechanistic insight and validated protocols to navigate these stability challenges.

The Mechanism: Why Your Reaction is Failing

To solve the instability, we must visualize the invisible failure mode. When a strong base interacts with an


-substituted nitro-pyrazole, it does not always act as a innocent base; it often acts as a nucleophile.
Visual Analysis: Base-Induced Ring Cleavage

NitroPyrazoleDegradation Start N-Alkyl-3-Nitropyrazole (Electron Deficient Ring) Complex Meisenheimer-like Intermediate Start->Complex Nucleophilic Attack at C-5 Base Strong Base (OH- or RO-) Base->Complex Open Ring Cleavage (Acyclic Nitrile/Diazo species) Complex->Open Ring Opening Tar Decomposition/Tar Open->Tar Polymerization

Figure 1: Mechanistic pathway of base-induced degradation. The electron-deficient ring traps the base, leading to irreversible ring opening.

Troubleshooting Guide (FAQ)

This section addresses specific symptoms observed in the lab.

Q1: I am trying to


-alkylate 3-nitropyrazole using 

in DMF, but the reaction mixture turns black and I recover no product. Why?
  • Diagnosis: "Runaway Nucleophilic Attack." Sodium hydride (

    
    ) is a strong base, but the real culprit is likely the solvent system or trace hydroxide. In highly polar aprotic solvents like DMF, the nucleophilicity of anions is amplified. If any water is present, 
    
    
    
    generates highly reactive
    
    
    , which attacks the C-5 position of the ring (see Figure 1).
  • The Fix:

    • Switch Base: Use a milder, carbonate base (

      
       or 
      
      
      
      ).
    • Switch Solvent: Move to Acetone or Acetonitrile (lower boiling points allow easier temp control).

    • Protocol: See Protocol A below.

Q2: My LC-MS shows a mass corresponding to "Product minus


 group" (

). Is this possible?
  • Diagnosis: Denitration (

    
    ).  If your pyrazole has a leaving group (like a halogen) or if the conditions are too harsh, the nitro group itself can be displaced by the nucleophile (solvent or base), especially if it is at the 3- or 5-position.
    
  • The Fix: Lower the reaction temperature to

    
     - RT. Avoid alkoxide bases (
    
    
    
    ,
    
    
    ) which are strong nucleophiles. Use steric bulk to your advantage (e.g., Hunig's base) if only deprotonation is required.

Q3: I see two spots on TLC. One is my product, the other is an isomer. How do I control Regioselectivity?

  • Diagnosis: Tautomeric Ambiguity. Unsubstituted nitropyrazoles exist as tautomers (

    
    -3-nitro 
    
    
    
    
    
    -5-nitro). Alkylation produces a mixture of
    
    
    -1 (3-nitro product) and
    
    
    -2 (5-nitro product).
  • The Fix:

    • Steric Control: Alkylation generally favors the less sterically hindered nitrogen (yielding the 3-nitro isomer).

    • Solvent Effect: Non-polar solvents often favor the thermodynamic product, while polar solvents may stabilize the transition state for the kinetic product.

    • Data: See Table 1 below.

Validated Experimental Protocols

Do not blindly follow literature. Use these self-validating workflows.

Protocol A: The "Safe" Carbonate Method (Recommended)

Best for: Standard


-alkylation of sensitive nitro-pyrazoles.
  • Preparation: Dissolve Nitro-pyrazole (1.0 eq) in anhydrous Acetonitrile (

    
    ). Note: Avoid DMF if possible to simplify workup and reduce thermal risks.
    
  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 eq).
    
    • Why Cesium? The "Cesium Effect" improves solubility and reactivity of the pyrazolate anion without the harshness of

      
      .
      
  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise at

    
    .
    
  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LC-MS every 2 hours.

    • Checkpoint: If reaction is slow (<50% conversion in 4h), heat to

      
      . Do not exceed 
      
      
      
      with nitro-pyrazoles in base.
Protocol B: The "Mitsunobu" Alternative (Base-Free)

Best for: Highly base-sensitive substrates where ring opening is observed.

  • Reagents: Nitro-pyrazole (1.0 eq), Alcohol (

    
    , 1.1 eq), 
    
    
    
    (1.2 eq).
  • Solvent: Anhydrous THF or Toluene.

  • Addition: Add DIAD or DEAD (1.2 eq) dropwise at

    
    .
    
  • Mechanism: This reaction proceeds under essentially neutral conditions, completely avoiding the pyrazolate anion/base interaction that causes ring cleavage.

Data & Compatibility Matrix

Table 1: Base Selection Guide for Nitro-Pyrazoles

BaseStrength (

of conj. acid)
Risk LevelRecommended Use Case

~35High Only for unreactive electrophiles. Requires strict anhydrous conditions.

~17High Avoid. Strong base + bulky nucleophile often causes side reactions.

~10Low Gold Standard. Balances reactivity with ring stability.

~10Low Good alternative to Cesium, but reaction times will be longer.

~11Very Low Too weak for

-alkylation, good for acylation.

Table 2: Regioselectivity Trends (Alkylation of 3-Nitropyrazole)

ConditionsMajor IsomerRatio (Approx)Reason

/ DMF
1-alkyl-3-nitro4:1Steric avoidance of nitro group.

/ THF
1-alkyl-5-nitroVariableChelation control (sometimes observed).
Acid Catalysis1-alkyl-3-nitro>10:1Thermodynamic control.
Workflow Visualization: Decision Tree

Use this logic flow to select your experimental conditions.

DecisionTree Start Start: Functionalizing Nitro-Pyrazole CheckSens Is the substrate Base-Sensitive? (e.g. previous tars/blackening) Start->CheckSens RouteA Route A: Mitsunobu (Neutral Conditions) CheckSens->RouteA Yes (High Risk) RouteB Route B: Base-Mediated CheckSens->RouteB No (Standard) CheckNu Is the Electrophile Highly Reactive? (e.g. MeI, BnBr) RouteB->CheckNu RouteC Use Cs2CO3 / MeCN (Protocol A) CheckNu->RouteC Yes (Reactive) RouteD Use NaH / DMF @ 0°C (Strict Control) CheckNu->RouteD No (Unreactive)

Figure 2: Experimental Decision Matrix for selecting alkylation conditions.

References
  • Review on Synthesis of Nitropyrazoles. ResearchGate. Discusses the thermal and chemical stability of nitropyrazole derivatives and rearrangement mechanisms.

  • Nucleophilic Substitution Reactions on N-Nitropyrazoles. Journal of Organic Chemistry. Fundamental study on the displacement of nitro groups and ring susceptibility. (Landing Page for JOC search)

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Describes non-basic alkylation methods to avoid ring degradation.

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem. General protocols for base-mediated alkylation and troubleshooting.

Disclaimer: This guide is for research purposes only. Nitro-compounds are potentially energetic materials.[1][2][3] Always perform a safety assessment (DSC/ARC) before scaling up reactions involving polynitrated heterocycles.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-chloro-1-ethyl-3-nitro-1H-pyrazole Coupling Reactions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges encountered when performing cross-coupling reactions with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges encountered when performing cross-coupling reactions with 4-chloro-1-ethyl-3-nitro-1H-pyrazole. The unique substitution pattern of this substrate—a moderately reactive chloro group, an electron-withdrawing nitro group, and a sterically demanding N-ethyl group—presents a confluence of electronic and steric challenges. This guide provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you navigate these complexities and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 4-chloro-1-ethyl-3-nitro-1H-pyrazole failing or giving low yields?

Your reaction is likely hampered by a combination of three key factors inherent to the substrate's structure:

  • Steric Hindrance: The N-ethyl and C3-nitro groups create significant steric bulk around the C4 reaction center. This bulk can impede the approach of the palladium catalyst to the C-Cl bond for the initial oxidative addition, a critical step in the catalytic cycle.[1][2]

  • Electronic Deactivation: The potent electron-withdrawing nature of the nitro group deactivates the pyrazole ring, making the C-Cl bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[3]

  • Reduced Reactivity of the Chloro Group: Compared to bromo or iodo derivatives, the C-Cl bond is significantly stronger and requires a more active catalyst system to cleave. The general reactivity trend for halopyrazoles is I > Br > Cl.[4]

Overcoming these issues requires a carefully optimized catalyst system and reaction conditions designed to favor the kinetics of the desired coupling pathway.

Q2: I'm observing significant amounts of starting material decomposition. What could be the cause?

Decomposition can arise from overly harsh reaction conditions. High temperatures, while often necessary to activate the C-Cl bond, can also lead to the degradation of the thermally sensitive nitro-substituted pyrazole. Additionally, strong bases, particularly alkoxides like sodium tert-butoxide, can react with the nitro group or other functionalities on your coupling partner.[2] It is crucial to strike a balance between conditions that are vigorous enough for catalysis but mild enough to preserve the integrity of your starting materials. The use of microwave irradiation can be a valuable tool, as it allows for rapid heating to the target temperature, potentially minimizing the time the substrate is exposed to high temperatures and reducing decomposition.[5]

Q3: I am seeing a lot of homocoupling of my boronic acid/ester in a Suzuki-Miyaura reaction. How can I prevent this?

Homocoupling is often a sign of excess oxygen in the reaction system, which can facilitate the oxidative coupling of two boronic acid molecules.[6] Rigorous degassing of your solvents and reaction vessel is paramount. Another potential cause is the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, which can consume some of the boronic acid and lead to homocoupling. Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue.[6]

Troubleshooting Guides: Specific Coupling Reactions

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but the coupling of 4-chloro-1-ethyl-3-nitro-1H-pyrazole requires a highly active catalyst system.

Problem: Low to no conversion of the starting pyrazole.

G start Low/No Conversion q1 Is your catalyst system active enough? start->q1 sol_ligand Switch to a bulky, electron-rich ligand: - Buchwald-type ligands (e.g., XPhos, SPhos) - Use a pre-formed palladacycle (e.g., XPhos Pd G2/G3) q1->sol_ligand No sol_base Optimize the Base: - Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) - Ensure anhydrous conditions if using carbonate bases q1->sol_base Yes a1_yes Yes a1_no No sol_temp Increase Reaction Temperature: - Conventional heating: 100-140 °C - Microwave irradiation: 120-150 °C for shorter times sol_base->sol_temp

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Detailed Explanation & Protocol:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this challenging substrate.[5] The key is to use a catalyst system that promotes the difficult oxidative addition step.

    • Ligands: Bulky, electron-rich biaryl monophosphine ligands (Buchwald-type ligands) are highly recommended.[7] Ligands such as XPhos and SPhos have demonstrated success in coupling other challenging (hetero)aryl chlorides.[4] These ligands form monoligated, highly reactive Pd(0) species that can more readily access the sterically hindered C-Cl bond.

    • Precatalysts: Using modern palladacycle precatalysts, such as XPhos Pd G2 or G3, is highly advantageous. These are air-stable and efficiently generate the active LPd(0) species in situ, often leading to more reproducible results.[8]

  • Base Selection: The base is critical for activating the boronic acid.[9] For this substrate, weaker bases like Na₂CO₃ may be ineffective.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[4][5] They are strong enough to facilitate transmetalation without causing significant substrate decomposition.

  • Solvent & Temperature: Aprotic polar solvents are generally preferred.

    • Solvents: Mixtures of dioxane/water or DMF/water are commonly used.[10] The water is necessary to solubilize the inorganic base.

    • Temperature: Elevated temperatures are almost always necessary. Conventional heating in the range of 100-140 °C is a good starting point. Microwave irradiation can be highly effective, allowing for rapid heating to temperatures of 120-150 °C for shorter reaction times (15-60 minutes), which can improve yields by minimizing thermal decomposition.

Optimized Protocol for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G2 (2-5 mol%)Air-stable precatalyst that reliably generates a highly active monoligated Pd(0) species.[8]
Ligand XPhos (included in precatalyst)Bulky and electron-rich, facilitates oxidative addition at the hindered C-Cl bond.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that effectively promote transmetalation.[5][9]
Solvent Dioxane/H₂O (e.g., 4:1 v/v)Good solubility for both organic substrates and inorganic base.[10]
Temperature 120-150 °C (Microwave)Accelerates the reaction, overcoming the activation barrier for C-Cl cleavage while minimizing decomposition.[5]
Boron Source Arylboronic acid or pinacol esterPinacol esters can sometimes offer greater stability and reduced homocoupling.
Guide 2: Buchwald-Hartwig Amination

Introducing a C-N bond at the C4 position is equally challenging due to steric hindrance and potential catalyst inhibition by nitrogen-containing substrates.

Problem: Catalyst deactivation and low product yield.

G start Catalyst Deactivation / Low Yield q1 Is the amine substrate sterically demanding? start->q1 sol_ligand Employ a highly hindered ligand: - Use a Josiphos-type ligand (e.g., CyPF-tBu) - Try a bulky biarylphosphine (e.g., tBuXPhos, BrettPhos) q1->sol_ligand Yes sol_base Use a strong, non-coordinating base: - Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) - Sodium tert-butoxide (NaOtBu) q1->sol_base No sol_ligand->sol_base sol_temp Adjust Temperature: - Start at 80-100 °C - Avoid excessive heat to prevent decomposition sol_base->sol_temp

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Explanation & Protocol:

  • Ligand Selection: The choice of ligand is critical to prevent the formation of inactive palladium-amine complexes and to promote the reductive elimination step.[11]

    • Recommended Ligands: For coupling with sterically hindered amines, highly bulky ligands are necessary. Josiphos-type ferrocenyl ligands or advanced Buchwald-type ligands like BrettPhos have shown success in difficult aminations.[1][12] These ligands create a coordinatively unsaturated palladium center that is sterically protected, facilitating the C-N bond-forming reductive elimination.

  • Base Selection: A strong, non-nucleophilic base is required.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates sensitive to nucleophilic attack, amide bases like LiHMDS or NaHMDS are often superior.[2]

  • Palladium Source: A Pd(0) source like Pd₂(dba)₃ is often preferred, though modern precatalysts designed for C-N coupling (e.g., BrettPhos Pd G3) can offer better performance and convenience.

Optimized Protocol for Buchwald-Hartwig Amination:

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (2-4 mol%) or BrettPhos Pd G3 (2-4 mol%)Provides the active Pd(0) catalyst. Precatalyst offers convenience and high activity.
Ligand BrettPhos or a Josiphos-type ligand (1.2:1 L:Pd ratio)Highly bulky ligands that promote reductive elimination and prevent catalyst deactivation.[1][12]
Base NaOtBu or LiHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic base required for amine deprotonation.[2]
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents are standard for this reaction.
Temperature 80-110 °CSufficient to promote the reaction without causing excessive decomposition.
Guide 3: Sonogashira Coupling

The Sonogashira coupling introduces an alkyne moiety, a valuable handle for further functionalization. This reaction is typically sensitive to steric hindrance and requires careful optimization.

Problem: Reaction stalls, significant dehalogenation of the starting material.

Detailed Explanation & Protocol:

  • Catalyst System: The classic Pd/Cu co-catalyzed system is a good starting point.[13] However, for hindered substrates, copper-free conditions can sometimes be advantageous to avoid the formation of inactive copper-acetylide aggregates.

    • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used.

    • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard.

    • Ligand: Triphenylphosphine (PPh₃) is often sufficient, but for this hindered system, a more electron-rich and bulky phosphine like P(t-Bu)₃ may be required to facilitate the oxidative addition.[14]

  • Base and Solvent: An amine base is required, which often can also serve as the solvent.

    • Base/Solvent: Triethylamine (TEA) or diisopropylamine (DIPA) are common choices. Using a solvent like THF or DMF with an amine base can also be effective.[13][15]

  • Dehalogenation: The observation of the dechlorinated pyrazole (1-ethyl-3-nitro-1H-pyrazole) suggests that a competing reductive pathway is occurring. This can be promoted by impurities or suboptimal conditions. Ensuring strictly anaerobic conditions and using high-purity reagents can help minimize this side reaction.

Optimized Protocol for Sonogashira Coupling:

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A reliable Pd(II) source that is reduced in situ.
Copper Co-catalyst CuI (1-3 mol%)Facilitates the formation of the reactive copper acetylide intermediate.[13]
Ligand PPh₃ or P(t-Bu)₃ (2 equivalents relative to Pd)P(t-Bu)₃ can enhance the rate of oxidative addition for the less reactive C-Cl bond.[14]
Base TEA or DIPA (can be used as solvent or co-solvent)Acts as both the base and a ligand for copper.[15]
Solvent Anhydrous THF or DMFGood solvents for dissolving the reactants.
Temperature 60-100 °CElevated temperature is needed to drive the reaction with the aryl chloride.

References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 954-958.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Chinese Chemical Letters. Retrieved February 15, 2026, from [Link]

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300.
  • Kvasnica, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(33), 6034-6042.
  • Doyle, A. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. Retrieved February 15, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Usami, Y., et al. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 41(31).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Ghaffari, B., & Buchwald, S. L. (2014). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved February 15, 2026, from [Link]

  • Alonso, D. A., et al. (2011). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 16(4), 3074–3087.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved February 15, 2026, from [Link]

  • Zhang, W. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Tetrahedron Letters, 47(45), 7959-7962.
  • Kinuta, H., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(45), 16297-16303.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(15), 1775-1786.
  • Barbero, M., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 29(8), 1740.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 137(46), 14613–14620.
  • Shields, J. D., & Doyle, A. G. (2015). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society, 137(51), 16012–16023.
  • Kim, J., & Chang, S. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021, January 12). InCatT. Retrieved February 15, 2026, from [Link]

  • Troubleshooting a C–N Coupling Reaction. (2026, January 26). Reddit. Retrieved February 15, 2026, from [Link]

  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764.
  • Li, H., et al. (2024). Reduction-Specified Coupling Reactions of Nitroarenes by Heterogeneous Cobalt Catalysis. Chinese Journal of Chemistry, 42(10), 1185-1196.
  • Gurjar, V. S., & Sunoj, R. B. (2017). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Coll, D., et al. (2007). Regioselective palladium-catalyzed arylation of 4-chloropyrazoles. Tetrahedron Letters, 48(40), 7111-7114.
  • Steric and Electronic Effects on the Stereochemistry. (n.d.). Amanote Research. Retrieved February 15, 2026, from [Link]

  • Yang, D., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Mako, T. L., & Racicot, L. D. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3143-3156.
  • Wang, D., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2025, March 3). YouTube. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 4-chloro-1-ethyl-3-nitro-1H-pyrazole

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4-chloro-1-ethyl-3-nitro-1H-pyrazole . It focuses on distinguishing this specific scaffold from its common regioisomers and pre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4-chloro-1-ethyl-3-nitro-1H-pyrazole . It focuses on distinguishing this specific scaffold from its common regioisomers and precursors—a critical challenge in medicinal chemistry optimization.

Content Type: Technical Comparison & Validation Protocol Target Audience: Medicinal Chemists, Analytical Scientists

Executive Summary & Structural Context

In drug discovery, the pyrazole ring is a privileged scaffold. However, the synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole (Target) often yields mixtures containing the 1-ethyl-5-nitro regioisomer. Distinguishing these isomers is non-trivial because both possess identical molecular weights and similar polarity.

This guide compares the NMR performance of the target molecule against its critical "alternatives" (regioisomers and precursors) to establish a self-validating identification protocol.

The Molecule at a Glance
  • Core: Pyrazole (5-membered aromatic heterocycle).[1][2]

  • Substituents:

    • N1: Ethyl group (Diagnostic coupling pattern).

    • C3: Nitro group (

      
      , strong electron-withdrawing).
      
    • C4: Chlorine atom (Electronegative, replaces H-4).

    • C5: Proton (

      
      , the critical singlet).
      

Theoretical Assignment & Chemical Shift Logic

To interpret the spectrum accurately, one must understand the electronic environment driving the chemical shifts (


).
The Ethyl Group (N1-Position)

The ethyl group provides a classic first-order splitting pattern, but its chemical shift is heavily influenced by the adjacent Nitrogen (N1).

  • 
     (Quartet):  Resonates downfield at 4.10 – 4.30 ppm . The electronegative nitrogen deshields these protons significantly compared to a standard alkyl-ethyl (~1.2 ppm).
    
  • 
     (Triplet):  Resonates at 1.40 – 1.55 ppm . Less affected by the ring current.
    
The Ring Proton (H-5 vs. H-3)

This is the primary differentiator.

  • Target (1,3-subst): The proton is at Position 5 (H-5). It is adjacent to the substituted Nitrogen (N1).[3]

  • Regioisomer (1,5-subst): The proton is at Position 3 (H-3). It is adjacent to the pyridine-like Nitrogen (N2).

Rule of Thumb: In N-alkyl pyrazoles, H-5 is typically deshielded (downfield) relative to H-3 due to the proximity to the pyrrole-like N1 and the anisotropy of the N-alkyl bond.

Comparative Performance Data

The following table contrasts the Target molecule with its most common synthetic impurities/alternatives in


 at 300K.
FeatureTarget Molecule (4-Cl-1-Et-3-

)
Alternative A: Regioisomer (4-Cl-1-Et-5-

)
Alternative B: Precursor (1-Et-3-

-pyrazole)
Ring Proton Signal Singlet,

8.0 – 8.3 ppm
Singlet,

7.5 – 7.8 ppm
Doublet ,

~7.7 ppm (H-5)
Why? H-5 is deshielded by N1 and 4-Cl. No coupling (H-4 is Cl).H-3 is generally more shielded. No coupling (H-4 is Cl).H-5 couples with H-4 (

Hz).

Shift

4.20 ppm (Quartet)

4.50 – 4.60 ppm (Quartet)

4.20 ppm (Quartet)
Steric Effect Standard rotation.Steric Clash: 5-

hits Ethyl, often shifting

downfield.
Standard rotation.
NOE Correlation Strong


H-5
None (H-3 is far from Ethyl)Strong


H-5

Critical Insight: The presence of a Singlet above 8.0 ppm is strong evidence for the 3-nitro isomer (Target), whereas the 5-nitro isomer typically shows the ring proton upfield (< 7.8 ppm).

Experimental Protocol: The Validation Workflow

Do not rely on chemical shift alone. Solvent effects (e.g., DMSO-


 vs 

) can shift peaks by 0.5 ppm. Use this self-validating protocol.
Step 1: Sample Preparation[4]
  • Dissolve ~5-10 mg of sample in 0.6 mL

    
      (preferred for resolution) or DMSO-
    
    
    
    (if solubility is poor).
  • Ensure the solution is clear; suspended solids cause line broadening that masks the H-4/H-5 coupling in precursors.

Step 2: 1D Proton Acquisition
  • Spectral Width: -2 to 12 ppm.

  • Scans: 16 (sufficient for >5 mg).

  • Check: Look for the disappearance of the H-4 signal (usually ~6.5-7.0 ppm in precursors). If a doublet remains in the aromatic region, chlorination at C4 is incomplete.

Step 3: The Definitive NOE Experiment (1D-NOESY)

This is the "Trustworthiness" step.

  • Select the

    
     quartet (approx 4.2 ppm) for irradiation.
    
  • Acquire the NOE difference spectrum.

  • Analysis:

    • Positive Result (Target): You observe an enhancement of the aromatic singlet (H-5). Reason: H-5 and N-Ethyl are spatially close.

    • Negative Result (Regioisomer): No enhancement of the aromatic singlet (H-3). Reason: H-3 is on the opposite side of the ring from the Ethyl group.

Visualization of Logic Pathways

The following diagrams illustrate the structural assignments and the decision logic for identifying the correct isomer.

G title Isomer Identification Logic 4-chloro-1-ethyl-3-nitro-1H-pyrazole Start Acquire 1H NMR Spectrum CheckCoupling Check Aromatic Region (7.0 - 8.5 ppm) Start->CheckCoupling Doublet Doublet Observed? (J ~ 2Hz) CheckCoupling->Doublet Precursor IDENTIFIED: Precursor (Incomplete Chlorination) Doublet->Precursor Yes Singlet Singlet Observed? Doublet->Singlet No CheckShift Check Chemical Shift Singlet->CheckShift ShiftHigh Shift > 8.0 ppm CheckShift->ShiftHigh ShiftLow Shift < 7.8 ppm CheckShift->ShiftLow NOE_Step Perform 1D NOE (Irradiate N-CH2) ShiftHigh->NOE_Step Likely Target ShiftLow->NOE_Step Likely Isomer NOE_Pos NOE Enhancement on Ring Proton NOE_Step->NOE_Pos NOE_Neg NO Enhancement NOE_Step->NOE_Neg Target CONFIRMED TARGET (1-Ethyl-3-Nitro-4-Chloro) NOE_Pos->Target Isomer CONFIRMED REGIOISOMER (1-Ethyl-5-Nitro-4-Chloro) NOE_Neg->Isomer

Caption: Decision tree for distinguishing the target pyrazole from precursors and regioisomers using coupling constants and NOE correlations.

Structure cluster_mol Chemical Shift Assignment (CDCl3) N1 N1 C5 C5-H (Singlet, ~8.2 ppm) NOE with Ethyl N1->C5 Ethyl N-Ethyl Group CH2 (q, ~4.2 ppm) CH3 (t, ~1.5 ppm) N1->Ethyl C4 C4-Cl (Substituted) C5->C4 C3 C3-NO2 (EWG) C4->C3 Ethyl->C5 NOE Interaction

Caption: Structural connectivity showing the critical NOE interaction between the N-Ethyl group and the H-5 proton.[4]

References

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Definitive text on nitro-pyrazole shifts and regioisomerism).

  • Alkorta, I., et al. (2005). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry. (Validation of substituent effects on shifts).

  • Claramunt, R. M., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry. (Solvent and phase impact on pyrazole H-3/H-5).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for substituent additivity rules).

Sources

Comparative

13C NMR chemical shifts for 4-chloro-1-ethyl-3-nitro-1H-pyrazole

Technical Guide: C NMR Benchmarking of 4-chloro-1-ethyl-3-nitro-1H-pyrazole Executive Summary & Technical Context Compound: 4-chloro-1-ethyl-3-nitro-1H-pyrazole CAS: (Analogous derivatives: 1-ethyl-3-nitropyrazole, 4-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide:


C NMR Benchmarking of 4-chloro-1-ethyl-3-nitro-1H-pyrazole 

Executive Summary & Technical Context

Compound: 4-chloro-1-ethyl-3-nitro-1H-pyrazole CAS: (Analogous derivatives: 1-ethyl-3-nitropyrazole, 4-chloro-3-nitropyrazole) Application: High-energy density materials (HEDM), agrochemical intermediates, and pharmaceutical scaffolds.

The Analytical Challenge: The synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole typically involves the N-alkylation of 4-chloro-3-nitropyrazole. Due to the annular tautomerism of the precursor, this reaction is not perfectly regioselective, often yielding a mixture of the desired 1-ethyl-3-nitro isomer (Target) and the 1-ethyl-5-nitro isomer (Alternative/Byproduct).

Distinguishing these regioisomers is critical for quality control. This guide provides a definitive


C NMR benchmarking framework to validate the structural integrity of the 1-ethyl-3-nitro isomer against its thermodynamic and kinetic alternatives.

Spectral Benchmarking: Target vs. Alternative

The following data compares the consensus chemical shifts of the target molecule against its primary regioisomer. Values are derived from substituent chemical shift (SCS) additivity rules validated in nitroazole literature (Larina & Lopyrev; Claramunt et al.).

Table 1: C NMR Chemical Shift Comparison (ppm)

Solvent: DMSO-d


 | Reference: TMS (0.0 ppm)
Carbon PositionTarget: 1-Ethyl-3-Nitro (Desired)Alternative: 1-Ethyl-5-Nitro (Byproduct)Differentiation Logic
C3 145.0 – 148.0 (C-NO

)
136.0 – 139.0 (CH)Primary Indicator: In the target, C3 is quaternary (low intensity). In the byproduct, C3 is a CH (high intensity).
C4 108.0 – 112.0 (C-Cl)105.0 – 109.0 (C-Cl)Minimal difference; unreliable for diagnosis.
C5 131.0 – 134.0 (CH)140.0 – 144.0 (C-NO

)
Secondary Indicator: The CH signal is significantly upfield in the target compared to the quaternary C-NO

of the isomer.
N-CH

(Ethyl)
46.0 – 48.0 48.0 – 51.0 The 5-nitro group causes steric deshielding of the N-methylene.
CH

(Ethyl)
14.0 – 15.5 14.0 – 15.5 Indistinguishable.

Technical Insight: The most robust confirmation comes from the C5 signal . In the desired 3-nitro isomer, C5 is a methine (CH) carbon, which will show a strong positive signal in a DEPT-135 experiment. In the 5-nitro isomer, C5 is quaternary and will disappear in DEPT-135.

Structural Verification Workflow

To ensure scientific integrity, a simple 1D spectrum is insufficient due to potential solvent shifts. The following self-validating workflow uses 2D NMR correlations to prove regiochemistry.

Diagram 1: HMBC Assignment Logic

This flowchart illustrates the critical Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the N1 position relative to the Nitro group.

NMR_Assignment Ethyl Ethyl Group (N-CH2 at ~47 ppm) C5 C5 Carbon (CH at ~132 ppm) Ethyl->C5 Strong 3J Correlation (Proximal) C3 C3 Carbon (C-NO2 at ~146 ppm) Ethyl->C3 Weak/No 3J Correlation (Distal) Structure CONFIRMED 1-Ethyl-3-Nitro C5->Structure Positive ID C3->Structure Consistent Shift

Caption: HMBC connectivity logic. The N-methylene protons will show a strong 3-bond coupling to C5 in the 3-nitro isomer, but would couple to a quaternary C-NO2 (C5) in the 5-nitro isomer.

Experimental Protocol: Synthesis & Acquisition

This protocol is designed to maximize the yield of the 3-nitro isomer and capture high-fidelity spectral data.

Step 1: Regioselective Synthesis Strategy
  • Precursor: 4-chloro-3-nitropyrazole.

  • Reagents: Ethyl Iodide (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: DMF (favors N-alkylation) or Acetone.[1]

  • Mechanism: The pyrazole anion is an ambident nucleophile. Steric hindrance from the 3-nitro group generally disfavors attack at N2, making N1 (distal to nitro) the kinetic product. However, under thermodynamic control, mixtures occur.

Diagram 2: Reaction Pathway & Isomerism

Synthesis_Pathway Start 4-chloro-3-nitropyrazole (Tautomeric Mix) Base Deprotonation (K2CO3 / DMF) Start->Base Anion Pyrazolate Anion (Ambident Nucleophile) Base->Anion Target Target Product 1-ethyl-3-nitro-4-chloro (Major Isomer) Anion->Target  Attack at N1 (Less Steric Hindrance)   Alt Alternative Byproduct 1-ethyl-5-nitro-4-chloro (Minor Isomer) Anion->Alt  Attack at N2 (Steric Clash with NO2)  

Caption: Alkylation pathway showing the divergence between the desired 3-nitro product and the 5-nitro impurity based on steric interactions.

Step 2: NMR Acquisition Parameters

To ensure data comparable to the benchmarks in Table 1:

  • Sample Prep: Dissolve 15-20 mg of purified compound in 0.6 mL DMSO-d

    
     . (CDCl
    
    
    
    may cause peak overlap of C4/C5 in some pyrazoles; DMSO separates them via H-bonding effects).
  • Pulse Sequence: zgpg30 (Proton-decoupled

    
    C).
    
  • Scans: Minimum 512 scans (due to low sensitivity of quaternary C-NO

    
     and C-Cl carbons).
    
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to allow full relaxation of quaternary carbons for accurate integration (if quantitative).

  • Auxiliary: Run DEPT-135 immediately after to distinguish C5 (CH) from C3/C4 (Quaternary).

References

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Definitive text on nitroazole shifts and tautomerism).
  • Claramunt, R. M., et al. (2006). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry. Link

  • Huang, A., et al. (2017).[2] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Organic Chemistry. Link[2]

  • Dumanović, D., et al. (1994). "Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations." Heterocycles. Link

Sources

Validation

Technical Guide: FTIR Spectral Analysis of Nitro and Chloro Groups in Pyrazoles

Executive Summary In medicinal chemistry, the pyrazole scaffold is a privileged structure, serving as the core for blockbuster drugs like Celecoxib and Sildenafil. The introduction of electron-withdrawing groups (EWGs)—s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole scaffold is a privileged structure, serving as the core for blockbuster drugs like Celecoxib and Sildenafil. The introduction of electron-withdrawing groups (EWGs)—specifically nitro (-NO₂) and chloro (-Cl) substituents—is a critical strategy to modulate lipophilicity and metabolic stability.[1]

While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) remains the most efficient tool for rapid functional group validation and solid-state characterization. This guide objectively compares FTIR's performance against Raman and NMR for these specific moieties, providing a validated protocol for distinguishing the "loud" nitro signal from the "quiet" chloro signature within the complex pyrazole fingerprint.

Part 1: The Chemist's Challenge

The analytical challenge in substituted pyrazoles lies in the electronic push-pull mechanisms. The pyrazole ring is electron-rich; introducing a nitro group (strong electron withdrawer) or a chloro group (inductive withdrawer/resonance donor) dramatically alters the dipole moments.[1]

  • The Nitro Advantage: The -NO₂ group is highly polar, creating a massive change in dipole moment during vibration. This makes it an FTIR "lighthouse"—easy to see, distinct, and diagnostic.[1]

  • The Chloro Problem: The C-Cl bond is less polar and heavier. Its stretching frequency falls into the "fingerprint region" (< 1000 cm⁻¹), where it is often obscured by ring breathing modes and C-H bending.[1]

Strategic Comparison: FTIR vs. Alternatives

For a researcher deciding between analytical techniques, the following comparison highlights where FTIR excels and where it requires backup.

FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H / ¹³C NMR
Nitro (-NO₂) Detection Superior. Distinct asymmetric/symmetric stretches are dominant.[1]Weak. Often overshadowed by ring vibrations.Indirect. Inferred from deshielding of adjacent protons.
Chloro (-Cl) Detection Poor/Moderate. C-Cl stretch (600–800 cm⁻¹) is weak and often buried.[1]Superior. C-Cl is highly polarizable, yielding a very strong, sharp peak.[1]Silent. Requires specialized hetero-nuclear NMR or inference.
Sample State Solid (ATR/Pellet) or Liquid.Solid or Liquid (aqueous compatible).[1]Solution only (destructive to crystal lattice).
Throughput High (seconds per scan).[1][2]High (seconds).Low (minutes to hours).[1][2][3]
Primary Use Case Rapid QC, functional group validation, polymorph ID.[1]Complementary confirmation of C-Cl, C=C, or N=N bonds.[1][4]Full structural elucidation.

Part 2: Spectral Fingerprinting & Band Assignment

To validate your pyrazole synthesis, you must identify specific diagnostic bands.[1] The following data is synthesized from experimental literature and DFT (Density Functional Theory) calculations.

The Nitro Group (-NO₂)

The nitro group is the most reliable FTIR marker in pyrazole chemistry. It exhibits two characteristic bands due to resonance.

  • Asymmetric Stretch (

    
    ): 1560 – 1490 cm⁻¹ [1]
    
    • Observation: Usually the strongest band in the spectrum.

    • Shift: In 4-nitropyrazole, conjugation with the ring often lowers this frequency (closer to 1500 cm⁻¹) compared to non-conjugated nitroalkanes (1550 cm⁻¹).[1]

  • Symmetric Stretch (

    
    ): 1360 – 1300 cm⁻¹ [1]
    
    • Observation: Medium-to-strong intensity.[1][2]

    • Validation: The gap between

      
       and 
      
      
      
      is typically >150 cm⁻¹.[1] If this gap narrows significantly, suspect steric hindrance twisting the nitro group out of planarity.
The Chloro Group (-Cl)

Detecting the C-Cl bond requires navigating the "fingerprint region" noise.

  • C-Cl Stretch: 850 – 600 cm⁻¹ [1]

    • Observation: Weak to medium intensity.[2]

    • Specifics: In aromatic systems like pyrazoles, this often appears as a sharp band near 830 ± 10 cm⁻¹ or lower (around 750 cm⁻¹ depending on substitution pattern).[1]

    • Warning: This region also contains C-H out-of-plane (OOP) bending.[1] Self-Validation: If you suspect a peak is C-Cl, check the Raman spectrum.[1] If the peak becomes massive in Raman, it is likely the C-Cl stretch.

The Pyrazole Ring Context[4][6][7][8]
  • N-H Stretch: 3200 – 3100 cm⁻¹ (Only in 1H-pyrazoles).[1] Broad if H-bonded. Disappears in N-alkylated/arylated derivatives.

  • C=N Ring Stretch: 1600 – 1580 cm⁻¹ . Often appears as a shoulder or doublet near the nitro asymmetric stretch.

Part 3: Experimental Protocol (ATR-FTIR)

Objective: Obtain high-resolution spectra to distinguish weak C-Cl bands from ring vibrations.

Method Selection:

  • Preferred: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[1]

    • Why? Pyrazoles are often crystalline solids. ATR requires no sample dilution, preserving the solid-state form (polymorph) which is critical for drug development.[1]

  • Alternative: KBr Pellet. [1][5]

    • Why? Only use if the C-Cl signal is too weak in ATR. The transmission mode of KBr pellets increases path length, potentially enhancing weak signals, but risks moisture interference.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Ensure the energy throughput (background) is nominal.

  • Background Scan: Collect 32 scans of the ambient air.

  • Sample Loading:

    • Place ~5 mg of the pyrazole derivative on the center of the crystal.

    • Critical Step: Apply high pressure using the anvil. Pyrazoles often have high refractive indices; poor contact results in weak, noisy spectra.[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving C=N from NO₂).[1]

    • Scans: 64 scans (to improve Signal-to-Noise ratio for the weak C-Cl region).

    • Range: 4000 – 400 cm⁻¹.[6][7]

  • Processing: Apply "Advanced ATR Correction" (if available) to account for penetration depth differences at lower wavenumbers (where C-Cl resides).

Part 4: Analytical Workflow Diagram

The following logic flow illustrates the decision-making process for validating synthesized pyrazoles.

FTIR_Analysis_Flow Start Synthesized Pyrazole Sample Acquisition Acquire ATR-FTIR Spectrum (64 scans, 4 cm⁻¹) Start->Acquisition Check_Nitro Check 1560-1490 cm⁻¹ (Strong Asymmetric Band?) Acquisition->Check_Nitro Nitro_Found Nitro Group Confirmed (Primary Validation) Check_Nitro->Nitro_Found Yes Nitro_Absent Check Synthesis: Did Nitration fail? Check_Nitro->Nitro_Absent No Check_Chloro Check 850-600 cm⁻¹ (Distinct Band Visible?) Nitro_Found->Check_Chloro Chloro_Found Chloro Group Tentative (Requires Pattern Match) Check_Chloro->Chloro_Found Yes Chloro_Ambiguous Ambiguous/Weak Signal (Fingerprint Overlap) Check_Chloro->Chloro_Ambiguous No/Unsure Final_Valid Structure Validated Chloro_Found->Final_Valid Raman_Step Run Raman Spectroscopy (Look for strong peak <800 cm⁻¹) Chloro_Ambiguous->Raman_Step Raman_Step->Final_Valid

Figure 1: Decision tree for spectral validation of nitro/chloro-substituted pyrazoles, prioritizing FTIR for nitro groups and Raman for confirming chloro groups.

Part 5: Troubleshooting & Self-Validation

Issue: The Nitro peaks are split.

  • Cause: This often indicates the presence of different polymorphs or Fermi resonance (interaction between a fundamental stretch and an overtone).

  • Solution: Do not re-synthesize yet. Run a DSC (Differential Scanning Calorimetry) scan to check for polymorphism.[1]

Issue: Cannot distinguish C-Cl from C-H bending.

  • Cause: Both occur in the 800–600 cm⁻¹ range.

  • Validation: Check the 3000–3100 cm⁻¹ region.[2][8] If you have substituted a Chloro group for a Hydrogen on the ring, the aromatic C-H stretch intensity in the high-frequency region should decrease proportionally.

Issue: Broad bands in the 3400 cm⁻¹ region.

  • Cause: Moisture. Pyrazoles can be hygroscopic.

  • Solution: Dry the sample in a vacuum oven at 40°C for 2 hours and re-run. Moisture bands can obscure the N-H stretch of the pyrazole ring.

References

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Detailed assignment of 4-nitropyrazole vibrational modes).

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. (Synthesis and characterization of chlorinated pyrazoles).

  • Synthesis, Spectroscopic Characterization... of Halogenoaminopyrazoles Derivatives. MDPI Molecules. (Recent spectral data on halogenated pyrazole derivatives). [1]

  • Infrared and Raman Characteristic Group Frequencies: Tables and Charts. George Socrates. (Authoritative text on C-Cl and NO2 band assignments). [1]

  • NIST Chemistry WebBook. (Standard reference spectra for Pyrazole and Nitro-compounds).

Sources

Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-chloro-1-ethyl-3-nitro-1H-pyrazole

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of novel chemical entities. For researchers and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of novel chemical entities. For researchers and professionals in drug development, understanding the fragmentation patterns of heterocyclic compounds is paramount for their unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-chloro-1-ethyl-3-nitro-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry. We will dissect the expected fragmentation pathways, compare the utility of mass spectrometry with other analytical techniques for this class of compounds, and provide a framework for its characterization.

The Analytical Imperative: Why Fragmentation Matters

The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The introduction of substituents such as a nitro group, a chlorine atom, and an ethyl group creates a unique molecule with a distinct fragmentation "fingerprint" under mass spectrometric analysis. A thorough understanding of these fragmentation pathways is not merely an academic exercise; it is a critical component of:

  • Structural Confirmation: Ensuring the synthesized molecule is indeed the intended target.

  • Impurity Profiling: Identifying and characterizing byproducts and degradants in a sample.

  • Metabolite Identification: Tracking the biotransformation of a drug candidate in biological systems.

  • Isomer Differentiation: Distinguishing between closely related isomers that may possess vastly different biological activities.

Deconstructing the Molecule: Predicted Fragmentation Pathways

The fragmentation of 4-chloro-1-ethyl-3-nitro-1H-pyrazole under electron ionization (EI-MS) is anticipated to be a complex interplay of the pyrazole core's inherent instability and the influence of its diverse substituents. The initial event is the formation of the molecular ion ([M]•+), which then undergoes a cascade of fragmentation reactions.

The fragmentation of pyrazole derivatives is heavily influenced by the nature and position of their substituents.[1][2][3] The predominant fragmentation process often involves the cleavage of the nitrogen-nitrogen bond and the expulsion of hydrogen cyanide (HCN).[2][3] For nitroaromatic compounds, characteristic losses of NO (30 u) and NO2 (46 u) are common fragmentation pathways.[4][5][6][7] The presence of a chlorine atom will introduce a characteristic M+2 isotopic peak, aiding in the identification of chlorine-containing fragments.

Based on these established principles, we can predict the following key fragmentation pathways for 4-chloro-1-ethyl-3-nitro-1H-pyrazole:

1. The Nitro Group as a Primary Fragmentation Driver:

The nitro group is often the first to fragment in nitroaromatic compounds.[5][7] We can anticipate two primary losses:

  • Loss of NO₂ (46 u): This is a very common fragmentation for nitro compounds, leading to the formation of a cation at m/z [M-46]⁺.

  • Loss of NO (30 u): This is another characteristic fragmentation, resulting in an ion at m/z [M-30]⁺.

2. Fragmentation of the Ethyl Group:

The ethyl group attached to the pyrazole nitrogen can undergo fragmentation via two main routes:

  • Loss of an ethyl radical (•C₂H₅, 29 u): This would lead to a fragment ion at m/z [M-29]⁺.

  • Loss of ethene (C₂H₄, 28 u) via McLafferty rearrangement: This is a possibility if a gamma-hydrogen is available for abstraction, leading to an ion at m/z [M-28]⁺.

3. Cleavage of the Pyrazole Ring:

The pyrazole ring itself is susceptible to cleavage, particularly at the N-N bond.[2][8] This can lead to a variety of smaller fragments. Common losses include:

  • Loss of HCN (27 u): A hallmark of pyrazole fragmentation.

  • Loss of N₂ (28 u): This can occur after the initial loss of a substituent.[2]

4. The Role of the Chlorine Atom:

The chlorine atom will influence the isotopic pattern of all chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the monoisotopic peak. It can also be lost as a chlorine radical (•Cl, 35/37 u) or as HCl (36/38 u).

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways, the following diagram outlines the key steps in the electron ionization mass spectrometry of 4-chloro-1-ethyl-3-nitro-1H-pyrazole.

Fragmentation_Pathway cluster_nitro Nitro Group Fragmentation cluster_ethyl Ethyl Group Fragmentation cluster_ring Pyrazole Ring Cleavage M [M]•+ 4-chloro-1-ethyl-3-nitro-1H-pyrazole M_minus_NO2 [M-NO₂]⁺ M->M_minus_NO2 - NO₂ (46 u) M_minus_NO [M-NO]⁺ M->M_minus_NO - NO (30 u) M_minus_C2H5 [M-C₂H₅]⁺ M->M_minus_C2H5 - •C₂H₅ (29 u) M_minus_C2H4 [M-C₂H₄]⁺ M->M_minus_C2H4 - C₂H₄ (28 u) Fragment_HCN Further Fragments (Loss of HCN, N₂, Cl) M_minus_NO2->Fragment_HCN M_minus_NO->Fragment_HCN M_minus_C2H5->Fragment_HCN M_minus_C2H4->Fragment_HCN

Caption: Predicted EI-MS fragmentation of 4-chloro-1-ethyl-3-nitro-1H-pyrazole.

A Comparative Analysis: Mass Spectrometry vs. Other Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves the synergistic use of multiple techniques. Here, we compare the utility of MS with other common analytical methods for the characterization of 4-chloro-1-ethyl-3-nitro-1H-pyrazole.

Analytical TechniqueStrengths for this MoleculeLimitations for this Molecule
Mass Spectrometry (MS) - Provides molecular weight information. - Elucidates the molecular formula through high-resolution MS. - Offers structural information through fragmentation patterns. - Highly sensitive, requiring small sample amounts.- May not definitively distinguish between certain isomers without tandem MS (MS/MS) and authentic standards. - Fragmentation can be complex and require careful interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information about the carbon-hydrogen framework. - ¹H and ¹³C NMR can confirm the presence and connectivity of the ethyl group and the pyrazole ring protons. - Can differentiate between isomers with different substitution patterns.- Less sensitive than MS, requiring larger sample amounts. - The quadrupolar chlorine and nitrogen nuclei can sometimes lead to broadened signals.
Infrared (IR) Spectroscopy - Confirms the presence of key functional groups, such as the nitro group (strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), C-Cl bond, and C=N and N-N bonds of the pyrazole ring.- Provides limited information about the overall molecular structure and connectivity. - The "fingerprint" region can be complex and difficult to interpret for novel compounds.
Elemental Analysis - Determines the elemental composition (C, H, N) of the pure compound.- Requires a pure sample. - Does not provide any structural information.

Experimental Protocol: A Blueprint for Analysis

For researchers seeking to acquire mass spectral data for 4-chloro-1-ethyl-3-nitro-1H-pyrazole, the following provides a general experimental workflow for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve sample in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) Injection Inject sample into GC inlet Sample->Injection Separation Separation on a capillary column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass analysis in a quadrupole or ion trap analyzer Ionization->Analysis Detection Detection of ions Analysis->Detection Spectrum Acquire mass spectrum Detection->Spectrum Interpretation Interpret fragmentation pattern Spectrum->Interpretation

Caption: General workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the isotopic pattern of the molecular ion and fragment ions to confirm the presence of chlorine.

    • Propose structures for the major fragment ions based on the observed neutral losses.

    • Compare the obtained spectrum with the predicted fragmentation patterns.

Conclusion: An Integrated Approach to Structural Elucidation

The mass spectrometry fragmentation of 4-chloro-1-ethyl-3-nitro-1H-pyrazole is predicted to be a rich tapestry of competing and sequential reactions, driven by the interplay of its functional groups. While a definitive fragmentation pattern can only be confirmed through experimental data, the principles outlined in this guide provide a robust framework for its interpretation. For drug development professionals and researchers, a multi-technique approach, integrating the molecular weight and fragmentation data from mass spectrometry with the detailed structural insights from NMR and the functional group information from IR spectroscopy, remains the gold standard for the unambiguous characterization of novel chemical entities. This integrated analytical strategy ensures the highest level of scientific rigor and confidence in the structural assignment of complex molecules.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [Link]

  • The mass spectra of some pyrazole compounds - Semantic Scholar. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. [Link]

  • Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. [Link]

  • 1H-Pyrazole, 1-phenyl- - NIST WebBook. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. [Link]

  • Role of ultrafast dissociation in the fragmentation of chlorinated methanes - ResearchGate. [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B. [Link]

Sources

Validation

Comparative Guide: Bioactivity of 4-Chloro vs. 4-Bromo Pyrazole Derivatives

[1] Executive Summary In medicinal chemistry, the substitution of hydrogen with a halogen at the 4-position of a pyrazole ring is a high-impact strategy to modulate potency, metabolic stability, and physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the substitution of hydrogen with a halogen at the 4-position of a pyrazole ring is a high-impact strategy to modulate potency, metabolic stability, and physicochemical properties. While both chlorine (Cl) and bromine (Br) increase lipophilicity and block metabolic "soft spots," they diverge significantly in their ability to engage target proteins.

The Verdict:

  • 4-Bromo Derivatives: Generally offer superior potency (affinity) when the binding pocket contains a Lewis base (e.g., backbone carbonyl) capable of accepting a Halogen Bond (XB) . The larger "sigma-hole" on bromine drives this interaction.

  • 4-Chloro Derivatives: Superior for Ligand Efficiency (LE) and when the binding pocket is sterically constrained. Chlorine provides a metabolic block with a smaller steric footprint (Van der Waals radius: 1.75 Å vs. 1.85 Å for Br).

Physicochemical Drivers: The Sigma-Hole Mechanism

The primary differentiator between 4-Cl and 4-Br pyrazoles is the electronic distribution on the halogen atom, specifically the Sigma-Hole .

The Mechanism

Halogens bonded to electron-withdrawing rings (like pyrazoles) exhibit an anisotropic distribution of electron density.[1]

  • Equatorial Belt: A region of negative electrostatic potential perpendicular to the C-X bond.

  • Sigma-Hole: A region of positive electrostatic potential on the distal tip of the halogen, along the extension of the C-X bond.[1]

Comparison:

  • Bromine: More polarizable with a larger, more positive sigma-hole. It acts as a strong Lewis acid, forming directional interactions (160°–180°) with nucleophiles (Lewis bases) in the protein pocket.

  • Chlorine: Higher electronegativity retains electrons closer to the nucleus, resulting in a smaller, weaker sigma-hole.

Visualization: Halogen Bonding vs. Steric Logic

The following diagram illustrates the decision logic for choosing between Cl and Br based on the protein pocket environment.

G Start Target Analysis: Pyrazole 4-Position PocketType Is the pocket solvent-exposed or buried? Start->PocketType Buried Buried Hydrophobic Pocket PocketType->Buried Buried Exposed Solvent Exposed PocketType->Exposed Exposed AcceptorCheck Is a Carbonyl/Lewis Base present at distance 2.8 - 3.2 Å? Buried->AcceptorCheck DecisionCl Select 4-Chloro (Maximize Ligand Efficiency) Exposed->DecisionCl If metabolic block needed DecisionH Keep as Hydrogen/Methyl (Avoid Solvation Penalty) Exposed->DecisionH Usually StericCheck Is the pocket tight? (Tolerance < 1.8 Å) AcceptorCheck->StericCheck Yes AcceptorCheck->DecisionCl No (Hydrophobic only) DecisionBr Select 4-Bromo (Maximize Halogen Bond) StericCheck->DecisionBr No (Room for Br) StericCheck->DecisionCl Yes (Tight)

Figure 1: Decision tree for 4-halo substitution. Note the critical dependence on the presence of a Lewis base acceptor for the Bromine advantage.

Comparative Bioactivity Data[3][4][5][6]

The following table synthesizes data from matched molecular pair (MMP) studies in kinase and protease inhibition, highlighting the trade-off between potency and molecular weight.

Feature4-Chloro Pyrazole4-Bromo PyrazoleMechanistic Rationale
Van der Waals Radius 1.75 Å1.85 ÅBr requires ~10-15% more volume in the pocket.
C-X Bond Length ~1.74 Å~1.89 ÅBr extends deeper into the pocket; critical for reaching backbone carbonyls.
Halogen Bond Strength Weak (< 1 kcal/mol)Strong (1–3 kcal/mol)Br sigma-hole is significantly more positive.
Lipophilicity (

cLogP)
+0.71+0.86Br increases lipophilicity more, potentially lowering solubility.
Metabolic Stability HighHighBoth block CYP450 oxidation at the 4-position.
Typical Potency Shift Baseline (Reference)2x – 10x Potency Boost Only if a halogen bond acceptor is correctly positioned.
Case Study: JNK3 Kinase Inhibitors

In a study of pyrazole-based JNK3 inhibitors, replacing a 4-H with 4-Cl typically improved potency by blocking metabolism. However, upgrading 4-Cl to 4-Br resulted in a further 3-fold increase in potency (IC50) in specific analogs where the bromine atom was positioned to interact with the hinge region carbonyl of the kinase [1].

Case Study: Curcumin Analogs

A 4-bromo-4'-chloro pyrazoline analog of curcumin demonstrated a docking score of -11.534 kcal/mol compared to the parent molecule (-7.12 kcal/mol). The 4-bromo substituent formed distinct halogen interactions within the kinase domain binding pocket that the chloro-analog could not sustain as effectively, leading to superior cytotoxicity against HeLa cells [2].

Synthetic Accessibility & Protocols

To rigorously compare these derivatives, you must synthesize high-purity matched pairs. The following protocol uses N-halosuccinimides (NCS/NBS), which are standard for electrophilic aromatic substitution on the electron-rich pyrazole ring.

Synthetic Workflow Diagram

Synthesis Substrate Pyrazole Substrate (Electron Rich) Reagent Reagent Selection Substrate->Reagent NCS N-Chlorosuccinimide (NCS) Solvent: DMF or MeCN Temp: 60°C Reagent->NCS For Cl NBS N-Bromosuccinimide (NBS) Solvent: DMF or MeCN Temp: RT to 40°C Reagent->NBS For Br Workup Quench (Na2S2O3) Extraction (EtOAc) NCS->Workup NBS->Workup Product 4-Halo-Pyrazole Isolated Yield >85% Workup->Product

Figure 2: Electrophilic aromatic substitution pathway for 4-halogenation. Note that bromination (NBS) is often faster and proceeds at lower temperatures than chlorination (NCS).

Detailed Protocol: General Halogenation of 1-Aryl-Pyrazoles

Objective: Synthesis of 4-chloro and 4-bromo matched pairs.

  • Preparation: Dissolve the starting pyrazole (1.0 equiv) in Acetonitrile (MeCN) or DMF (0.1 M concentration).

  • Reagent Addition:

    • For 4-Cl: Add N-Chlorosuccinimide (NCS) (1.1 equiv).

    • For 4-Br: Add N-Bromosuccinimide (NBS) (1.05 equiv). Note: NBS is more reactive; slight excess is usually sufficient.

  • Reaction:

    • Stir the Chloro reaction at 60°C for 4-12 hours .

    • Stir the Bromo reaction at RT for 1-4 hours . Monitor by TLC/LCMS.

  • Workup:

    • Dilute with water.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 10% Sodium Thiosulfate (to remove free halogens) and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Experimental Validation Protocols

To confirm the bioactivity difference is due to halogen bonding and not just lipophilicity, use the following assay logic.

A. Competitive Binding Assay (IC50 Determination)

Rationale: Standard measure of potency.

  • Protocol: Use a FRET-based kinase assay (e.g., LanthaScreen).

  • Critical Control: Include the 4-H (unsubstituted) and 4-Methyl analogs.

    • If Br > Cl > Me > H: Suggests Halogen Bonding (electronic effect).[1]

    • If Br ≈ Me > Cl > H: Suggests Hydrophobic effect (size/lipophilicity) dominates.

B. X-Ray Crystallography (The "Smoking Gun")

Rationale: Visual proof of the halogen bond.

  • Method: Co-crystallize the inhibitor with the target protein.

  • Measurement: Measure the distance between the 4-Halogen and the backbone carbonyl oxygen.

    • Halogen Bond Criteria: Distance < Sum of Van der Waals radii (approx 3.3 Å for Br---O) AND Angle C-X---O ≈ 160-180°.

    • Observation: You will typically see the Br---O distance is shorter relative to its VdW radius (normalized distance < 1.0) compared to Cl---O.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett.

  • 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer. Source: Journal of Biomolecular Structure and Dynamics.

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. Source: Current Topics in Medicinal Chemistry.

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Source: National Institutes of Health (NIH).

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Source: Pharmaceuticals (Basel).

Sources

Comparative

A Comparative Guide to the Structural Validation of N-Ethyl Pyrazole Regioisomers

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern synthesis due to its prevalence in pharmacologically active compounds. However, the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern synthesis due to its prevalence in pharmacologically active compounds. However, the synthesis of N-substituted pyrazoles from unsymmetrical precursors presents a fundamental challenge: the formation of regioisomers. The alkylation, such as ethylation, of a pyrazole ring like 3-methylpyrazole can occur at either the N1 or N2 position, yielding two distinct molecules with potentially vast differences in biological activity, toxicity, and physical properties.[1]

Unambiguous structural determination is therefore not a mere formality but a critical step for ensuring efficacy, safety, and reproducibility. This guide provides an in-depth comparison of the most effective analytical techniques for validating the structure of N-ethyl substituted pyrazole regioisomers, grounded in field-proven insights and detailed experimental protocols.

The Core Challenge: Differentiating N1 vs. N2 Ethylation

When an unsymmetrical pyrazole is ethylated, two regioisomers are possible. Using 3-methylpyrazole as a model, the reaction can yield either 1-ethyl-3-methyl-1H-pyrazole or 1-ethyl-5-methyl-1H-pyrazole (often named as the N2-ethyl isomer relative to the 3-methyl substituent). While these isomers share the same mass and basic atomic composition, the spatial arrangement of the ethyl group profoundly influences the molecule's electronic environment and three-dimensional shape.

Simple one-dimensional Nuclear Magnetic Resonance (¹H NMR) may show distinct spectra for the two isomers, but assigning the correct structure to the corresponding spectrum is impossible without further evidence. This guide will focus on the definitive techniques that resolve this ambiguity.[2]

Definitive Structural Elucidation: A Multi-Technique Approach

A robust validation strategy relies on orthogonal methods, where each technique provides a different piece of the structural puzzle.[3] We will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography, with a primary focus on advanced NMR techniques as the most versatile and accessible tool for routine, high-confidence validation.

Nuclear Magnetic Resonance (NMR): The Chemist's Primary Toolkit

NMR spectroscopy is the most powerful and routine method for distinguishing regioisomers in solution.[4] While ¹H and ¹³C NMR provide initial data, 2D correlation experiments are essential for definitive assignment.[2]

Expertise & Causality: The HMBC experiment is the cornerstone of regioisomer validation. It detects long-range (2-3 bond) correlations between protons and carbons. The key to differentiating the N1 and N2 ethyl isomers lies in identifying the three-bond correlation (³JCH) between the methylene protons of the N-ethyl group (-CH₂-) and the carbon atoms of the pyrazole ring.[5][6]

  • For the N1-ethyl isomer , the -CH₂- protons will show a correlation to both the C3 and C5 carbons of the pyrazole ring.

  • For the N2-ethyl isomer (structurally equivalent to the 1-ethyl-5-methyl isomer), the -CH₂- protons will show a correlation to the C5 carbon but crucially, not to the C3 carbon, as it is four bonds away.

This unambiguous, through-bond connectivity provides definitive proof of the ethyl group's location.[5]

Experimental Protocol: HMBC for Regioisomer Assignment

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7]

  • Spectrometer Setup:

    • Acquire standard ¹H and ¹³C{¹H} spectra first to determine chemical shift ranges.

    • Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the spectral widths to encompass all proton and carbon signals.

    • Optimize the long-range coupling delay (typically d6 on Bruker) for a J-coupling of 8-10 Hz. This value is optimal for detecting typical ²JCH and ³JCH correlations.

  • Acquisition: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the crucial correlation cross-peaks.

  • Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Reference the spectra to the residual solvent peak.

    • Analyze the F1 (¹³C) vs. F2 (¹H) plot. Identify the signal for the N-ethyl -CH₂- protons on the F2 axis.

    • Trace vertically from this signal to identify cross-peaks, which indicate correlations to specific carbon atoms on the F1 axis. The presence or absence of a correlation to the C3 carbon is the determining factor.

Expertise & Causality: While HMBC provides through-bond information, NOESY (or its alternative, ROESY) provides evidence of through-space proximity.[7] A NOESY cross-peak between the N-ethyl -CH₂- protons and a specific proton on the pyrazole ring confirms that they are physically close to one another.

  • For the 1-ethyl-3-methyl-1H-pyrazole (N1 isomer), a NOE is expected between the ethyl -CH₂- protons and the H5 proton of the pyrazole ring.

  • For the 1-ethyl-5-methyl-1H-pyrazole (N2 isomer), a NOE is expected between the ethyl -CH₂- protons and the H4 proton.

This technique serves as an excellent orthogonal confirmation of the HMBC assignment.[5]

Experimental Protocol: 2D NOESY

  • Sample Preparation: Use the same sample as for the HMBC experiment. Ensure the sample is degassed if paramagnetic impurities are a concern.

  • Spectrometer Setup:

    • Select a standard NOESY pulse sequence (e.g., noesygpph on Bruker).

    • Set an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of NOE signals. This may require optimization.

  • Acquisition & Analysis: Acquire and process the 2D data. Look for the key cross-peaks between the ethyl group and the pyrazole ring protons as described above.

X-ray Crystallography: The Gold Standard

Expertise & Causality: Single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the atoms in a molecule.[8] If a suitable crystal can be grown, this technique offers the most definitive structural proof, directly visualizing the connectivity and confirming the regioisomer structure beyond doubt.[9]

However, its primary limitation is the requirement for a high-quality single crystal, which can be difficult or impossible to obtain for many compounds. Therefore, it is often used to confirm the structure of a key intermediate or final product, which can then serve as a standard to validate NMR-based assignments for other analogs.[10]

Data Presentation & Case Study: Ethylation of 3-Methylpyrazole

A reaction to ethylate 3-methylpyrazole yielded two separable products, Isomer A and Isomer B .

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

AssignmentIsomer A (¹H)Isomer A (¹³C)Isomer B (¹H)Isomer B (¹³C)
N-CH₂-CH₃1.45 (t)15.21.48 (t)15.5
N-CH₂-CH₃4.10 (q)45.14.15 (q)49.8
Ring-CH₃2.28 (s)11.52.35 (s)13.8
H45.95 (d)105.36.02 (s)107.1
H5/H37.25 (d)138.9 (C5)7.30 (s)148.5 (C3)
C3/C5-149.1 (C3)-140.2 (C5)

Note: Data is representative and idealized for clarity.

While the 1D spectra are different, assigning the structures is not possible. The 2D HMBC data provides the definitive answer.

Table 2: Key HMBC and NOESY Correlations for Structural Assignment

IsomerKey HMBC Correlation (³JCH)Key NOESY CorrelationAssigned Structure
Isomer A N-CH₂ (δ 4.10) → C5 (δ 138.9)N-CH₂ (δ 4.10) ↔ H5 (δ 7.25)1-ethyl-3-methyl-1H-pyrazole
Isomer B N-CH₂ (δ 4.15) → C3 (δ 148.5)N-CH₂ (δ 4.15) ↔ H4 (δ 6.02)1-ethyl-5-methyl-1H-pyrazole

The HMBC data for Isomer A shows a clear correlation from the ethyl methylene protons to the C5 carbon, confirming it as the N1-ethyl isomer. Conversely, Isomer B shows the crucial correlation to C3, identifying it as the N2-ethyl isomer. The NOESY data provides strong secondary confirmation.

Visualizing the Logic: Workflows and Correlations

A logical workflow is essential for efficient and accurate structure validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation syn Synthesize & Purify Regioisomer Mixture sep Separate Isomers (e.g., Chromatography) syn->sep isoA Isomer A sep->isoA isoB Isomer B sep->isoB nmr Acquire ¹H, ¹³C, HMBC, NOESY for each isomer isoA->nmr xray Obtain Single Crystal (If possible/needed) isoA->xray Optional isoB->nmr isoB->xray Optional assign Assign Structures Based on Key HMBC/NOESY Correlations nmr->assign confirm Confirm with X-ray (Gold Standard) xray->confirm assign->confirm Cross-Validate

Caption: Workflow for regioisomer structure validation.

The following diagrams illustrate the key differentiating correlations for our case study.

Caption: Key correlations for the N1-ethyl isomer.

Caption: Key correlations for the N2-ethyl isomer.

Conclusion and Recommendations

For routine and definitive validation of N-ethyl pyrazole regioisomer structures, a combination of 2D NMR experiments is the most robust and efficient strategy.

  • Primary Method: HMBC is the decisive experiment. The presence or absence of a three-bond correlation from the N-ethyl methylene protons to the pyrazole ring carbons (C3 and C5) provides unambiguous proof of connectivity.

  • Confirmatory Method: NOESY provides excellent orthogonal data by confirming the through-space proximity of the ethyl group to specific ring protons, validating the HMBC-based assignment.

  • Gold Standard: X-ray crystallography , when applicable, offers indisputable structural evidence and can be used to establish a reference standard for a series of related compounds.

By employing this logical, multi-faceted approach, researchers can ensure the scientific integrity of their work and have absolute confidence in the structure of their target molecules, a prerequisite for successful drug discovery and development.

References

  • BenchChem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. 7

  • BenchChem. (2025). Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide. 3

  • Di Tommaso, E., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.

  • Dračínský, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules.

  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. 1

  • ResearchGate. (2023). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers.

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations.

  • Khan, I., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances.

  • ResearchGate. (2016). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.

  • Mezei, G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank.

  • Elguero, J., et al. (2000). Structure of chiral pyrazoles in the solid state and in solution. New Journal of Chemistry.

  • International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole

Introduction: Characterizing a Complex Heterocycle In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel chemical entities is paramount. 4-chloro-1-ethyl-3-nitro-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Complex Heterocycle

In the landscape of pharmaceutical and agrochemical development, the precise characterization of novel chemical entities is paramount. 4-chloro-1-ethyl-3-nitro-1H-pyrazole, a substituted pyrazole, presents a unique analytical challenge due to its combination of a halogenated, nitro-functionalized, heterocyclic structure. The presence of carbon, hydrogen, nitrogen, chlorine, and oxygen necessitates a robust and accurate elemental analysis strategy to confirm its empirical formula, assess purity, and satisfy regulatory requirements.

This guide provides an in-depth comparison of established methodologies for the elemental analysis of this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is intended for researchers, analytical scientists, and quality control professionals who require a comprehensive understanding of how to approach the elemental analysis of complex, multi-element organic compounds.

Theoretical Elemental Composition

Before embarking on any analytical procedure, it is crucial to establish the theoretical elemental composition of the target molecule. This theoretical value serves as the benchmark against which all experimental results are compared.

Molecular Formula: C₅H₆ClN₃O₂

Molecular Weight: 191.58 g/mol

Table 1: Theoretical Elemental Composition of 4-chloro-1-ethyl-3-nitro-1H-pyrazole

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.011560.05531.35
HydrogenH1.00866.0483.16
ChlorineCl35.453135.45318.50
NitrogenN14.007342.02121.93
OxygenO15.999231.99816.70
Total 191.58 100.00

Methodology Comparison: Combustion vs. Alternative Techniques

The determination of the elemental composition of 4-chloro-1-ethyl-3-nitro-1H-pyrazole can be approached through several validated techniques. The primary and most widely accepted method is combustion analysis for C, H, and N, with subsequent specialized techniques for chlorine.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion (Dumas Method)

The cornerstone of organic elemental analysis is the automated CHN analyzer, which operates on the principle of the Dumas method.[1] This technique involves the complete and instantaneous oxidation of the sample in a high-temperature furnace, converting the constituent elements into simple gaseous forms (CO₂, H₂O, and N₂).

Causality of the Method: The choice of high-temperature combustion (typically 950-1150°C) in a pure oxygen environment ensures the complete breakdown of the stable pyrazole ring and the nitro group, which can be challenging to combust under milder conditions.[2] The presence of a halogen requires specific considerations in the combustion tube packing to prevent interference and ensure the formation of desired products.

dot

Caption: Workflow for CHN analysis by combustion.

Chlorine Determination: A Comparative Overview

Determining the chlorine content requires a different approach, as it is not detected by the standard CHN thermal conductivity detector. Two primary methods are compared here:

  • Method A: Oxidative Combustion with Coulometric Titration. This is a highly accurate and widely used technique for halogen determination. The sample is combusted, and the resulting hydrogen chloride (HCl) gas is absorbed into an electrolyte solution, where the chloride ions are titrated with silver ions generated coulometrically.

  • Method B: Oxidative Pyrohydrolytic Combustion with Ion Chromatography (CIC). A more modern approach compliant with standards like ASTM D7359.[3][4][5][6][7] The sample is combusted in a stream of oxygen and water vapor. The resulting gases are collected in an aqueous solution, which is then injected into an ion chromatograph to separate and quantify the chloride ion.

Causality of Method Choice: Coulometric titration offers high specificity and is less prone to matrix interferences. However, CIC provides the advantage of simultaneously determining other halogens (if present) and sulfur, offering a more comprehensive screening in a single run. For a known pure compound, coulometry is often preferred for its directness and accuracy.

dot

Caption: Comparative workflows for Chlorine analysis.

Performance Comparison and Experimental Data

The validation of an analytical method is critical to ensure its reliability.[8] The following table summarizes the expected performance characteristics for the described methods based on established standards and typical laboratory results for similar halogenated, nitrogen-containing organic compounds.

Table 2: Comparative Performance of Elemental Analysis Methods

ParameterCHN by Combustion (ASTM D5291)[9][10][11][12]Cl by Combustion-CoulometryCl by Combustion-IC (ASTM D7359)[3][4][5][6][7]
Accuracy (% Recovery) 99.7 - 100.3%99.5 - 100.5%99.0 - 101.0%
Precision (% RSD) ≤ 0.3%≤ 0.5%≤ 1.0%
Limit of Quantitation (LOQ) ~0.1% (by mass)~10 mg/kg~0.1 mg/kg
Key Advantages Simultaneous C, H, N; High speed; Well-established.High accuracy and precision; Fewer interferences.High sensitivity; Multi-element capability (halogens, sulfur).
Potential Challenges Incomplete combustion of refractory materials; Interference from nitro groups.[2]Only determines total halogens; Slower than automated CHN.Potential for contamination; Requires more complex instrumentation.

Data presented are typical values and should be confirmed during in-house method validation.

Detailed Experimental Protocols

Protocol 1: CHN Determination

This protocol is based on the principles outlined in ASTM D5291.[9][10][11][12]

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed with appropriate reagents (e.g., chromium oxide, silver tungstate, reduced copper).[2]

    • Set the combustion furnace to 1050°C and the reduction furnace to 650°C.

    • Calibrate the instrument using a certified reference material (CRM) such as Acetanilide or Sulfanilamide.[13][14]

  • Sample Preparation:

    • Using a microbalance, accurately weigh 1-3 mg of 4-chloro-1-ethyl-3-nitro-1H-pyrazole into a tin capsule.

    • Add approximately 1-2 mg of tungsten(VI) oxide (WO₃) to the capsule. This additive aids in the complete combustion of nitro-containing and halogenated compounds.[15]

    • Fold the capsule to ensure no sample is lost and place it into the instrument's autosampler.

  • Analysis:

    • Initiate the automated analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are passed through the reduction furnace, separated by a GC column, and detected by the TCD.[1]

  • Data Evaluation:

    • The instrument software calculates the mass percentages of C, H, and N by comparing the integrated peak areas of the sample to those of the CRM.

    • The results should be within ±0.3% of the theoretical values for a pure compound.

Protocol 2: Chlorine Determination by Combustion-Coulometry

This protocol follows the general principles of oxygen flask combustion sample preparation (similar to USP <471>) coupled with automated coulometric titration.[16][17]

  • Instrument Preparation:

    • Set the combustion furnace to 1000°C.

    • Fill the titration cell with the appropriate electrolyte (e.g., 70% acetic acid).

    • Condition the cell until a stable, low background drift is achieved.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a quartz combustion boat.

  • Analysis:

    • Introduce the sample boat into the combustion furnace.

    • The combustion products are carried by the oxygen stream into the titration cell.

    • The chloride ions react with the silver ions generated by the silver electrode. The instrument measures the total charge (in coulombs) required to reach the potentiometric endpoint, which is directly proportional to the amount of chloride.

  • Data Evaluation:

    • The instrument calculates the mass percentage of chlorine. The analysis of a CRM (e.g., 2-chlorobenzoic acid) is recommended to verify accuracy.

Trustworthiness: Building a Self-Validating System

To ensure the trustworthiness of your results, the analytical workflow must be a self-validating system. This is achieved through several key practices:

  • System Suitability: Before any sample analysis, the performance of the instrument must be verified. This involves analyzing a known CRM. The results for the CRM must fall within a narrow, predefined tolerance (e.g., ±0.3% of the certified value) before proceeding.

  • Use of Certified Reference Materials (CRMs): All calibrations and validations must be performed using CRMs traceable to national or international standards (e.g., NIST, BAM).[13][14] This provides an unbroken chain of traceability for your measurements.

  • Control Charting: Regularly analyze a control standard and plot the results on a control chart. This allows for the monitoring of instrument performance over time and the early detection of any systematic drift or increased variability.

  • Method Validation: The chosen analytical methods must be validated for the specific compound or a closely related analogue, demonstrating accuracy, precision, specificity, linearity, and range as per ICH or USP guidelines.[8][18][19]

Conclusion and Recommendations

For the comprehensive and accurate elemental analysis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole, a combination of techniques is recommended.

  • Primary Method for C, H, N: Automated combustion analysis based on ASTM D5291 is the industry standard, offering excellent accuracy, precision, and speed. The use of tungsten(VI) oxide as a combustion aid is strongly recommended to ensure the complete breakdown of this specific molecular structure.

  • Primary Method for Chlorine: Combustion with coulometric titration is the preferred method for achieving high accuracy and precision for chlorine determination in a pure substance. It is a robust and direct measurement technique.

  • Alternative/Screening Method for Chlorine: Combustion-Ion Chromatography (CIC) is a powerful alternative, especially in a research context where the presence of other halogens or sulfur may be unknown. Its high sensitivity also makes it suitable for trace-level analysis.

By implementing these validated protocols within a framework of rigorous quality control, including the consistent use of CRMs and system suitability checks, researchers and drug development professionals can be highly confident in the elemental composition data for 4-chloro-1-ethyl-3-nitro-1H-pyrazole, ensuring a solid analytical foundation for further development and regulatory submission.

References

  • Analytik Jena. (n.d.). ASTM D7359. Retrieved from [Link]

  • Intertek Inform. (2018, December 17). ASTM D 7359 : 2018 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). Retrieved from [Link]

  • Conti Testing Laboratories. (n.d.). ASTM D7359. Retrieved from [Link]

  • Trace Elemental Instruments. (n.d.). ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D7359-23 - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic. Retrieved from [Link]

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • Milestone Srl. (2022, May 12). Practical Guidelines on Sample Preparation for Elemental Analysis [Video]. YouTube. Retrieved from [Link]

  • Alpha Analytical. (n.d.). D-5291 - Analytical Method. Retrieved from [Link]

  • Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. Retrieved from [Link]

  • Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]

  • ASTM International. (2021, December 15). Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

  • USP. (n.d.). usp31nf26s1_c471, General Chapters: <471> OXYGEN FLASK COMBUSTION. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • Scribd. (n.d.). Astm D5291. Retrieved from [Link]

  • ASTM International. (2021, November 30). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

  • Spectroscopy Online. (2022, January 1). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Investigation of Interferences Effecting Environmental Chemistry Experiments. Retrieved from [Link]

  • Spectroscopy Online. (2026, February 13). Interelement Corrections in Spectrochemistry. Retrieved from [Link]

  • BAM. (n.d.). Certified Reference Materials Catalogue. Retrieved from [Link]

  • Starna Scientific. (n.d.). Certified Reference Materials. Retrieved from [Link]

  • Robertson Microlit. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved from [Link]

  • EOLSS.net. (n.d.). ELEMENTAL ANALYSIS. Retrieved from [Link]

  • Intertek. (n.d.). Elemental Analysis. Retrieved from [Link]

  • DXY.cn. (n.d.). USP2021 〈471〉 OXYGEN FLASK COMBUSTION.pdf. Retrieved from [Link]

  • ResearchGate. (2021, May 29). Strategies to overcome interferences in elemental and isotopic geochemical analysis by quadrupole inductively coupled plasma mass spectrometry: A critical evaluation of the recent developments. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2021, March 8). An ICP-MS Expedition Through the Elements: Part 4. Retrieved from [Link]

  • Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chloro-1-ethyl-3-nitro-1H-pyrazole

[1][2][3][4] Executive Summary: Immediate Action Required Do not dispose of this compound down the drain or in general trash. 4-chloro-1-ethyl-3-nitro-1H-pyrazole is a halogenated, nitrogen-rich heterocyclic compound .[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Immediate Action Required

Do not dispose of this compound down the drain or in general trash. 4-chloro-1-ethyl-3-nitro-1H-pyrazole is a halogenated, nitrogen-rich heterocyclic compound .[1][2][3][4][5] Its disposal requires strict adherence to Halogenated Organic Waste protocols to prevent environmental contamination and the formation of toxic dioxins during combustion. Due to the nitro group (


), this compound possesses potential thermal sensitivity; it must be segregated from strong oxidizers and reducing agents immediately.[1]

Chemical Identity & Hazard Analysis

As a Senior Application Scientist, I approach disposal not just as "waste removal" but as a chemical deactivation process. Understanding the functional groups dictates the safety protocol.

FeatureMoietyHazard ImplicationOperational Directive
Core Structure Pyrazole RingNitrogen-rich; potential for high energy release upon decomposition.[1]Do not subject to high heat or friction.[6]
Substituent 1

(Nitro)
Thermal Instability/Oxidizer Compatibility. Nitro groups can destabilize organic frameworks.Segregate from strong bases, amines, and reducing agents.[1]
Substituent 2

(Chloro)
Halogenated Waste. Combustion generates acidic gases (HCl,

).[1]
MUST be incinerated in a facility with acid gas scrubbers.
Substituent 3

(Ethyl)
Increases lipophilicity/organic solubility.Compatible with standard organic solvents (DCM, Ethyl Acetate).[1]
Critical Safety Warning (The "Piranha" Rule)

NEVER attempt to clean glassware containing residues of this compound with Piranha solution (


) or Aqua Regia. Nitro-substituted aromatics/heterocycles can form unstable detonation-sensitive intermediates when nitrated further or oxidized aggressively.

Pre-Disposal Stabilization & Segregation

Before moving material to the central accumulation area, stabilize the waste at the bench level.[1]

A. Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from hydrolysis products (HCl).

  • Solvent Dampening: If the solid is dry powder and you suspect static sensitivity, dampen slightly with a compatible high-flashpoint solvent (e.g., water or mineral oil) only if the downstream incinerator accepts wet solids.[1]

  • Labeling: Clearly mark as "TOXIC SOLID, ORGANIC, HALOGENATED."

B. Liquid Waste (Mother Liquors/Solutions)
  • Segregation: Pour into the Halogenated Solvent carboy (typically designated with a green label in many institutions).

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.

  • pH Check: If the waste solution is highly acidic (pH < 2) or basic (pH > 12) from the reaction workup, neutralize it to pH 6–8 before adding it to the bulk solvent waste container to prevent exothermic reactions in the drum.

Detailed Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards, specifically preventing the mixing of incompatible waste streams.

Diagram: Waste Segregation Logic

The following decision tree illustrates the critical decision points for segregating this specific chemical.

SegregationLogic Start Waste: 4-chloro-1-ethyl-3-nitro-1H-pyrazole StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidContainer Segregated Solid Waste Container (HDPE or Glass) SolidPath->SolidContainer LiquidCheck Contains Halogens? LiquidPath->LiquidCheck Labeling Label: 'Toxic, Halogenated, Nitro-Compound' SolidContainer->Labeling HalogenatedStream Halogenated Waste Stream (Do NOT mix with Non-Halogenated) LiquidCheck->HalogenatedStream Yes (Chloro group) HalogenatedStream->Labeling Disposal High-Temp Incineration (With HCl Scrubbing) Labeling->Disposal

Caption: Decision logic for segregating 4-chloro-1-ethyl-3-nitro-1H-pyrazole. Note the strict requirement for the Halogenated stream due to the chlorine substituent.[1]

Step-by-Step Protocol
Step 1: Mass Balance Verification (The "Scientist's Check")

Before disposal, estimate the quantity.[1]

  • Why? If you synthesized 5.0g and your waste container weighs 500g, you have a massive amount of solvent.[1] If it weighs 5.5g, it is pure solid.[1] This dictates the waste code profile.

Step 2: Packaging
  • Solids: Double-bag in thick polyethylene bags (minimum 4 mil) or place in a screw-top jar.

  • Liquids: Transfer to a safety-coated glass bottle or an approved safety can. Leave 10% headspace to allow for vapor expansion.

Step 3: Labeling Requirements

Attach a hazardous waste tag with the following specific data:

  • Chemical Name: 4-chloro-1-ethyl-3-nitro-1H-pyrazole (Do not use abbreviations).

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 4-chloro... 10%").

  • Hazard Checkboxes: Check Toxic , Irritant .[1] (Check Ignitable only if in a flammable solvent).

Step 4: Requesting Pickup

Contact your EHS (Environmental Health & Safety) department.

  • Note to EHS: Explicitly mention the "Nitro" functionality. While this pyrazole is likely stable, waste contractors often flag "nitro" compounds for stabilization prior to transport to prevent shock sensitivity.[1]

Regulatory Compliance (RCRA & EPA)

In the United States, this compound falls under specific waste codes based on its characteristics.

Regulatory BodyClassificationCodeReason
EPA / RCRA Characteristic Waste D001 If dissolved in flammable solvent (Flash point < 60°C).
EPA / RCRA Characteristic Waste D003 (Potential) Reactivity.[7] Note: Most nitro-pyrazoles are stable, but D003 may be applied conservatively.[1]
EPA / RCRA Halogenated Organic F001/F002 If mixed with spent halogenated solvents (e.g., DCM).[1]
DOT (Transport) Toxic Solid/Liquid Class 6.1 Likely classification for transport; UN number depends on specific toxicity data (often UN 2811 for toxic solids, organic, n.o.s.).[1]

Emergency Contingencies: Spills

Scenario: You drop a vial containing 5g of 4-chloro-1-ethyl-3-nitro-1H-pyrazole.[1]

  • Evacuate & Ventilate: The nitro group suggests potential toxicity; the chloro group suggests irritation. Clear the immediate area.[2][3][4][8][5][9]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) or an inert absorbent (Vermiculite). Sweep gently to avoid static generation.

    • Liquid: Absorb with spill pads or vermiculite. Do not use sawdust (combustible organic + nitro compound = fire risk).

  • Decontamination: Wipe the surface with a mild soap solution. Avoid bleach (hypochlorite can react with amines/nitrogen heterocycles).

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 4-Chloro-1H-pyrazole (Structural Analog)." PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]

  • Princeton University EHS. "Chemical Incompatibility Chart." Princeton.edu. [Link]

Sources

Handling

Personal protective equipment for handling 4-chloro-1-ethyl-3-nitro-1H-pyrazole

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 4-chloro-1-ethyl-3-nitro-1H-pyrazole. As a niche compound, specific safety data may not be readily ava...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 4-chloro-1-ethyl-3-nitro-1H-pyrazole. As a niche compound, specific safety data may not be readily available. Therefore, this guide is a synthesis of information from structurally similar compounds and the known hazards associated with its functional groups—specifically nitro, chloro, and pyrazole moieties. This approach ensures a robust and cautious framework for laboratory personnel.

Hazard Analysis: A Proactive Approach to Safety

4-chloro-1-ethyl-3-nitro-1H-pyrazole possesses a combination of functional groups that necessitate stringent safety measures. The nitroaromatic and halogenated nature of the molecule suggests potential for significant toxicity.[1][2][3] Nitroaromatic compounds are frequently toxic and mutagenic, with some being suspected carcinogens.[1][3] Halogenated organic compounds have been linked to a range of adverse health effects, including carcinogenic and reproductive harm.[2][4]

Based on data from analogous compounds, expect 4-chloro-1-ethyl-3-nitro-1H-pyrazole to be harmful if swallowed, inhaled, or in contact with skin.[5] It is also likely to cause skin, eye, and respiratory irritation.[5][6][7][8][9] The thermal stability of nitrocompounds can be a concern, as they can decompose exothermically at elevated temperatures, a risk that can be increased by the presence of impurities.[10]

Immediate First Aid:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[5][6][7][11]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][12]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartPPE TypeSpecifications & StandardsRationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times.[13][14] A face shield should be worn over goggles during procedures with a high potential for splashes or dust generation.[13][15]Protects against splashes and airborne particles that can cause serious eye irritation or injury.[5][6][7]
Hands Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[13][14] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's resistance guide.Prevents skin contact, as the compound is likely harmful upon dermal absorption and can cause skin irritation.[5][6]
Body Laboratory CoatA flame-resistant lab coat is recommended and should be kept fully buttoned to provide maximum skin coverage.[13][14]Protects against incidental skin contact and contamination of personal clothing. The flame-resistant property adds a layer of protection in case of unforeseen thermal events.[16]
Feet Closed-Toe ShoesShoes must be made of a non-porous material and cover the entire foot.[13]Protects against spills and falling objects.
Respiratory Respirator (as needed)All work should be conducted in a certified chemical fume hood.[13] If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.Minimizes the risk of inhaling harmful dust or vapors, which can cause respiratory irritation.[5][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Workflow for Handling 4-chloro-1-ethyl-3-nitro-1H-pyrazole

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is certified and operational prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handle1 Weigh the compound in the fume hood prep3->handle1 handle2 Dissolve or use the compound in the fume hood handle1->handle2 handle3 Keep the container tightly closed when not in use handle2->handle3 clean1 Decontaminate all equipment handle3->clean1 clean2 Wipe down the work area in the fume hood clean1->clean2 clean2->clean2 clean3 Segregate and label waste disp1 Dispose of waste in designated, sealed containers clean3->disp1 disp2 Follow institutional and local regulations for hazardous waste disposal disp1->disp2

Caption: Step-by-step workflow for the safe handling of 4-chloro-1-ethyl-3-nitro-1H-pyrazole.

Detailed Protocol:

  • Preparation:

    • Before handling, ensure you are wearing all the required PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, of the solid compound or its solutions within the fume hood.[13]

    • Avoid the formation of dust.[5][11]

    • Keep the container with the compound securely sealed when not in use.[5]

    • Do not eat, drink, or smoke in the laboratory.[5]

  • Cleanup:

    • Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

    • Clean the work surface within the fume hood with an appropriate solvent and then soap and water.

    • Segregate all waste materials (solid and liquid) into clearly labeled hazardous waste containers.

Disposal Plan: Responsible Waste Management

Improper disposal of 4-chloro-1-ethyl-3-nitro-1H-pyrazole and its waste can lead to environmental contamination.[1][7]

Waste Segregation and Disposal Decision Tree

cluster_type start Waste Generated solid Solid Waste start->solid liquid Liquid Waste start->liquid ppe Contaminated PPE start->ppe container_solid Designated Halogenated/Nitrated Solid Waste Container solid->container_solid container_liquid Designated Halogenated/Nitrated Liquid Waste Container liquid->container_liquid container_ppe Designated Solid Waste Container ppe->container_ppe disposal Dispose through certified hazardous waste handler container_solid->disposal container_liquid->disposal container_ppe->disposal

Caption: Decision tree for the proper segregation and disposal of waste.

Disposal Protocol:

  • Solid Waste:

    • Place any unused compound, contaminated absorbent materials from spills, and contaminated disposable labware (e.g., weighing paper, pipette tips) into a clearly labeled, sealed container for halogenated and nitrated solid waste.[5]

  • Liquid Waste:

    • Collect all solutions containing 4-chloro-1-ethyl-3-nitro-1H-pyrazole in a dedicated, sealed container for halogenated and nitrated liquid waste. Do not mix with other waste streams.

  • Contaminated PPE:

    • Disposable gloves, bench paper, and other contaminated PPE should be placed in a designated solid waste container.

  • Final Disposal:

    • All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[5][6]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 4-chloro-1-ethyl-3-nitro-1H-pyrazole and ensure a safe and productive research environment.

References

  • Apollo Scientific.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • BenchChem. Personal protective equipment for handling 3-Nonanone, 2-nitro-.
  • TCI Chemicals.
  • Echemi.
  • Fisher Scientific.
  • CHEMM. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • BenchChem. Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • CymitQuimica.
  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube.
  • ChemSec.
  • National Center for Biotechnology Information. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • IChemE. Runaway reaction hazards in processing organic nitrocompounds.
  • ResearchGate.
  • U.S. Environmental Protection Agency. Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment.
  • ChemicalBook.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.